molecular formula C8H16ClNO2 B1452305 2-Ethyl-2-piperidinecarboxylic acid hydrochloride CAS No. 1300713-02-3

2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Cat. No.: B1452305
CAS No.: 1300713-02-3
M. Wt: 193.67 g/mol
InChI Key: UNVUVIGBWQRCTA-UHFFFAOYSA-N
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Description

2-Ethyl-2-piperidinecarboxylic acid hydrochloride is a piperidine-based building block of interest in medicinal chemistry for the development of novel bioactive molecules. The piperidine scaffold is a privileged structure in drug design, featured in a wide array of clinically approved pharmaceuticals and investigational compounds active against cancer, central nervous system (CNS) disorders, and infectious diseases . The specific substitution pattern of this compound, featuring carboxylic acid and ethyl groups, allows researchers to fine-tune critical physicochemical parameters such as lipophilicity, water solubility, and hydrogen-bonding capacity . This functionalization is key to adapting the molecular shape to the steric demands of biological targets and optimizing pharmacokinetic (ADME) properties, often leading to improved metabolic stability and facilitated transport through biological membranes . As a derivative of pipecolic acid, a non-proteinogenic amino acid, it also provides a chiral framework for synthesizing more complex structures . This makes it a valuable intermediate for exploring new structure-activity relationships (SAR) and for cascade synthetic strategies aimed at constructing sophisticated piperidine-containing scaffolds for pharmacological screening .

Properties

IUPAC Name

2-ethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)5-3-4-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVUVIGBWQRCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300713-02-3
Record name 2-Piperidinecarboxylic acid, 2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300713-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride (CAS No. 1300713-02-3), a substituted α-amino acid derivative of the piperidine scaffold. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core properties, proposes a logical synthetic pathway, outlines robust analytical methodologies, and discusses its potential pharmacological relevance based on established structure-activity relationships within its chemical class.

Core Molecular Identity and Physicochemical Profile

This compound is a chiral, non-proteinogenic amino acid. The structure features a piperidine ring with both an ethyl group and a carboxylic acid moiety attached to the α-carbon (C2). The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation in laboratory settings.

While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and comparison with well-characterized analogues like pipecolic acid and 2-ethylpiperidine.

Table 1: Physicochemical Properties of this compound and Related Analogues

Property2-Ethyl-2-piperidinecarboxylic acid HCl (Target)Pipecolic Acid (Parent Compound)[1][2]2-Ethylpiperidine (Analogue)[3]
CAS Number 1300713-02-3[4]535-75-1[1]1484-80-6[3]
Molecular Formula C₈H₁₆ClNO₂[4]C₆H₁₁NO₂C₇H₁₅N
Molecular Weight 193.67 g/mol [4]129.16 g/mol 113.20 g/mol
Appearance Predicted: White to off-white crystalline solidColorless or white solid[2]Liquid
Melting Point Predicted: >200 °C (decomposition likely)~264 °C[1]Not Applicable
Solubility Predicted: Soluble in water, methanol; sparingly soluble in ethanol.314 mg/mL in water[1]Not Applicable
pKa (Predicted) pKa₁ (COOH): ~2-3; pKa₂ (NH): ~10-11pKa₁: 2.25; pKa₂: 10.76[1]Not Applicable
LogP (Predicted) ~0.5 - 1.0 (for free base)-2.31[1]1.6

Expert Rationale :

  • Melting Point : As a hydrochloride salt of an amino acid, a high melting point with potential decomposition is expected, similar to the parent compound, pipecolic acid.

  • Solubility : The hydrochloride salt form protonates the piperidine nitrogen, rendering the molecule ionic and thus highly soluble in polar protic solvents like water.

  • pKa : The electron-donating ethyl group at C2 is expected to slightly increase the basicity of the piperidine nitrogen (higher pKa₂) and slightly decrease the acidity of the carboxylic acid (higher pKa₁) compared to the unsubstituted pipecolic acid.

  • LogP : The addition of an ethyl group significantly increases lipophilicity compared to pipecolic acid, suggesting a greater ability to cross biological membranes.

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis for 2-Ethyl-2-piperidinecarboxylic acid has not been prominently documented. However, a robust and logical pathway can be designed based on established organic chemistry principles, particularly the catalytic hydrogenation of substituted pyridine rings. This method is advantageous due to its simplicity, scalability, and the availability of starting materials[5].

Workflow: Proposed Synthesis of this compound

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation A 2-Ethylpyridine-2-carboxylic Acid (Picoline derivative) Catalyst H₂, Pd/C or PtO₂ Solvent: Acetic Acid or Ethanol A->Catalyst B 2-Ethyl-2-piperidinecarboxylic Acid (Free Base) C 2-Ethyl-2-piperidinecarboxylic Acid (Free Base) Catalyst->B Reduction Reagent HCl in Ether or Isopropanol C->Reagent D 2-Ethyl-2-piperidinecarboxylic acid HCl (Final Product) Reagent->D Protonation

Caption: Proposed two-step synthesis workflow.

Step-by-Step Protocol:
  • Reaction Setup : To a solution of 2-ethyl-2-pyridinecarboxylic acid in a suitable solvent (e.g., glacial acetic acid or ethanol) in a high-pressure hydrogenation vessel, add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C) or platinum dioxide (PtO₂, Adam's catalyst).

    • Causality: Acetic acid is often chosen as the solvent because it keeps the basic nitrogen atom protonated, preventing catalyst poisoning and promoting the reduction of the aromatic ring.

  • Hydrogenation : Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and heat to 50-80 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material[5].

    • Self-Validation: The reaction is complete when hydrogen uptake ceases and analytical monitoring shows full conversion. The disappearance of the UV-active pyridine starting material is a key indicator.

  • Work-up and Isolation : Upon completion, cool the reaction, vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude 2-Ethyl-2-piperidinecarboxylic acid free base.

  • Salt Formation : Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. To this solution, add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.

  • Purification : The hydrochloride salt will typically precipitate out of the solution. The resulting solid can be collected by filtration, washed with cold solvent (e.g., ether), and dried under vacuum to yield the final product, this compound. Purity can be confirmed by melting point and HPLC analysis.

Analytical Characterization and Spectral Interpretation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the key features can be reliably predicted.

  • ¹H NMR :

    • Ethyl Group : A triplet signal (~0.9-1.2 ppm, 3H) for the -CH₃ group and a quartet (~1.5-1.9 ppm, 2H) for the -CH₂- group.

    • Piperidine Ring : A complex series of multiplets between ~1.4-3.5 ppm for the five methylene groups (-CH₂-) of the piperidine ring. The protons on C6, adjacent to the nitrogen, will be the most downfield.

    • NH and COOH Protons : Two broad singlets, which are exchangeable with D₂O. The N-H proton of the hydrochloride salt will be significantly downfield (~8-10 ppm), and the carboxylic acid proton will appear at ~10-13 ppm, depending on the solvent.

  • ¹³C NMR :

    • Ethyl Group : Two signals in the aliphatic region, ~10-15 ppm (-CH₃) and ~25-35 ppm (-CH₂-).

    • Piperidine Ring : Signals for the five ring carbons, typically between ~20-60 ppm. The C2 (quaternary) and C6 carbons will be the most downfield.

    • Carbonyl Carbon : A signal in the highly downfield region, ~170-180 ppm, characteristic of a carboxylic acid.

  • Infrared (IR) Spectroscopy :

    • A very broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt.

    • A sharp, strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.

    • C-H stretching vibrations just below 3000 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Using Electrospray Ionization (ESI+), the expected molecular ion peak [M+H]⁺ would be for the free base at m/z 158.1181 (C₈H₁₆NO₂⁺).

Chromatographic Purity Assessment

A standard protocol for assessing purity would involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow: HPLC Purity Analysis

G Sample Dissolved Sample (in Mobile Phase A) Injector Autosampler Sample->Injector Pump HPLC Pump (Gradient Elution) Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (210 nm) Column->Detector Data Chromatogram (Purity % by Area) Detector->Data

Caption: Standard workflow for HPLC purity analysis.

  • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection : UV at 210 nm.

  • Causality: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated and eluted.

Pharmacological Context and Potential Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Derivatives of 2-piperidinecarboxylic acid, in particular, have been explored for various therapeutic applications.

  • Neurological Disorders : The parent amino acid, pipecolic acid, is a metabolite of lysine and is associated with certain neurological conditions, including pyridoxine-dependent epilepsy[2]. The rigid structure of the piperidine ring is often used to create conformationally constrained analogues of neurotransmitters.

  • Anticonvulsant Activity : Studies on related 2-piperidinecarboxamides have shown that these structures can exhibit potent activity against maximal electroshock seizures (MES), a common screening model for anticonvulsants.

  • Analgesic Properties : Alkyl piperidine derivatives have been investigated for their analgesic (pain-relieving) potential. The structural features often mimic those found in opioid analgesics, although they may act through different mechanisms[6][7].

The introduction of a 2-ethyl group in this compound increases its lipophilicity relative to pipecolic acid. This modification could potentially enhance its ability to cross the blood-brain barrier, making it a candidate for investigation in central nervous system (CNS) disorders. Its primary role is likely as a specialized chiral building block for the synthesis of more complex, biologically active molecules.

Handling, Storage, and Safety

  • Handling : Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

  • Safety : As a carboxylic acid and amine hydrochloride, it should be considered an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

References

  • PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • PubMed Central (PMC). (n.d.). Pharmacological Activity of Basic Alkyl Esters of Substituted Pyrrolidine Dicarboxylic Acids: II. Action on Intestine, Uterus, and Blood Pressure. National Institutes of Health. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2016). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • PubChem. (n.d.). 2-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 123495-48-7, ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride: A Cornerstone for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. Among the vast array of heterocyclic compounds, 2-Ethyl-2-piperidinecarboxylic acid hydrochloride has emerged as a critical building block, particularly in the design of next-generation local anesthetics and other neurologically active agents. This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a multitude of pharmaceuticals and natural alkaloids, prized for its conformational rigidity and its ability to engage in specific molecular interactions with biological targets.[1][2] The introduction of substituents onto this core structure allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound, with its characteristic ethyl group and carboxylic acid function at the 2-position, offers a unique stereochemical and functional handle for the elaboration into more complex and potent drug candidates.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

CAS Number: 1300713-02-3

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂Cymit Química S.L.
Molecular Weight 193.67 g/mol Cymit Química S.L.
Appearance SolidCymit Química S.L.
Purity Typically ≥95%Cymit Química S.L.

Synthesis and Manufacturing: A Pathway to a Key Intermediate

The synthesis of 2-substituted piperidine carboxylic acids is a well-established area of organic chemistry, often starting from pyridine-based precursors. While a specific, detailed industrial synthesis protocol for this compound is proprietary, a general and logical synthetic pathway can be outlined.

A common approach involves the catalytic hydrogenation of the corresponding pyridine derivative, 2-ethyl-2-pyridinecarboxylic acid.[3] This transformation is typically carried out under pressure with a noble metal catalyst, such as palladium on carbon (Pd/C), in an acidic aqueous medium. The hydrochloride salt is then readily obtained by treatment with hydrochloric acid.

Caption: General synthetic workflow for this compound.

The rationale behind this experimental choice lies in the robustness and high efficiency of catalytic hydrogenation for the reduction of aromatic nitrogen heterocycles. The acidic conditions aid in the solubility of the starting material and the final product, while the use of a heterogeneous catalyst simplifies the purification process through simple filtration.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its application in a regulated environment such as drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic methylene protons of the piperidine ring, and the N-H proton. The chemical shifts and coupling constants would provide detailed information about the conformation of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the quaternary carbon at the 2-position, the carbons of the ethyl group, and the carbons of the piperidine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A validated HPLC method, typically employing a reversed-phase column and a UV detector, would be used to quantify the main component and any potential impurities.

Applications in Drug Development: A Focus on Local Anesthetics

The primary application of this compound is as a key intermediate in the synthesis of local anesthetics.[5][6][7] The mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the transmission of pain signals.[8]

The structure of many potent local anesthetics consists of three key components: a lipophilic aromatic group, an intermediate linker (often an ester or amide), and a hydrophilic amine group. This compound provides the foundational hydrophilic amine portion of the molecule.

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document integrates established principles from related compounds to offer a robust framework for its synthesis, characterization, and potential evaluation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for scientific rigor.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of substituents, such as the ethyl and carboxylic acid groups at the C2 position in this compound, creates a chiral center and offers precise three-dimensional orientations for targeted biological interactions.[2][3] This guide will focus on the hydrochloride salt form, which is often utilized to enhance the solubility and stability of amine-containing compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1300713-02-3[4]
Molecular Formula C8H16ClNO2[4]
Molecular Weight 193.67 g/mol [4]
Appearance Solid[4]
Purity Typically >95%[4]
InChI Key UNVUVIGBWQRCTA-UHFFFAOYSA-N[4]

The presence of a quaternary chiral center at the C2 position, substituted with both an ethyl and a carboxylic acid group, is a key structural feature. The piperidine ring is expected to adopt a stable chair conformation.[5] The hydrochloride salt form implies that the piperidine nitrogen is protonated, forming a piperidinium cation, with chloride as the counter-ion. This ionic character significantly influences its solubility in polar solvents.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would commence with the appropriate precursor, 2-cyano-2-ethylpiperidine. This could be subjected to acid-catalyzed hydrolysis to yield the desired carboxylic acid.

Synthetic Pathway 2-Cyano-2-ethylpiperidine 2-Cyano-2-ethylpiperidine This compound This compound 2-Cyano-2-ethylpiperidine->this compound HCl (aq), Δ HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC System Dissolve in Mobile Phase Dissolve in Mobile Phase C18 Column C18 Column Dissolve in Mobile Phase->C18 Column Isocratic Elution Isocratic Elution C18 Column->Isocratic Elution UV Detection (210 nm) UV Detection (210 nm) Isocratic Elution->UV Detection (210 nm) Purity Assessment Purity Assessment UV Detection (210 nm)->Purity Assessment

Sources

"2-Ethyl-2-piperidinecarboxylic acid hydrochloride" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Introduction

Substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. Their rigid cyclic framework serves as a valuable scaffold in medicinal chemistry, enabling precise three-dimensional positioning of functional groups for optimal interaction with biological targets. Among these, 2,2-disubstituted piperidines present a unique synthetic challenge and are of significant interest in drug discovery. The presence of a quaternary center at the 2-position can impart crucial properties such as increased metabolic stability and conformational constraint. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, a model compound for this structural class. The methodologies discussed herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests several potential strategies. The final product is a hydrochloride salt of a 2,2-disubstituted piperidine. The key challenge lies in the construction of the quaternary carbon at the C2 position, bearing both an ethyl and a carboxylic acid group. Two primary approaches are considered in this guide:

  • Post-modification of a pre-formed piperidine ring: This involves the alkylation of a suitable piperidine precursor at the C2 position.

  • Cyclization-based construction: This approach builds the piperidine ring from an acyclic precursor that already contains the necessary carbon framework.

This guide will detail two primary synthetic pathways, each with its own set of advantages and considerations.

Pathway I: Alkylation of a Piperidine Precursor

This is arguably the more direct and commonly employed strategy for the synthesis of α,α-disubstituted cyclic amino acids. The general principle involves the generation of a nucleophilic carbanion at the C2 position of a piperidine derivative, which is then trapped with an electrophilic ethyl source.

Variation A: α-Alkylation of Ethyl Pipecolinate

This approach leverages the acidity of the α-proton to the ester group in ethyl piperidine-2-carboxylate (ethyl pipecolate). The piperidine nitrogen must first be protected to prevent N-alkylation and to avoid interference with the base used for deprotonation. A carbamate protecting group, such as Boc (tert-butyloxycarbonyl), is ideal due to its stability under basic conditions and ease of removal under acidic conditions.

Mechanistic Rationale

The synthesis begins with the N-protection of commercially available ethyl pipecolinate. The resulting N-Boc protected ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a lithium enolate. This enolate is a potent nucleophile that can react with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired 2-ethyl-2-piperidinecarboxylate derivative. Subsequent acidic workup serves a dual purpose: hydrolysis of the ethyl ester to the carboxylic acid and removal of the Boc protecting group. Finally, the product is isolated as its hydrochloride salt.

Experimental Workflow Diagram

G cluster_0 Pathway I, Variation A: α-Alkylation of Ethyl Pipecolinate Ethyl_pipecolinate Ethyl pipecolinate N_Boc_protection N-Boc Protection Ethyl_pipecolinate->N_Boc_protection Boc₂O, Base N_Boc_ester N-Boc-ethyl pipecolinate N_Boc_protection->N_Boc_ester Alkylation α-Alkylation N_Boc_ester->Alkylation 1. LDA, THF, -78°C 2. Ethyl iodide Alkylated_product N-Boc-2-ethyl-2- piperidinecarboxylate Alkylation->Alkylated_product Deprotection_Hydrolysis Acidic Deprotection & Ester Hydrolysis Alkylated_product->Deprotection_Hydrolysis HCl (aq) Final_Product 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Deprotection_Hydrolysis->Final_Product

Caption: Workflow for the synthesis via α-alkylation of ethyl pipecolinate.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Ethyl Pipecolinate

  • To a solution of ethyl pipecolinate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl pipecolinate, which can be used in the next step without further purification.

Step 2: α-Alkylation

  • To a solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of N-Boc-ethyl pipecolinate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add ethyl iodide (1.5 eq) to the reaction mixture and stir at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl (aq).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-2-ethyl-2-piperidinecarboxylate.

Step 3: Deprotection, Hydrolysis, and Salt Formation

  • Dissolve the purified product from Step 2 in 6 M hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until both the Boc group and the ethyl ester are fully cleaved.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Variation B: Alkylation of 2-Cyanopiperidine followed by Hydrolysis

An alternative to the ester alkylation route is the alkylation of an N-protected 2-cyanopiperidine. The cyano group sufficiently acidifies the C2 proton for deprotonation with a strong base. The resulting nitrile can then be hydrolyzed to the desired carboxylic acid.

Mechanistic Rationale

The synthesis commences with the protection of the nitrogen of 2-cyanopiperidine, for which a benzyl group (Bn) can be a suitable choice. The N-benzyl-2-cyanopiperidine is then deprotonated at the C2 position using a strong base like LDA. The resulting carbanion is alkylated with an ethyl halide. The N-benzyl group can be removed by catalytic hydrogenation, and the nitrile is subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The final step is the formation of the hydrochloride salt.

Experimental Workflow Diagram

G cluster_1 Pathway I, Variation B: Alkylation of 2-Cyanopiperidine 2_Cyanopiperidine 2-Cyanopiperidine N_Protection N-Protection 2_Cyanopiperidine->N_Protection Protecting Group Halide, Base N_Protected_nitrile N-Protected-2-cyanopiperidine N_Protection->N_Protected_nitrile Alkylation α-Alkylation N_Protected_nitrile->Alkylation 1. LDA, THF, -78°C 2. Ethyl iodide Alkylated_nitrile N-Protected-2-ethyl-2- cyanopiperidine Alkylation->Alkylated_nitrile Hydrolysis_Deprotection Nitrile Hydrolysis & N-Deprotection Alkylated_nitrile->Hydrolysis_Deprotection Acid or Base Hydrolysis & Deprotection Final_Product 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Hydrolysis_Deprotection->Final_Product

Caption: Workflow for the synthesis via alkylation of 2-cyanopiperidine.

Detailed Experimental Protocol

Step 1: N-Protection of 2-Cyanopiperidine

  • Follow a standard procedure for N-protection (e.g., N-benzylation with benzyl bromide and a base like K₂CO₃ in a suitable solvent like acetonitrile).

Step 2: α-Alkylation of N-Protected-2-cyanopiperidine

  • This step is analogous to the alkylation of the N-Boc ester described in Pathway I, Variation A, Step 2, using LDA as the base and ethyl iodide as the alkylating agent.[1]

Step 3: Nitrile Hydrolysis, Deprotection, and Salt Formation

  • The alkylated nitrile can be subjected to harsh acidic hydrolysis (e.g., refluxing in concentrated HCl) which will concurrently hydrolyze the nitrile to a carboxylic acid and, if an acid-labile protecting group was used (like Boc), remove it. If a hydrogenolysis-labile group like benzyl was used, a separate deprotection step (e.g., H₂, Pd/C) would be required prior to or after hydrolysis.

  • The final product is isolated as the hydrochloride salt as described previously.

Pathway II: Ring Formation via Strecker Synthesis

A more convergent, albeit potentially more complex, approach is to construct the piperidine ring itself through a cyclization reaction. The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[2][3] A modification of this could be envisioned for the synthesis of our target molecule.

Mechanistic Rationale

This pathway would necessitate a precursor that contains a ketone and a masked amine at an appropriate distance to allow for intramolecular cyclization. A suitable starting material would be a δ-amino ketone. This precursor would undergo an intramolecular Strecker reaction. The ketone would react with ammonia (or an ammonium salt) to form an intermediate imine, which would then cyclize. The addition of cyanide would form a cyclic α-aminonitrile. Subsequent hydrolysis of the nitrile would yield the desired 2-ethyl-2-piperidinecarboxylic acid.

The key challenge in this pathway is the synthesis of the requisite δ-amino ketone precursor.

Conceptual Workflow Diagram

G cluster_2 Pathway II: Intramolecular Strecker Synthesis Acyclic_Precursor Acyclic δ-amino ketone precursor Intramolecular_Strecker Intramolecular Strecker Reaction Acyclic_Precursor->Intramolecular_Strecker NH₄Cl, KCN Cyclic_Aminonitrile 2-Ethyl-2-cyanopiperidine Intramolecular_Strecker->Cyclic_Aminonitrile Hydrolysis Nitrile Hydrolysis Cyclic_Aminonitrile->Hydrolysis HCl (aq) Final_Product 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Hydrolysis->Final_Product

Caption: Conceptual workflow for the intramolecular Strecker synthesis.

Discussion of Feasibility

While elegant in concept, this pathway's practicality is contingent on the efficient synthesis of the acyclic precursor. This precursor synthesis could itself be a multi-step process. However, for certain complex substituted piperidines, such cyclization strategies can be highly effective and stereoselective.[4]

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes for the more established Pathway I, Variation A. Actual yields may vary depending on reaction scale and optimization.

StepReactionStarting MaterialProductExpected Yield (%)Purity (%)
1N-Boc ProtectionEthyl pipecolinateN-Boc-ethyl pipecolinate>95>95
2α-AlkylationN-Boc-ethyl pipecolinateN-Boc-2-ethyl-2-piperidinecarboxylate60-75>90 (post-chromatography)
3Deprotection & HydrolysisN-Boc-2-ethyl-2-piperidinecarboxylate2-Ethyl-2-piperidinecarboxylic acid HCl85-95>98 (post-recrystallization)

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid C=O and O-H, and the amine N-H stretches.

  • Melting Point Analysis: To assess the purity of the final crystalline solid.

  • Elemental Analysis: To confirm the empirical formula.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The most practical and well-precedented approach involves the α-alkylation of an N-protected piperidine-2-carboxylate ester. This method offers a reliable and scalable route to the target compound. While cyclization-based strategies like the intramolecular Strecker synthesis are conceptually appealing, they may require more extensive route development for the synthesis of the necessary precursors. The choice of synthetic pathway will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and desired stereochemical control.

References

  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. (2014). Arkivoc, 2014(iv), 24-37. [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). Angewandte Chemie International Edition. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2002). Organic Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

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An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential mechanisms of action for 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose and explore plausible biological activities. We will delve into two primary putative mechanisms: N-methyl-D-aspartate (NMDA) receptor antagonism and the inhibition of Advanced Glycation End-product (AGE) formation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Unraveling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Its metabolic stability and ability to modulate physicochemical properties make it a versatile building block in drug design.[1] this compound, a derivative of piperidine-2-carboxylic acid (also known as pipecolic acid), is a compound of interest for its potential therapeutic applications. While direct studies on its biological activity are not extensively documented, its structural similarity to other well-characterized molecules allows us to infer potential mechanisms of action.

This guide will explore two such potential mechanisms in detail:

  • NMDA Receptor Antagonism: Based on the established activity of numerous piperidine-2-carboxylic acid derivatives as antagonists of the NMDA receptor, a key player in excitatory neurotransmission.[2][3][4][5]

  • Inhibition of Advanced Glycation End-product (AGE) Formation: Drawing parallels with the structurally related compound Pimagedine (aminoguanidine), a well-studied inhibitor of AGE formation, which has been investigated for the treatment of diabetic complications.[6][7][8][9][10]

Putative Mechanism of Action I: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[4][11]

The Rationale for NMDA Receptor Antagonism

Several derivatives of piperidine-2-carboxylic acid have demonstrated potent and selective NMDA receptor antagonist activity.[2][3][5] For instance, (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid has a high binding affinity for the NMDA receptor.[2] The core piperidine-2-carboxylic acid structure appears to be a key pharmacophore for interacting with the NMDA receptor. It is therefore plausible that the addition of an ethyl group at the 2-position of the piperidine ring in this compound could modulate its binding affinity and selectivity for the NMDA receptor.

Proposed Signaling Pathway

The proposed mechanism involves the competitive antagonism of glutamate binding to the NMDA receptor, thereby preventing channel opening and the influx of Ca2+, which in excess can trigger excitotoxic cell death pathways.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ca_channel Ca²⁺ Channel (Closed) NMDA_Receptor->Ca_channel Activation Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excess Ca²⁺ Influx Compound 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Compound->NMDA_Receptor Antagonism caption Proposed NMDA Receptor Antagonism Pathway

Caption: Proposed NMDA Receptor Antagonism Pathway.

Experimental Protocols for Validation

To investigate the NMDA receptor antagonist activity of this compound, the following experimental workflow can be employed:

Workflow for Assessing NMDA Receptor Antagonism

validation_workflow start Start binding_assay Radioligand Binding Assay ([³H]CPP or [³H]MK-801) start->binding_assay electrophysiology Electrophysiology (Patch-Clamp on Cultured Neurons) binding_assay->electrophysiology Determine IC₅₀ in_vivo In Vivo Models (e.g., NMDA-induced seizures) electrophysiology->in_vivo Confirm functional antagonism end Conclusion on NMDA Receptor Activity in_vivo->end

Caption: Experimental Workflow for NMDA Antagonism Validation.

Step-by-Step Methodologies:

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity of the compound for the NMDA receptor.

    • Protocol:

      • Prepare synaptic membrane fractions from rat brain tissue.

      • Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, [³H]CPP).

      • Add increasing concentrations of this compound.

      • Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Objective: To assess the functional antagonism of NMDA receptor-mediated currents.

    • Protocol:

      • Culture primary neurons (e.g., hippocampal or cortical neurons).

      • Perform whole-cell patch-clamp recordings.

      • Apply NMDA to elicit an inward current.

      • Co-apply this compound at various concentrations.

      • Measure the reduction in the NMDA-evoked current to calculate the half-maximal inhibitory concentration (IC50).

Putative Mechanism of Action II: Inhibition of Advanced Glycation End-product (AGE) Formation

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[12] The accumulation of AGEs is accelerated in diabetes and is implicated in the pathogenesis of diabetic complications such as nephropathy, retinopathy, and neuropathy.[6][12][13]

The Rationale for AGE Inhibition

Pimagedine, also known as aminoguanidine, is a well-characterized inhibitor of AGE formation.[6][7][8] It acts by trapping reactive carbonyl species, such as 3-deoxyglucosone, glyoxal, and methylglyoxal, which are intermediates in the formation of AGEs.[7][9][10] Given that this compound contains a secondary amine within a piperidine ring, it may possess the nucleophilic character necessary to react with these carbonyl intermediates, thereby preventing their subsequent reactions to form AGEs.

Proposed Signaling Pathway

The proposed mechanism involves the chemical scavenging of reactive dicarbonyl compounds, which are precursors to AGEs. By sequestering these reactive species, the compound would inhibit the cross-linking of proteins and the formation of pathogenic AGEs.

AGE_Inhibition cluster_glycation Glycation Pathway Glucose Glucose Amadori Amadori Products Glucose->Amadori Non-enzymatic reaction with proteins Dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO) Amadori->Dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs Cross-linking Tissue_Damage Tissue Damage & Inflammation AGEs->Tissue_Damage Pathological Effects Compound 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Compound->Dicarbonyls Scavenging caption Proposed AGE Inhibition Pathway

Caption: Proposed AGE Inhibition Pathway.

Experimental Protocols for Validation

To evaluate the AGE-inhibiting potential of this compound, the following experimental approach can be utilized:

Workflow for Assessing AGE Inhibition

age_validation_workflow start Start in_vitro_glycation In Vitro Glycation Assay (BSA-glucose/fructose/MGO) start->in_vitro_glycation fluorescence Fluorescence Spectroscopy (AGE-specific fluorescence) in_vitro_glycation->fluorescence elisa ELISA for specific AGEs (e.g., CML, CEL) fluorescence->elisa Quantify inhibition end Conclusion on AGE Inhibitory Activity elisa->end

Caption: Experimental Workflow for AGE Inhibition Validation.

Step-by-Step Methodologies:

  • In Vitro Glycation Assay:

    • Objective: To determine if the compound can inhibit the formation of AGEs in a controlled in vitro system.

    • Protocol:

      • Incubate bovine serum albumin (BSA) with a reducing sugar (e.g., glucose, fructose) or a reactive dicarbonyl (e.g., methylglyoxal, MGO).

      • Add this compound at various concentrations to parallel incubations.

      • Maintain the incubations at 37°C for several weeks.

  • Fluorescence Spectroscopy:

    • Objective: To quantify the formation of fluorescent AGEs.

    • Protocol:

      • After the incubation period, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

      • Compare the fluorescence intensity of the samples with and without the test compound to calculate the percentage of inhibition.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Objective: To specifically quantify the formation of non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML).

    • Protocol:

      • Coat microtiter plates with the glycated BSA samples.

      • Use a primary antibody specific for the AGE of interest (e.g., anti-CML antibody).

      • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Add a substrate and measure the resulting colorimetric change to quantify the amount of the specific AGE formed.

Quantitative Data Summary

The following table outlines the key quantitative parameters to be determined from the proposed experimental protocols.

Putative Mechanism Experiment Key Parameter Description
NMDA Receptor AntagonismRadioligand Binding AssayKi (Inhibitory Constant)The concentration of the compound that results in 50% displacement of the radioligand, indicating binding affinity.
ElectrophysiologyIC50 (Half-maximal Inhibitory Concentration)The concentration of the compound that causes a 50% inhibition of the NMDA-mediated current, indicating functional antagonism.
AGE InhibitionFluorescence Spectroscopy% InhibitionThe percentage reduction in AGE-specific fluorescence in the presence of the compound.
ELISAIC50 (Half-maximal Inhibitory Concentration)The concentration of the compound that results in a 50% reduction in the formation of a specific AGE (e.g., CML).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong basis for postulating its activity as either an NMDA receptor antagonist or an inhibitor of advanced glycation end-product formation. The experimental workflows and protocols detailed in this guide offer a robust framework for systematically investigating these potential mechanisms.

Future research should focus on conducting these in vitro studies to confirm the primary mechanism of action. Should the compound demonstrate significant activity in either pathway, further investigation in relevant in vivo models of neurological disease or diabetic complications would be warranted. Elucidating the precise molecular interactions through techniques such as X-ray crystallography could further refine our understanding and guide the development of more potent and selective analogs.

References

  • Edelstein, D., & Brownlee, M. (1992). Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine. Diabetes, 41(1), 26-29. [Link]

  • Grokipedia. (n.d.). Pimagedine. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoguanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminoguanidine. PubChem Compound Summary for CID 2146. Retrieved from [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. [Link]

  • Miyata, T., et al. (1998). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. Journal of the American Society of Nephrology, 9(2), 277-283. [Link]

  • Khan, M. S., et al. (2012). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma. ResearchGate. [Link]

  • Rojas-García, A., et al. (2019). Aminoguanidine reduces diabetes-associated cardiac fibrosis. Spandidos Publications. [Link]

  • Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(18), 3349-3353. [Link]

  • Kristensen, J. D., et al. (1992). The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans. Pain, 51(2), 249-253. [Link]

  • Dingledine, R., et al. (2012). Pharmacology of NMDA Receptors. In The Glutamate Receptors. Humana Press. [Link]

  • Urwyler, S., et al. (2003). Characterization of Two Novel N-Methyl-D-aspartate Antagonists: EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid) and EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1 H-benzimidazole-2-propanoic Acid Hydrochloride). Journal of Pharmacology and Experimental Therapeutics, 307(1), 333-341. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Piperidinecarboxylic acid. PubChem Compound Summary for CID 4840. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylpiperidine. PubChem Compound Summary for CID 94205. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl piperidine-2-carboxylate. PubChem Compound Summary for CID 27517. Retrieved from [Link]

  • Vitaku, E., et al. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 204, 112620. [Link]

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A Comprehensive Spectroscopic Guide to 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride: An Interpretive and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, predictive analysis of the key spectroscopic characteristics of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. As a substituted cyclic amino acid analog, this compound holds potential interest for researchers, scientists, and drug development professionals. Due to the limited availability of published empirical data for this specific molecule, this whitepaper leverages foundational spectroscopic principles and data from structurally related compounds to construct a reliable predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is designed to serve as a practical reference for researchers in verifying the synthesis, assessing the purity, and confirming the structure of this and similar molecules. Detailed experimental protocols, predicted data tables, and explanatory diagrams are provided to bridge theory with practical application.

Introduction to this compound

Chemical Structure and Properties

This compound is a derivative of pipecolic acid, an important rigid annular amino acid used in the synthesis of various chiral drugs and biologically active substances.[1] The structure features a piperidine ring with an ethyl group and a carboxylic acid group attached to the same alpha-carbon (C2). This quaternary substitution at the C2 position introduces significant steric hindrance and distinct spectroscopic features. The hydrochloride salt form ensures solubility in polar protic solvents and protonates the piperidine nitrogen, influencing the chemical environment of the entire molecule.

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol

  • Key Functional Groups:

    • Secondary Amine (as an ammonium hydrochloride salt)

    • Carboxylic Acid

    • Quaternary α-Carbon

    • Ethyl Group

    • Saturated Heterocyclic (Piperidine) Ring

Rationale for Spectroscopic Analysis in Research & Drug Development

In the context of pharmaceutical and chemical research, unambiguous structural confirmation is paramount. Spectroscopic techniques like NMR, IR, and MS are indispensable tools.[2] NMR provides a detailed map of the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns. For a novel or specialized compound like this compound, a combination of these methods is required to definitively verify its identity and purity, ensuring the integrity of subsequent research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.[3]

Recommended Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended due to the compound's salt nature.[4]

    • Causality: D₂O is an excellent choice for polar hydrochlorides. The acidic protons of the carboxylic acid (-COOH) and the ammonium group (-NH₂⁺-) will exchange with deuterium, causing their signals to broaden or disappear from the ¹H NMR spectrum.[5] This can be used as a confirmatory test. DMSO-d₆ is also suitable and will typically allow for the observation of these exchangeable protons.

  • Internal Standard: Add a small quantity of an internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the ethyl group and a series of complex, overlapping multiplets for the piperidine ring protons.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Justification
Ethyl -CH₃0.8 - 1.0Triplet (t)3HShielded alkyl group adjacent to a CH₂ group. Based on typical ethyl group values.[6]
Piperidine C3, C4, C5 -CH₂-1.5 - 2.2Complex Multiplets (m)6HDiastereotopic protons in a constrained ring system lead to complex splitting patterns. Data for piperidine-2-carboxylate shows signals in this range.[7]
Ethyl -CH₂-1.9 - 2.3Quartet (q)2HDeshielded by the adjacent quaternary carbon (C2). Overlaps with piperidine signals are expected.
Piperidine C6 -CH₂-3.0 - 3.4Complex Multiplet (m)2HDeshielded due to proximity to the protonated nitrogen atom.
-NH₂⁺- (in DMSO-d₆)8.5 - 9.5Broad Singlet (br s)2HExchangeable proton on the positively charged nitrogen. Signal will disappear upon D₂O shake.[8]
-COOH (in DMSO-d₆)10.0 - 13.0Broad Singlet (br s)1HAcidic proton of the carboxylic acid. Signal will disappear upon D₂O shake.[5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the large chemical shift range, signal overlap is less problematic than in ¹H NMR.[3]

Carbon Assignment Predicted δ (ppm) Justification
Ethyl -C H₃8 - 12Typical shielded terminal methyl carbon.
Piperidine C 422 - 26Aliphatic carbon distant from heteroatoms. Based on piperidine-2-carboxylate data.[7]
Piperidine C 3, C 525 - 35Aliphatic carbons in the piperidine ring. May resolve into two distinct signals.
Ethyl -C H₂-30 - 38Methylene carbon of the ethyl group attached to the quaternary center.
Piperidine C 645 - 50Carbon adjacent to the protonated nitrogen atom is deshielded.
Piperidine C 265 - 75Quaternary carbon deshielded by both the nitrogen and the carboxyl group.
Carboxylic Acid C =O170 - 178Deshielded carbonyl carbon, typical for α-amino acids.[5]
NMR Analysis Workflow

The following diagram illustrates the logical flow of NMR analysis for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Confirmation Prep Dissolve Sample in D₂O or DMSO-d₆ Std Add Internal Standard (e.g., TSP) Prep->Std H1_NMR Acquire ¹H NMR Spectrum (≥400 MHz) Std->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (≥100 MHz) Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process Integrate Integrate ¹H Signals Process->Integrate Reference Reference to Standard (0.00 ppm) Process->Reference Assign_H1 Assign ¹H Signals: Chemical Shift, Multiplicity, Integration Reference->Assign_H1 Confirm Confirm Structure: Correlate ¹H and ¹³C data with predicted structure Assign_H1->Confirm Assign_C13 Assign ¹³C Signals: Chemical Shift Assign_C13->Confirm

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different chemical bonds vibrate at characteristic frequencies.

Recommended Experimental Protocol

For a solid sample like a hydrochloride salt, the KBr pellet technique is a standard and reliable method.

Methodology:

  • Sample Grinding: Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Chloride (KCl) using an agate mortar and pestle.

    • Causality: KCl is used instead of the more common KBr because a halogen exchange reaction can occur between the chloride of the sample and the bromide of the matrix, leading to spectral artifacts.[9] Grinding ensures the sample is finely dispersed to minimize light scattering.

  • Pellet Pressing: Transfer the ground powder to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the KCl pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Predicted IR Absorption Bands

The IR spectrum will be dominated by broad absorptions from the O-H and N-H bonds and a strong C=O stretch.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity Justification
2500 - 3300O-H StretchCarboxylic Acid (H-bonded)Broad, StrongThe characteristic, very broad absorption for the O-H of a carboxylic acid dimer or H-bonded system.[10]
2400 - 2800N-H StretchAmmonium Salt (-NH₂⁺-)Broad, MediumStretching vibrations of the protonated amine, often appearing as multiple broad bands superimposed on the C-H stretching region.
2850 - 2980C-H StretchAlkyl (Ethyl & Piperidine)Medium-StrongTypical sp³ C-H stretching vibrations.
1700 - 1725C=O StretchCarboxylic AcidStrong, SharpThe carbonyl stretch is one of the most intense and diagnostic peaks in an IR spectrum.[11]
1580 - 1650N-H BendAmmonium Salt (-NH₂⁺-)MediumBending (scissoring) vibration of the ammonium group.
1150 - 1300C-O StretchCarboxylic AcidMediumStretching vibration of the carbon-oxygen single bond.
IR Peak Assignment Logic

The process of assigning IR peaks follows a hierarchical logic, starting with the most prominent and diagnostic signals.

IR_Logic Start Analyze IR Spectrum Broad_OH Broad Trough 2500-3300 cm⁻¹? Start->Broad_OH Strong_CO Strong, Sharp Peak ~1710 cm⁻¹? Broad_OH->Strong_CO Yes Confirm_COOH Carboxylic Acid Group Confirmed Strong_CO->Confirm_COOH Yes CH_Stretch Peaks at ~2900 cm⁻¹? Confirm_Alkyl Alkyl C-H Bonds Confirmed CH_Stretch->Confirm_Alkyl Yes NH_Bands Broad Bands ~2400-2800 cm⁻¹? Confirm_Ammonium Ammonium Salt Confirmed NH_Bands->Confirm_Ammonium Yes Confirm_COOH->CH_Stretch Confirm_Alkyl->NH_Bands Final Structure Consistent with IR Data Confirm_Ammonium->Final

Caption: Logical flow for IR spectral interpretation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Recommended Experimental Protocol

Electron Ionization (EI) is a classic technique that induces reproducible fragmentation, which is ideal for structural elucidation.

Methodology:

  • Sample Introduction: The compound can be introduced via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatograph (GC). Given the salt nature, direct probe is more likely. The inlet temperature will cause the loss of HCl, and the free base (2-Ethyl-2-piperidinecarboxylic acid) will be analyzed.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the standard energy used in EI-MS because it provides enough energy to consistently ionize and fragment the molecule, allowing for the creation of reproducible and comparable mass spectra.[12]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

  • Detection: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Predicted Mass Spectrum (EI Fragmentation)

The mass spectrum will correspond to the free base, C₈H₁₅NO₂ (MW = 157.21). The molecular ion peak (M⁺˙) is expected at m/z 157. As the molecule contains one nitrogen atom, its molecular weight is odd, consistent with the Nitrogen Rule. The fragmentation will be dominated by cleavages alpha to the nitrogen atom.[13]

Predicted m/z Proposed Fragment Neutral Loss Justification
157[C₈H₁₅NO₂]⁺˙(Molecular Ion)The intact ionized free base. May be of low intensity.
128[M - C₂H₅]⁺•C₂H₅ (Ethyl radical)Major Fragment. α-cleavage with loss of the ethyl group, forming a stable iminium ion.
112[M - COOH]⁺•COOH (Carboxyl radical)α-cleavage with loss of the carboxylic acid group.
84[C₅H₁₀N]⁺C₃H₅O₂Cleavage of the piperidine ring, a common pathway for cyclic amines.
56[C₃H₆N]⁺C₅H₉O₂Further fragmentation of the piperidine ring.
Predicted Fragmentation Pathway

The primary fragmentation pathways initiated by electron ionization are visualized below.

MS_Fragmentation Mol_Ion Molecular Ion (Free Base) [C₈H₁₅NO₂]⁺˙ m/z = 157 Loss_Et - •C₂H₅ (α-cleavage) Mol_Ion->Loss_Et Loss_COOH - •COOH (α-cleavage) Mol_Ion->Loss_COOH Ring_Frag Ring Fragmentation Mol_Ion->Ring_Frag Frag_128 [M - C₂H₅]⁺ m/z = 128 Loss_Et->Frag_128 Frag_112 [M - COOH]⁺ m/z = 112 Loss_COOH->Frag_112 Frag_84 [C₅H₁₀N]⁺ m/z = 84 Ring_Frag->Frag_84

Caption: Predicted major EI fragmentation pathways.

Data Synthesis and Structural Confirmation

While each spectroscopic technique provides valuable information, their combined power offers unambiguous structural confirmation. The analytical process is self-validating:

  • MS confirms the molecular weight of the free base (157 Da).

  • IR confirms the presence of key functional groups : carboxylic acid, ammonium salt, and alkyl C-H bonds.

  • NMR provides the definitive connectivity map : The ¹³C NMR confirms 8 unique carbons, including a C=O and a quaternary carbon. The ¹H NMR confirms the presence and connectivity of the ethyl group and the complex piperidine ring system, with the number of protons matching the proposed structure.

Together, these predicted data points form a cohesive and mutually reinforcing profile that would serve to positively identify this compound.

References

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An In-Depth Technical Guide to the Solubility Profile of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Physicochemical Landscape of a Novel Piperidine Derivative

2-Ethyl-2-piperidinecarboxylic acid hydrochloride is a piperidine derivative with potential applications as an intermediate in the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding the physicochemical properties of its derivatives is paramount for their successful development. Among these properties, solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, offering researchers, scientists, and drug development professionals a robust methodology for its evaluation. As a hydrochloride salt of an amine, this compound is anticipated to exhibit favorable aqueous solubility, a characteristic that is often advantageous for pharmaceutical development.[3][4][5]

Theoretical Framework: The Interplay of Structure, pH, and Solvent Properties

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent. As a hydrochloride salt, the compound exists in an ionized form, which generally enhances its solubility in polar solvents like water.[3][4] The protonated amine group can readily form hydrogen bonds with water molecules, facilitating its dissolution.[3] However, the overall solubility is also influenced by the non-polar ethyl and piperidine ring portions of the molecule, which contribute to its lipophilicity.

The pH of the aqueous medium is another critical factor. The solubility of amine hydrochlorides can be significantly affected by pH, as changes in pH can alter the ionization state of the molecule.[3] In acidic to neutral solutions, the compound is expected to remain in its protonated, more soluble form. As the pH becomes more basic, the amine may be deprotonated, leading to a decrease in solubility. Temperature also plays a role, with solubility generally increasing at higher temperatures.[3]

Methodology for Comprehensive Solubility Assessment

A thorough understanding of the solubility of this compound requires a multi-faceted approach, encompassing both thermodynamic and kinetic solubility assessments in a range of pharmaceutically relevant solvents.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents is critical for obtaining a meaningful solubility profile. The following panel of solvents is recommended to cover a broad range of polarity and pH relevant to drug development:

  • Purified Water (e.g., Milli-Q® or equivalent): To determine the intrinsic aqueous solubility.

  • pH-Adjusted Buffers:

    • pH 2.0 (0.01 N HCl): Simulating gastric fluid.

    • pH 7.4 (Phosphate-Buffered Saline, PBS): Simulating physiological pH.

    • pH 9.0 (e.g., Tris or Borate buffer): To assess solubility in a more basic environment.

  • Common Organic Solvents:

    • Ethanol & Methanol: Polar protic solvents frequently used in co-solvent systems and for analytical standard preparation.

    • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent widely used for preparing high-concentration stock solutions in early drug discovery.[6]

Experimental Protocol 1: Thermodynamic Solubility (The Gold Standard Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7]

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

  • Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This dual step is crucial to remove any fine particulates that could lead to an overestimation of solubility.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation.

  • Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[8]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[9]

  • Validated Analytical Method: Guarantees the accuracy and reliability of the concentration measurement.

Experimental Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO. This is highly relevant for early-stage drug discovery where compounds are often handled in this manner.[6]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution into the desired aqueous buffers (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Precipitation Detection: After a short incubation period (e.g., 1-2 hours), assess the presence of precipitate in each well. This can be done visually or, more quantitatively, using instrumental methods like nephelometry (light scattering) or turbidimetry (light absorbance).[1]

  • Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices:

  • DMSO Stock: Mimics the common practice in high-throughput screening (HTS) and early in vitro assays.[6][9]

  • Microplate Format: Allows for higher throughput and the use of smaller amounts of the compound.

  • Nephelometry/Turbidimetry: Provides an objective and sensitive measure of precipitation.[1]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility Profile of this compound

Solvent/BufferpHTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)
Purified Water~5-6*25To be determinedTo be determined
0.01 N HCl2.025To be determinedTo be determined
PBS7.425To be determinedTo be determined
Tris/Borate Buffer9.025To be determinedTo be determined
EthanolN/A25To be determinedN/A
MethanolN/A25To be determinedN/A
DMSON/A25To be determinedN/A

*Approximate pH of the unbuffered aqueous solution of the hydrochloride salt.

Interpretation of Anticipated Results:

  • High Aqueous Solubility: If the compound exhibits high solubility in water and at pH 2.0 and 7.4, it would be a strong candidate for oral drug development, as good solubility is often a prerequisite for absorption.[2]

  • pH-Dependent Solubility: A significant decrease in solubility at pH 9.0 would confirm the expected behavior of an amine hydrochloride and would need to be considered for formulation design, especially for controlled-release dosage forms.

  • Solubility in Organic Solvents: Good solubility in ethanol or methanol could be advantageous for the preparation of liquid formulations or for use in certain manufacturing processes. High solubility in DMSO is expected and confirms its suitability as a solvent for stock solutions in biological assays.

Visualizing the Workflow and Influencing Factors

Diagrams can effectively illustrate the experimental process and the relationships between different factors.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add precise volume of solvent A->B C Shake at constant T (24-72h) B->C D Centrifugation C->D E Filtration of Supernatant (0.22 µm) D->E F HPLC or LC-MS analysis E->F G Quantify against calibration curve F->G

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

G Sol Solubility pH pH Ionization Ionization State pH->Ionization determines Temp Temperature Temp->Sol Solvent Solvent Properties Polarity Polarity Solvent->Polarity Hbond H-Bonding Solvent->Hbond pKa pKa pKa->Ionization Polarity->Sol Hbond->Sol Ionization->Sol

Caption: Factors Influencing Solubility of Amine Hydrochlorides.

Conclusion: A Roadmap to Comprehensive Solubility Characterization

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By employing both thermodynamic and kinetic solubility assays across a range of pharmaceutically relevant solvents and pH conditions, researchers can generate a robust dataset that is essential for guiding further drug development activities. The provided protocols, rationale, and data interpretation framework serve as a valuable resource for scientists and researchers, enabling them to make informed decisions and accelerate the journey of this promising compound from the laboratory to potential clinical applications.

References

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A Guide to the Historical Research and Discovery of 2-Piperidinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical research and discovery of 2-piperidinecarboxylic acid, commonly known as pipecolic acid, and its derivatives. While the specific compound "2-Ethyl-2-piperidinecarboxylic acid hydrochloride" is not widely documented in historical literature, this guide will explore the foundational research into the core structure of 2-piperidinecarboxylic acid, which is essential for understanding any of its more complex or substituted analogues. We will delve into the discovery of pipecolic acid as a natural product, the elucidation of its biosynthetic pathways, the development of synthetic methodologies, and its pivotal role as a building block in modern pharmaceuticals.

The Natural Origins and Initial Discovery of Pipecolic Acid

The story of 2-piperidinecarboxylic acid begins not in a chemist's flask, but in the biological world. The non-protein amino acid L-pipecolic acid was first identified in the 1950s as a widespread natural product found in plants, animals, fungi, and microorganisms[1]. Its discovery marked the beginning of decades of research to understand its biological significance and origins.

Early isotopic labeling studies were instrumental in uncovering the biosynthetic pathway of pipecolic acid. It was established that L-pipecolic acid is a catabolite of the essential amino acid L-lysine[1][2]. These pioneering studies in rats demonstrated that the α-amino group of L-lysine is retained during its conversion to pipecolic acid[2]. In plants and various microorganisms, similar lysine degradation pathways leading to pipecolic acid were identified, highlighting its conserved role in metabolism[1][3][4].

The Biosynthesis of L-Pipecolic Acid from L-Lysine

The biosynthesis of L-pipecolic acid from L-lysine is a fascinating example of nature's chemical ingenuity. While several routes have been identified across different organisms, a common pathway involves the cyclization of a lysine-derived intermediate. In many microorganisms, the biosynthesis is initiated by the enzyme lysine cyclodeaminase[5][6]. This enzyme catalyzes the deaminative cyclization of L-lysine to form L-pipecolic acid[5][6].

Biosynthesis of L-Pipecolic Acid lysine L-Lysine intermediate Δ¹-piperideine-2-carboxylate lysine->intermediate Lysine Cyclodeaminase (e.g., RapL) pipecolic_acid L-Pipecolic Acid intermediate->pipecolic_acid Reduction (NAD(P)H)

Caption: A simplified diagram illustrating the biosynthetic conversion of L-lysine to L-pipecolic acid via a cyclized intermediate.

The Dawn of Synthetic Methodologies

The increasing interest in the biological activity of pipecolic acid and its potential as a scaffold for new therapeutic agents spurred the development of synthetic routes for its preparation. Early methods often focused on the reduction of pyridine-2-carboxylic acid (picolinic acid).

One of the foundational approaches involved the catalytic hydrogenation of picolinic acid over a platinum or palladium catalyst. This method, while effective, often required harsh conditions, such as high pressure and temperature, and could lead to over-reduction or other side reactions.

A Representative Early Synthetic Protocol: Catalytic Hydrogenation of Picolinic Acid

The following protocol is a generalized representation of early methods for the synthesis of pipecolic acid.

Objective: To synthesize 2-piperidinecarboxylic acid (pipecolic acid) via the catalytic hydrogenation of pyridine-2-carboxylic acid (picolinic acid).

Materials:

  • Pyridine-2-carboxylic acid

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

  • Glacial acetic acid or another suitable solvent

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In a high-pressure reaction vessel, dissolve pyridine-2-carboxylic acid in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-piperidinecarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Causality of Experimental Choices:

  • Catalyst: Platinum and palladium are highly effective catalysts for the reduction of aromatic rings. Adam's catalyst (PtO₂) is often used as it is reduced in situ to active platinum.

  • Solvent: Acetic acid is a common solvent for catalytic hydrogenation as it can help to keep the starting material and product in solution and can also activate the catalyst.

  • Pressure and Temperature: Elevated pressure and temperature are often necessary to overcome the aromatic stability of the pyridine ring and achieve complete reduction.

Early Pharmacological Interest and the Rise of Pipecolic Acid Derivatives in Drug Discovery

The rigid, cyclic structure of the pipecolic acid core made it an attractive scaffold for medicinal chemists. Its conformationally constrained nature was seen as a way to improve the selectivity and potency of drug candidates by locking in a specific orientation for interaction with biological targets.

Early investigations into the pharmacological properties of pipecolic acid derivatives explored their potential as anticonvulsants[7][8]. Researchers synthesized and evaluated a variety of N-substituted and amide-functionalized pipecolic acid derivatives, leading to the discovery of compounds with promising activity in animal models of epilepsy[8].

The Pivotal Role in the Development of Ropivacaine

A landmark achievement in the application of pipecolic acid derivatives in medicine was the development of the local anesthetic, ropivacaine. Introduced in the 1990s, ropivacaine is the (S)-enantiomer of N-(n-propyl)-2',6'-pipecoloxylidide[9][10][11].

The development of ropivacaine was driven by the need for a long-acting local anesthetic with a better safety profile than the existing drug, bupivacaine. Bupivacaine, a racemic mixture, was associated with significant cardiotoxicity[7]. By synthesizing the pure (S)-enantiomer of a related pipecolic acid derivative, researchers were able to create a drug, ropivacaine, with reduced cardiotoxicity and a favorable sensory-motor block profile[7][11].

The synthesis of ropivacaine typically starts from L-pipecolic acid, highlighting the importance of having access to enantiomerically pure starting materials[7].

Synthesis of Ropivacaine l_pipecolic_acid L-Pipecolic Acid amide_intermediate L-N-(2,6-dimethylphenyl) piperidin-2-carboxamide l_pipecolic_acid->amide_intermediate Amidation with 2,6-dimethylaniline ropivacaine Ropivacaine amide_intermediate->ropivacaine N-alkylation with 1-bromopropane

Sources

Potential Biological Activities of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-2-piperidinecarboxylic acid hydrochloride is a derivative of pipecolic acid, a cyclic amino acid that has garnered significant interest in the field of neuroscience and drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] The introduction of an ethyl group at the 2-position of the piperidine ring introduces a chiral center and modifies the steric and electronic properties of the parent molecule, potentially leading to novel pharmacological activities. This technical guide will explore the potential biological activities of this compound, drawing upon the established pharmacology of structurally related piperidinecarboxylic acid derivatives. While direct experimental data for this specific compound is limited in publicly available literature, a comprehensive analysis of its structural analogues allows for the formulation of compelling hypotheses regarding its potential as a modulator of neuronal function, particularly as an anticonvulsant and neuroprotective agent through antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Chemical Profile

PropertyValueSource
Chemical Name This compoundChemScene
CAS Number 1300713-02-3ChemScene
Molecular Formula C8H16ClNO2ChemScene
Molecular Weight 193.67 g/mol ChemScene
Structure A piperidine ring with a carboxylic acid and an ethyl group at the 2-position, in hydrochloride salt form.-

Hypothesized Biological Activities and Mechanisms of Action

The primary hypothesis for the biological activity of this compound centers on its potential interaction with the NMDA receptor, a key player in excitatory neurotransmission in the CNS.[2] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[3]

NMDA Receptor Antagonism

Derivatives of 2-piperidinecarboxylic acid have been shown to exhibit affinity for the NMDA receptor complex.[4][5] Specifically, benzylamide derivatives of 2-piperidinecarboxylic acid have demonstrated weak affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[4] While direct binding data for this compound is not available, the presence of the piperidinecarboxylic acid core suggests a potential for similar interactions. The ethyl group at the 2-position may influence the binding affinity and selectivity for different subunits of the NMDA receptor.

  • Potential Mechanism: The compound could act as a non-competitive antagonist at the PCP site or as a competitive antagonist at the glutamate or glycine binding sites of the NMDA receptor. This would lead to a reduction in calcium influx into neurons, thereby dampening excessive excitatory signaling.

Anticonvulsant Activity

A direct consequence of NMDA receptor antagonism is the potential for anticonvulsant activity. Several derivatives of 2-piperidinecarboxylic acid have been evaluated for their ability to protect against seizures in preclinical models.[4][5] For instance, some benzylamide derivatives of 2-piperidinecarboxylic acid have shown efficacy in the maximal electroshock seizure (MES) test in mice.[4]

  • Rationale for Investigation: The structural similarity to known anticonvulsant piperidine derivatives makes this compound a candidate for screening in seizure models. The ethyl group could potentially enhance blood-brain barrier penetration and improve the pharmacokinetic profile compared to the parent pipecolic acid.

Neuroprotective Effects

Excitotoxicity, primarily mediated by overstimulation of NMDA receptors, is a common pathway of neuronal cell death in various neurological conditions.[3] By potentially antagonizing the NMDA receptor, this compound could exhibit neuroprotective properties. This is a well-established therapeutic strategy for conditions like stroke and traumatic brain injury. Research on other compounds has demonstrated that protecting against oxidative stress and glutamate excitotoxicity are key mechanisms for neuroprotection.[6]

  • Potential Applications: This hypothesized activity suggests that the compound could be investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where excitotoxicity is a contributing factor to neuronal loss.[7][8]

Proposed Experimental Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following workflows outline key in vitro and in vivo assays.

Workflow for Assessing NMDA Receptor Antagonism

workflow1 cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models a Radioligand Binding Assay ([3H]MK-801 or [3H]TCP) b Electrophysiology (Patch-clamp on cultured neurons) a->b Determine binding affinity and site of action c NMDA-induced Seizure Model (e.g., in mice) b->c Confirm functional antagonism d Behavioral Assays (e.g., Rotarod for motor coordination) c->d Assess in vivo efficacy and neurotoxicity

Caption: Workflow for evaluating NMDA receptor antagonist activity.

  • Preparation of Synaptosomal Membranes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to obtain the crude synaptosomal membrane fraction.

  • Binding Assay: Incubate the membranes with a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801 for the PCP site) and varying concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Workflow for Evaluating Anticonvulsant Activity

workflow2 A Maximal Electroshock (MES) Test (in mice or rats) C Neurotoxicity Assessment (e.g., Rotarod test) A->C B Pentylenetetrazol (PTZ) Seizure Test B->C D Determination of Protective Index (PI) C->D

Caption: Workflow for assessing anticonvulsant efficacy and neurotoxicity.

  • Animal Preparation: Administer this compound or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Seizure: At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with therapeutic potential in the realm of neurological disorders. Based on the established pharmacology of its structural analogues, there is a strong scientific rationale for investigating its activity as an NMDA receptor antagonist, anticonvulsant, and neuroprotective agent. The proposed experimental workflows provide a clear path for elucidating the pharmacological profile of this compound. Future research should focus on a comprehensive evaluation of its efficacy in various preclinical models, determination of its pharmacokinetic and pharmacodynamic properties, and exploration of its structure-activity relationship to guide the design of more potent and selective analogues. The insights gained from such studies will be crucial in determining the potential clinical utility of this compound and its derivatives.

References

  • Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Available at: [Link]

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. Available at: [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. PubMed. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans. PubMed. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. Available at: [Link]

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. PubMed. Available at: [Link]

  • Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. Available at: [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]

  • Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Ethyl (S)-piperidine-2-carboxylate HCl. LookChem. Available at: [Link]

  • Ethyl pipecolinate HCl. ChemBK. Available at: [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
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Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are cornerstone structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The piperidine ring is a key component in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.[1] 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a substituted piperidine derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.

This comprehensive guide provides a detailed protocol for the synthesis of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Synthesis Strategy: A Mechanistic Overview

The synthesis of this compound is a multi-step process that begins with the widely-used malonic ester synthesis. This classical approach allows for the introduction of the ethyl group and a precursor to the carboxylic acid function onto a malonate backbone.[2] Subsequent alkylation with a suitable nitrogen-containing electrophile, followed by cyclization and decarboxylation, yields the desired piperidine ring system. The final step involves the formation of the hydrochloride salt to enhance stability and solubility.[3]

Key Transformation: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[2] The reaction leverages the acidity of the α-protons of diethyl malonate, which can be readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. A second alkylation can be performed before the final hydrolysis and decarboxylation steps.[2]

Experimental Protocols

PART 1: Synthesis of Diethyl 2-Ethyl-2-(3-cyanopropyl)malonate

This initial step involves the sequential alkylation of diethyl malonate.

Materials and Equipment
Reagent/EquipmentGradeSupplier
Diethyl malonateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Ethyl iodideReagentSigma-Aldrich
4-ChlorobutyronitrileReagentSigma-Aldrich
Anhydrous EthanolACSFisher Scientific
Round-bottom flask-VWR
Reflux condenser-VWR
Magnetic stirrer-IKA
Heating mantle-Glas-Col
Step-by-Step Protocol
  • Preparation of the Reaction Vessel: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Formation of the Enolate: Anhydrous ethanol (150 mL) is added to the flask, followed by the careful addition of sodium ethoxide (21.7 g, 0.32 mol). The mixture is stirred until the sodium ethoxide is completely dissolved.

  • First Alkylation (Ethylation): Diethyl malonate (48.0 g, 0.30 mol) is added dropwise to the sodium ethoxide solution. The mixture is stirred for 30 minutes at room temperature. Ethyl iodide (46.8 g, 0.30 mol) is then added dropwise, and the reaction mixture is heated to reflux for 2 hours.

  • Second Alkylation: After cooling the reaction mixture to room temperature, a solution of 4-chlorobutyronitrile (31.1 g, 0.30 mol) in anhydrous ethanol (50 mL) is added dropwise. The mixture is then heated to reflux for 8 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water (200 mL) and diethyl ether (200 mL). The aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, diethyl 2-ethyl-2-(3-cyanopropyl)malonate.[4]

PART 2: Reductive Cyclization and Hydrolysis to 2-Ethyl-2-piperidinecarboxylic acid

This step involves the catalytic hydrogenation of the nitrile group to a primary amine, which then undergoes intramolecular cyclization, followed by hydrolysis of the ester groups and decarboxylation.

Materials and Equipment
Reagent/EquipmentGradeSupplier
Diethyl 2-ethyl-2-(3-cyanopropyl)malonateCrude from Part 1-
Raney NickelCatalystSigma-Aldrich
Anhydrous EthanolACSFisher Scientific
Hydrogen GasHigh PurityAirgas
Hydrochloric AcidConcentratedFisher Scientific
Parr Hydrogenation Apparatus-Parr Instrument Co.
Step-by-Step Protocol
  • Catalytic Hydrogenation: The crude diethyl 2-ethyl-2-(3-cyanopropyl)malonate is dissolved in anhydrous ethanol (200 mL) in a Parr hydrogenation bottle. Raney Nickel (approximately 5 g, slurry in water) is carefully added to the solution.

  • Reaction Conditions: The bottle is placed in a Parr hydrogenation apparatus. The system is flushed with hydrogen gas three times before being pressurized to 50 psi with hydrogen. The reaction mixture is shaken at 50 °C for 24 hours.

  • Filtration and Concentration: The reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake is washed with ethanol (50 mL). The filtrate is concentrated under reduced pressure.

  • Hydrolysis and Decarboxylation: The residue is transferred to a round-bottom flask, and concentrated hydrochloric acid (100 mL) is added. The mixture is heated to reflux for 12 hours.

  • Isolation of the Hydrochloride Salt: The reaction mixture is cooled to room temperature and then to 0 °C in an ice bath. The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_part1 PART 1: Alkylation of Diethyl Malonate cluster_part2 PART 2: Reductive Cyclization & Hydrolysis Diethyl_Malonate Diethyl Malonate NaOEt_EtI 1. NaOEt, EtOH 2. Ethyl Iodide Diethyl_Malonate->NaOEt_EtI Ethyl_Malonate Diethyl Ethylmalonate NaOEt_EtI->Ethyl_Malonate NaOEt_ClCN 1. NaOEt, EtOH 2. 4-Chlorobutyronitrile Ethyl_Malonate->NaOEt_ClCN Alkylated_Product Diethyl 2-Ethyl-2-(3-cyanopropyl)malonate NaOEt_ClCN->Alkylated_Product Alkylated_Product_p2 Diethyl 2-Ethyl-2-(3-cyanopropyl)malonate Hydrogenation H₂, Raney Ni EtOH, 50 psi, 50°C Alkylated_Product_p2->Hydrogenation Cyclized_Intermediate Ethyl 2-Ethyl-2-piperidinecarboxylate Hydrogenation->Cyclized_Intermediate Hydrolysis Conc. HCl Reflux Cyclized_Intermediate->Hydrolysis Final_Product 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Hydrolysis->Final_Product

Caption: Synthetic route to this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point should be observed.
¹H NMR The spectrum should show characteristic peaks for the ethyl group, the piperidine ring protons, and the carboxylic acid proton.
¹³C NMR The spectrum should confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry The molecular ion peak corresponding to the free base should be observed.
FT-IR Characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the N-H stretch of the ammonium salt should be present.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Handling of Reagents:

  • Sodium ethoxide: Highly reactive and corrosive. Handle in a fume hood and avoid contact with water.

  • Ethyl iodide and 4-Chlorobutyronitrile: Toxic and lachrymatory. Handle in a well-ventilated fume hood.

  • Raney Nickel: Pyrophoric when dry. Always keep wet with water or ethanol. Handle with care.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.[6]

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Part 1 Incomplete reaction; moisture in the reaction.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature.
Incomplete hydrogenation in Part 2 Inactive catalyst; insufficient hydrogen pressure.Use fresh Raney Nickel. Ensure the system is properly pressurized and sealed.
Product is an oil, not a solid Impurities present; incomplete hydrolysis.Purify the crude product by recrystallization. Extend the reflux time for hydrolysis.

Conclusion

The synthesis of this compound presented here is a robust and reliable method suitable for laboratory-scale preparation. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines, researchers can successfully synthesize this valuable building block for further applications in drug discovery and development.

References

  • BenchChem. Catalytic Hydrogenation of Pyridine to Piperidine.
  • Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • BenchChem.
  • The University of Liverpool Repository. (2020).
  • National Institutes of Health. (2014).
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  • Bazurin, A. A., et al. (2005).
  • Google Patents. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid. CN111995565A.
  • Fisher Scientific.
  • ResearchGate. (2005).
  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
  • ChemBK.
  • Sigma-Aldrich.
  • Acros Organics. Safety Data Sheet - (R)-Piperidine-2-carboxylic acid.
  • Biosynth.
  • Jubilant Ingrevia.
  • Chem-Impex.
  • ResearchGate.
  • lookchem.com. ETHYL (S)
  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid.
  • Autech Industry Co.,Limited.
  • BuyersGuideChem. Ethyl (S)
  • Sigma-Aldrich. Diethyl 2-(3-cyanopropyl)
  • Google Patents. (2018). The preparation method of one kind (2R, 4R)
  • Google Patents. (2009).
  • Baria, B. (2022, March 31).
  • Google Patents. (2000).
  • Wikipedia. Malonic ester synthesis.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Parchem.
  • iChemical. (S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride, CAS No. 123495-48-7.
  • Sunway Pharm Ltd. (S)

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Application Notes & Protocols for the Asymmetric Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Quaternary Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Specifically, piperidines bearing a chiral quaternary stereocenter at the C2 position, such as 2-Ethyl-2-piperidinecarboxylic acid, represent a significant synthetic challenge while offering unique three-dimensional complexity. This structural feature can profoundly influence a molecule's pharmacological profile by locking in specific conformations, enhancing binding affinity, and improving metabolic stability. The development of robust, stereocontrolled methods to access these enantiomerically pure building blocks is therefore a critical pursuit in modern drug discovery.

This guide provides an in-depth analysis of contemporary strategies for the asymmetric synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. We will move beyond a simple recitation of steps to explain the underlying principles and rationale behind the chosen methodologies. The protocols detailed herein are designed to be authoritative and reproducible, focusing on two powerful and distinct approaches: a modern Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) and a classic phase-transfer catalyzed (PTC) alkylation.

Strategic Overview: Constructing the Aza-Quaternary Center

The primary hurdle in synthesizing the target compound is the enantioselective construction of the C2-quaternary stereocenter. Several major strategies have emerged in the field:

  • Catalytic Asymmetric Alkylation: This involves the stereoselective addition of an ethyl group to a C2-prochiral enolate of a piperidine-2-carboxylate precursor. This can be achieved using transition metal catalysts or organocatalysts under phase-transfer conditions.

  • Transition Metal-Catalyzed Cycloadditions: Powerful methods like Rhodium-catalyzed [2+2+2] cycloadditions can assemble the piperidine ring while controlling stereochemistry, though they can be complex.[1]

  • Decarboxylative Asymmetric Allylic Alkylation (DAAA): A modern and highly effective method that generates a chiral enolate in situ via decarboxylation, which is then trapped in an asymmetric fashion. This approach is particularly well-suited for creating challenging quaternary centers.[3]

  • Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, to construct the piperidine ring, transferring the initial chirality through the synthetic sequence.[4]

This document will focus on providing detailed protocols for the DAAA and PTC alkylation methods due to their proven efficacy and versatility in generating the required aza-quaternary stereocenter.

Method 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

This state-of-the-art method provides an elegant solution for constructing the C2-quaternary center with high enantioselectivity.[3] The strategy involves the reaction of a piperidine-derived allyl β-keto ester with a palladium catalyst and a chiral ligand. The palladium catalyst facilitates both the decarboxylation to form a prochiral enolate and the subsequent enantioselective allylic alkylation. The resulting 2-allyl-2-ethyl intermediate can then be transformed into the target carboxylic acid.

Principle of the Method

The catalytic cycle begins with the coordination of the Pd(0) complex to the allyl group of the substrate. This facilitates an intramolecular oxidative addition to form a π-allyl-palladium(II) intermediate and releases the enolate of the β-keto ester. This enolate is the key nucleophile. The chiral ligand, bound to the palladium center, creates a chiral environment that dictates the face from which the enolate attacks the allyl group. This step is stereodetermining, leading to the formation of the C-C bond with high enantiocontrol. Reductive elimination regenerates the Pd(0) catalyst and releases the enantioenriched product.

Experimental Workflow: Pd-DAAA Approach

DAAA_Workflow sub Substrate Synthesis: Allyl 2-Oxo-1-piperidinecarboxylate daaa Pd-Catalyzed DAAA (Key Asymmetric Step) sub->daaa 1. Pd₂(dba)₃, Chiral Ligand 2. Ethyl Iodide (Alkylation) inter Intermediate: N-Boc-2-allyl-2-ethylpiperidine daaa->inter ozono Oxidative Cleavage (Ozonolysis) inter->ozono 1. O₃ 2. Me₂S acid Intermediate: N-Boc-2-ethyl-2-piperidinecarboxylic acid ozono->acid final Final Product: 2-Ethyl-2-piperidinecarboxylic acid HCl acid->final HCl, Dioxane

Caption: Workflow for the Pd-DAAA synthesis of the target molecule.

Detailed Protocol: Asymmetric Synthesis of (S)-tert-butyl 2-allyl-2-ethylpiperidine-1-carboxylate

(This protocol is adapted from the general methodology reported for the synthesis of functionalized 2,2-disubstituted piperidines and is presented as a representative procedure.)[3]

Materials:

  • tert-butyl 2-ethyl-2-(prop-2-en-1-yl)piperidine-1-carboxylate (Substrate, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • (R,R)-Trost Ligand ((R,R)-DACH-phenyl Trost ligand, 6.0 mol%)

  • Toluene (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.025 equiv) and the (R,R)-Trost ligand (0.06 equiv).

  • Add anhydrous toluene to dissolve the catalyst and ligand. Stir the solution at room temperature for 20 minutes until it turns a clear yellow/orange color.

  • Add the substrate, tert-butyl 2-ethyl-2-(prop-2-en-1-yl)piperidine-1-carboxylate (1.0 equiv), dissolved in a minimal amount of anhydrous toluene.

  • Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched product, (S)-tert-butyl 2-allyl-2-ethylpiperidine-1-carboxylate.

Subsequent Transformations:
  • Oxidative Cleavage: The resulting allyl group is cleaved via ozonolysis (O₃ followed by a reductive workup with Me₂S) to yield the corresponding carboxylic acid, N-Boc-2-ethyl-2-piperidinecarboxylic acid.

  • Deprotection and Salt Formation: The N-Boc protecting group and any potential ester from the previous step are removed by treatment with a strong acid, such as HCl in dioxane or diethyl ether, which concurrently forms the final hydrochloride salt.

ParameterTypical ValueSource
Catalyst Loading 2.5 - 5 mol% Pd[3]
Ligand (R,R)- or (S,S)-Trost Ligand[3]
Yield 75 - 90%[3]
Enantiomeric Excess (ee) 90 - 99%[3]

Method 2: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

Phase-transfer catalysis offers a robust and often more scalable alternative to transition-metal catalysis. This method relies on a chiral quaternary ammonium salt (the phase-transfer catalyst) to shuttle a hydroxide or other base from an aqueous phase into an organic phase. The catalyst then deprotonates the C2-proton of the piperidine precursor, forming a chiral ion pair with the resulting enolate. The chirality of the catalyst shields one face of the enolate, directing the incoming electrophile (ethyl iodide) to the other face, thus achieving asymmetric alkylation.

Principle of the Method

The reaction occurs at the interface of two immiscible phases (e.g., aqueous NaOH and toluene). The chiral PTC catalyst transports the hydroxide ion into the organic phase. This hydroxide is a strong enough base to deprotonate the α-carbon of the piperidine-2-carboxylate ester. The resulting enolate forms a tight, chiral ion pair with the catalyst. This complex then reacts with ethyl iodide. The steric environment created by the catalyst dictates the trajectory of the alkylation, leading to the formation of one enantiomer in excess.

Experimental Workflow: PTC Alkylation Approach

PTC_Workflow start Starting Material: N-Benzophenone Imine Piperidine-2-carboxylate ptc Asymmetric PTC Alkylation (Key Asymmetric Step) start->ptc 1. Chiral PTC Catalyst 2. Ethyl Iodide 3. 50% aq. KOH, Toluene inter Alkylated Intermediate: N-Protected 2-Ethyl-2-piperidinecarboxylate ptc->inter hydro Hydrolysis & Deprotection inter->hydro aq. HCl, Heat final Final Product: 2-Ethyl-2-piperidinecarboxylic acid HCl hydro->final

Caption: Workflow for the PTC-based synthesis of the target molecule.

Detailed Protocol: Asymmetric Ethylation of N-(Diphenylmethylene)glycine tert-butyl ester derivative

(This protocol is based on well-established PTC alkylation principles for α-amino acids, adapted for the piperidine scaffold.)

Materials:

  • Ethyl 1-(diphenylmethylene)piperidine-2-carboxylate (Substrate, 1.0 equiv)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral PTC Catalyst, 1-5 mol%)

  • Ethyl Iodide (EtI, 1.5 equiv)

  • Potassium Hydroxide (KOH) solution (50% w/w in water)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add the substrate, Ethyl 1-(diphenylmethylene)piperidine-2-carboxylate (1.0 equiv), the chiral PTC catalyst (0.02 equiv), and toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the 50% aqueous KOH solution, followed by the dropwise addition of ethyl iodide (1.5 equiv).

  • Continue stirring vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, dilute the mixture with toluene and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the enantioenriched N-protected 2-ethyl-2-piperidinecarboxylate.

Final Deprotection:
  • The N-(diphenylmethylene) protecting group and the ethyl ester are typically hydrolyzed simultaneously by heating the intermediate in aqueous acid (e.g., 3-6 M HCl). After reaction completion, removal of the solvent under reduced pressure yields the final product, this compound, which can be purified by recrystallization.

ParameterTypical Value
Catalyst Loading 1 - 5 mol%
Base 50% aq. KOH or CsOH
Temperature -20 °C to 25 °C
Yield 70 - 95%
Enantiomeric Excess (ee) 85 - 98%

Conclusion

The asymmetric synthesis of this compound, a molecule featuring a challenging aza-quaternary stereocenter, is readily achievable through modern catalytic methods. The Palladium-catalyzed DAAA approach offers an elegant and highly enantioselective route, leveraging the power of transition metal catalysis to control stereochemistry during C-C bond formation.[3] In parallel, the phase-transfer catalyzed alkylation provides a scalable, operationally simpler, and often more cost-effective alternative without compromising significantly on stereocontrol. The choice between these methods will depend on factors such as substrate availability, scale, and the specific resources available in the laboratory. Both pathways deliver the desired chiral building block, opening avenues for its incorporation into novel pharmaceutical agents.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (NIH).
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). American Chemical Society.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Alkyl Piperidine Derivatives. (2025). BenchChem.
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. American Chemical Society.
  • Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Ethyl 2-piperidinecarboxylate. Chem-Impex.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PubMed.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). National Institutes of Health (NIH).
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). PubMed.
  • Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. OUCI.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Wiley Online Library.
  • Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. (2002). PubMed.

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Application Notes & Protocols: 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,2-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its metabolic stability and ability to modulate physicochemical properties make it a highly privileged structure.[1] Within this class, 2-Ethyl-2-piperidinecarboxylic acid hydrochloride emerges as a particularly valuable pharmaceutical intermediate. As a derivative of pipecolic acid, it introduces a chiral center with a quaternary carbon at the 2-position. This specific substitution offers several strategic advantages in drug design:

  • Conformational Rigidity: The geminal ethyl group restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a specific biological target.

  • Metabolic Stability: Substitution at the C2 position can sterically hinder enzymatic metabolism (e.g., oxidation) at the adjacent nitrogen atom or the alpha-carbon, potentially improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

  • Vectorial Exit Point: The ethyl group provides a lipophilic vector that can be oriented to probe hydrophobic pockets within a target's binding site, while the carboxylic acid and secondary amine serve as versatile handles for further synthetic elaboration.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, purification, characterization, and strategic application of this compound in pharmaceutical synthesis.

Physicochemical and Handling Properties

A thorough understanding of the intermediate's properties is critical for its effective use and storage.

PropertyValueReference
CAS Number 1300713-02-3[2][3][4]
Molecular Formula C₈H₁₆ClNO₂[2][3][4]
Molecular Weight 193.67 g/mol [2][3][4]
Appearance Solid[2]
Purity ≥95%[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[5]

Representative Synthesis Protocol

While multiple synthetic routes can be envisioned, the following protocol details a robust and scalable approach starting from the commercially available ethyl pipecolinate. The strategy hinges on a directed α-alkylation, a cornerstone reaction in modern organic synthesis.

Workflow Overview: A Three-Stage Approach

The synthesis is designed as a multi-step sequence that ensures high regioselectivity and yield.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: α-Alkylation cluster_2 Stage 3: Deprotection & Saponification A Ethyl Pipecolinate B N-Boc-ethyl pipecolinate A->B Boc₂O, Et₃N C Deprotonation at C2 B->C LDA, THF, -78°C D N-Boc-2-ethyl-2-piperidine carboxylic acid ethyl ester C->D Ethyl Iodide E 2-Ethyl-2-piperidinecarboxylic acid D->E 1. LiOH (Saponification) 2. TFA/DCM (Boc Removal) F Target Intermediate: 2-Ethyl-2-piperidinecarboxylic acid hydrochloride E->F HCl in Ether

Caption: Multi-stage synthesis of the target intermediate.

Detailed Step-by-Step Protocol

Materials:

  • Ethyl piperidine-2-carboxylate hydrochloride (or free base)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ethyl iodide (EtI)

  • Lithium hydroxide (LiOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (2M in Diethyl Ether)

  • Standard glassware for anhydrous reactions

Protocol:

Stage 1: N-Boc Protection

  • To a solution of ethyl piperidine-2-carboxylate (1.0 eq) in DCM, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of Et₃N.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

    • Causality Note: The Boc group is essential to protect the amine nitrogen. Its electron-withdrawing nature prevents it from interfering with the subsequent base-mediated deprotonation at the α-carbon.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl pipecolinate, which is often used in the next step without further purification.

Stage 2: α-Alkylation

  • Prepare LDA solution: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.5 eq) in anhydrous THF. Cool to -78°C (acetone/dry ice bath). Add n-BuLi (1.5 eq) dropwise and stir for 30 minutes.

    • Causality Note: Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base required to selectively deprotonate the α-carbon without attacking the ester carbonyl. The low temperature (-78°C) ensures kinetic control of the deprotonation.

  • Add a solution of N-Boc-ethyl pipecolinate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.

  • Add ethyl iodide (1.5 eq) dropwise. Maintain the temperature at -78°C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-Boc-2-ethyl-2-piperidinecarboxylic acid ethyl ester.[6]

Stage 3: Deprotection, Saponification, and Salt Formation

  • Saponification: Dissolve the purified ester (1.0 eq) in a THF/water mixture (3:1). Add LiOH (3.0 eq) and stir at room temperature for 12-24 hours until the ester is fully consumed (monitor by TLC/LC-MS).

  • Acidify the mixture to pH ~3 with 1M HCl. Extract with ethyl acetate. Dry the organic layer and concentrate to yield the N-Boc protected acid.

  • Boc Deprotection: Dissolve the crude acid in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.

    • Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Hydrochloride Salt Formation: Dissolve the resulting crude amino acid in a minimal amount of methanol. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization & Quality Control

Confirming the identity and purity of the intermediate is a non-negotiable step in pharmaceutical development.

Analytical TechniquePurpose & Expected Results
¹H NMR Structure Confirmation. Expect signals for the ethyl group (a triplet and a quartet), complex multiplets for the piperidine ring protons, and a broad singlet for the N-H proton. The absence of the Boc group's t-butyl singlet (~1.4 ppm) confirms deprotection.[7]
¹³C NMR Structure Confirmation. Expect distinct signals for the quaternary C2 carbon, the carboxylic acid carbonyl carbon (~170-180 ppm), and the carbons of the ethyl group and piperidine ring.[7]
Mass Spectrometry (ESI+) Molecular Weight Verification. Expect to observe the molecular ion [M+H]⁺ corresponding to the free base (C₈H₁₅NO₂) at m/z ≈ 158.2.
FT-IR Spectroscopy Functional Group Identification. Expect characteristic absorptions for O-H (broad, ~2500-3300 cm⁻¹), N-H (~3200-3400 cm⁻¹), and C=O (~1700-1725 cm⁻¹) stretching vibrations.[8]
HPLC Purity Assessment. A reverse-phase HPLC method should be developed to determine chemical purity (typically >98% required for GMP applications).[9]
Melting Point Identity and Purity Check. A sharp melting point range is indicative of high purity.

Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its utility, this section outlines the use of this compound in a convergent synthesis of a hypothetical kinase inhibitor, "Pipethinib." This workflow demonstrates the sequential functionalization of both the carboxylic acid and the secondary amine.

Synthetic Workflow for "Pipethinib"

G A 2-Ethyl-2-piperidinecarboxylic acid hydrochloride C Amide Intermediate A->C HATU, DIPEA DMF, RT B Substituted Aniline (Ar¹-NH₂) B->C E Final API: 'Pipethinib' C->E Buchwald-Hartwig Amination: Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 110°C D Aryl Halide (Ar²-Br) D->E

Caption: Convergent synthesis using the title intermediate.

Detailed Step-by-Step Protocol

Step A: Amide Coupling

  • In a reaction vessel, suspend this compound (1.0 eq), the desired substituted aniline (Ar¹-NH₂, 1.05 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the HATU-mediated amide coupling. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.

  • Stir the mixture at room temperature for 6-12 hours. Monitor completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the pure amide intermediate.

Step B: Buchwald-Hartwig N-Arylation

  • To a flame-dried Schlenk flask, add the amide intermediate (1.0 eq), the aryl halide (Ar²-Br, 1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

    • Causality Note: The Buchwald-Hartwig cross-coupling is a powerful method for forming C-N bonds. The palladium catalyst, in conjunction with a specialized phosphine ligand (Xantphos), facilitates the coupling of the piperidine's secondary amine with the aryl halide. Cesium carbonate is the required base for the catalytic cycle.

  • Heat the mixture to 110°C and stir for 8-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product via column chromatography or preparative HPLC to obtain the final API, "Pipethinib."

References

  • Vertex AI Search Result[10] : Details on Ethyl piperidine-2-carboxylate hydrochloride.

  • Chem-Impex: Ethyl 2-piperidinecarboxyl
  • Google Patents: Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Google Patents: A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Google Patents: Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate: ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Deriv
  • Google Patents: Pyrrolidine and piperidine-2-carboxylic acid deriv
  • Alfa Chemical: China Ethyl Piperidine-2-carboxylate Hydrochloride CAS:77034-33-4 Manufacturers.
  • PrepChem.com: Synthesis of 4-piperidinecarboxylic acid.
  • Cymit Química S.L.: 2-Ethyl-2-piperidine carboxylic acid hydrochloride Product Page.
  • Parchem: Ethyl Piperidine-2-Carboxyl
  • Google Patents: Heterocyclic compounds as inhibitors of beta-lactamases.
  • ChemBK: Ethyl 2-piperidinecarboxyl
  • PubChem: 2-Ethylpiperidine Compound Summary.
  • NIST WebBook: 2-Piperidinecarboxylic acid.
  • Google Patents: Process for Prepar
  • ChemBK: Ethyl pipecolin
  • PubMed: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • BIOZOL: 2-Ethyl-2-piperidine carboxylic acid hydrochloride, CAS [[1300713-02-3]].
  • Struchem: 2-Ethylpiperidine-2-carboxylic acid hydrochloride, 96% Purity, C8H16ClNO2, 25 grams.
  • PubChem: Pipecolic Acid Compound Summary.

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Application Notes and Protocols: The Strategic Role of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Agrochemical Design

The piperidine ring system is a privileged scaffold in medicinal and agrochemical sciences, prized for its conformational rigidity and the spatial orientation it imparts to appended functional groups. This structural motif is a cornerstone in the development of a diverse array of bioactive molecules, including fungicides, insecticides, and herbicides. Within this important class of compounds, 2-substituted piperidinecarboxylic acids and their derivatives have emerged as particularly valuable building blocks. The strategic introduction of an ethyl group at the C-2 position, as in 2-Ethyl-2-piperidinecarboxylic acid hydrochloride , offers a unique combination of steric and electronic properties that can significantly influence the biological activity and selectivity of the resulting agrochemical.

This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals. We will delve into the mechanistic rationale for its use, present detailed synthetic protocols, and discuss the structure-activity relationships that underpin its efficacy.

Core Concept: Bioisosteric Replacement and Enhanced Lipophilicity

The ethyl group at the C-2 position of the piperidine ring serves two primary functions in the design of novel agrochemicals:

  • Bioisosteric Replacement: The ethyl group can act as a bioisostere for other alkyl or functional groups, allowing for the fine-tuning of the molecule's interaction with its biological target. This subtle modification can lead to enhanced binding affinity and, consequently, greater efficacy.

  • Increased Lipophilicity: The addition of the ethyl group increases the overall lipophilicity of the molecule. This property is crucial for enhancing the penetration of the active ingredient through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, thereby improving its bioavailability and performance in the field.

Application Focus: Synthesis of Novel Piperidine-Based Fungicides

Derivatives of piperidinecarboxylic acid have shown significant promise as potent fungicides.[1] The synthesis of these compounds often involves the coupling of the piperidine scaffold with a suitable pharmacophore. The following section details a representative synthetic workflow for the preparation of a novel fungicidal agent starting from this compound.

Experimental Workflow: A Logical Overview

The synthesis of a target fungicidal molecule from this compound typically follows a multi-step sequence. A generalized workflow is presented below.

G A Starting Material: This compound B Step 1: Esterification A->B EtOH, SOCl₂ C Intermediate 1: Ethyl 2-ethyl-2-piperidinecarboxylate B->C D Step 2: N-Arylation or N-Acylation C->D Ar-X or RCOCl, Base E Intermediate 2: N-Substituted piperidine ester D->E F Step 3: Saponification E->F 1. LiOH, H₂O/THF 2. H⁺ workup G Intermediate 3: N-Substituted piperidinecarboxylic acid F->G H Step 4: Amide Coupling G->H Amine, Coupling Agent (e.g., HATU) I Final Product: Target Fungicide H->I

Caption: Generalized synthetic workflow for a piperidine-based fungicide.

Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative piperidine-based fungicide. These protocols are based on established synthetic methodologies for this class of compounds and are intended for use by trained chemists in a laboratory setting.[2][3][4]

Protocol 1: Synthesis of Ethyl 2-ethyl-2-piperidinecarboxylate (Intermediate 1)

Objective: To convert the carboxylic acid starting material into its corresponding ethyl ester. This step protects the carboxylic acid and improves the solubility of the intermediate in organic solvents for subsequent reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Ethyl-2-piperidinecarboxylic acid HClN/A193.6810.0 g0.0516
Ethanol (absolute)64-17-546.07100 mL-
Thionyl chloride (SOCl₂)7719-09-7118.974.5 mL0.062
Sodium bicarbonate (saturated aqueous solution)144-55-884.01As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-
Dichloromethane (DCM)75-09-284.93As needed-

Procedure:

  • Suspend this compound (10.0 g, 0.0516 mol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (4.5 mL, 0.062 mol) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-ethyl-2-piperidinecarboxylate as a colorless oil.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N-Arylation of Intermediate 1 (Synthesis of Intermediate 2)

Objective: To introduce a substituted aryl group onto the piperidine nitrogen. This is a key step in building the final fungicidal molecule, as the nature of the aryl substituent can significantly impact biological activity.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-ethyl-2-piperidinecarboxylate(From Step 1)185.275.0 g0.027
Substituted Aryl Halide (e.g., 4-fluoronitrobenzene)350-46-9141.104.19 g0.0297
Potassium carbonate (K₂CO₃)584-08-7138.217.46 g0.054
Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl acetate141-78-688.11As needed-
Water7732-18-518.02As needed-

Procedure:

  • To a solution of Ethyl 2-ethyl-2-piperidinecarboxylate (5.0 g, 0.027 mol) in DMF (50 mL) in a round-bottom flask, add the substituted aryl halide (e.g., 4-fluoronitrobenzene, 4.19 g, 0.0297 mol) and potassium carbonate (7.46 g, 0.054 mol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-arylated product.

Expected Yield: 70-85%

Characterization: Confirm the structure of the N-arylated intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The fungicidal activity of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the N-aryl/acyl moiety.[5]

  • Substitution at C-2 of the Piperidine Ring: The presence of an alkyl group, such as the ethyl group in our starting material, can enhance fungicidal activity by increasing lipophilicity and providing a favorable steric interaction with the target enzyme or receptor.

  • N-Aryl/Acyl Substituents: The electronic and steric properties of the substituents on the N-aryl or N-acyl group are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, on the aryl ring often lead to increased fungicidal potency.

The modular nature of the synthetic route presented allows for the systematic exploration of these SARs by varying the substituted aryl halide used in Protocol 2 and the amine used in the final amide coupling step.

G cluster_0 Piperidine Core cluster_1 Key Modification Points cluster_2 Resulting Bioactivity A 2-Ethyl-2-piperidinecarboxylic Acid Scaffold B N-Substituent (Aryl or Acyl group) A->B Influences target binding C Carboxamide Moiety (Coupled Amine) A->C Modulates physicochemical properties D Fungicidal Efficacy and Selectivity B->D Directly impacts potency C->D Affects spectrum of activity

Caption: Logical relationship of structural modifications to bioactivity.

Conclusion and Future Outlook

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly fungicides. The synthetic protocols outlined in this guide provide a robust framework for the development of new active ingredients based on the piperidine scaffold. The ability to systematically modify the structure at key positions allows for the fine-tuning of biological activity and the optimization of performance characteristics. Future research in this area will likely focus on the exploration of a wider range of N-substituents and the development of more efficient and sustainable synthetic methodologies. The continued investigation of piperidine-based compounds holds significant promise for the discovery of the next generation of crop protection agents.

References

  • Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). National Center for Biotechnology Information. [Link]

  • EP3013821B1 - Piperidinecarboxylic acid derivatives as fungicides. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. [Link]

  • Ethyl 2-piperidinecarboxylate. (n.d.). Chem-Impex. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-Ethyl-2-piperidinecarboxylic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for researchers exploring the potential of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride in medicinal chemistry. Due to the limited specific literature on this compound, this document leverages data from structurally related 2,2-disubstituted piperidine derivatives to propose a plausible synthesis, hypothesize a mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist, and provide detailed, actionable protocols for its synthesis, characterization, and in vitro evaluation. This guide is intended to serve as a foundational resource to stimulate and facilitate research into this and similar chemical entities.

Introduction: The Piperidine Scaffold and the Promise of 2,2-Disubstitution

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. A particularly intriguing but less explored subclass is the 2,2-disubstituted piperidines. The geminal substitution at the 2-position creates a quaternary center, which can confer unique pharmacological properties, including increased metabolic stability and specific receptor subtype selectivity.

While this compound (CAS 1300713-02-3) is a known chemical entity, its biological activities are not extensively documented in peer-reviewed literature. However, the structural motif of a 2,2-disubstituted piperidine carboxylic acid strongly suggests a potential interaction with the NMDA receptor, a key player in excitatory neurotransmission in the CNS.[2][3] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making NMDA receptor antagonists a significant area of drug discovery.[4]

This document will, therefore, focus on the potential of this compound as an NMDA receptor antagonist, providing a roadmap for its synthesis and biological evaluation.

Hypothesized Synthesis of this compound

A plausible synthetic route for this compound can be envisioned through a multi-step process, likely commencing with a variation of the Strecker amino acid synthesis to construct the α,α-disubstituted amino acid core, followed by cyclization to form the piperidine ring.[5][6][7][8]

Proposed Synthetic Scheme

The proposed synthesis involves three main stages:

  • Strecker Synthesis: Formation of an α-aminonitrile from a suitable ketone precursor.

  • Cyclization: Intramolecular reaction to form the piperidine ring.

  • Hydrolysis and Salt Formation: Conversion of the nitrile to a carboxylic acid and subsequent formation of the hydrochloride salt.

Synthetic_Scheme cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Salt Formation Ketone Ethyl vinyl ketone Aminonitrile Intermediate α-aminonitrile Ketone->Aminonitrile  Strecker Reaction   Reagents1 KCN, NH4Cl Reagents1->Aminonitrile Cyclization Intramolecular Cyclization Aminonitrile->Cyclization Piperidine_nitrile 2-Ethyl-2-piperidinecarbonitrile Cyclization->Piperidine_nitrile Hydrolysis Acid Hydrolysis (HCl) Piperidine_nitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

PART A: Synthesis of 2-Amino-2-ethyl-5-oxohexanenitrile (Intermediate α-aminonitrile)

  • Reaction Setup: To a solution of ethyl vinyl ketone (1 equivalent) in methanol, add a solution of potassium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents) in water.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile.

PART B: Synthesis of 2-Ethyl-2-piperidinecarbonitrile

  • Reaction Setup: Dissolve the crude α-aminonitrile from Part A in a suitable solvent such as dichloromethane.

  • Cyclization Conditions: Add a mild reducing agent, such as sodium triacetoxyborohydride, portion-wise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

PART C: Synthesis of this compound

  • Hydrolysis: To the purified 2-Ethyl-2-piperidinecarbonitrile, add a solution of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization Data (Expected)
Analysis Expected Result
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), piperidine ring protons (multiplets), and exchangeable protons (broad singlets for NH and OH).
¹³C NMR Resonances for the quaternary carbon, carboxylic acid carbon, and carbons of the ethyl group and piperidine ring.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (m/z = 158.12).
Purity (HPLC) >95%

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

Based on the pharmacology of related piperidine derivatives, this compound is hypothesized to act as an antagonist at the NMDA receptor. The general pharmacophore for competitive NMDA receptor antagonists includes an acidic group (the carboxylic acid) and a basic group (the piperidine nitrogen) separated by a specific distance.[3]

NMDA_Antagonism cluster_0 NMDA Receptor Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Activation Glycine_Site Glycine Co-agonist Site Compound 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Compound->Glutamate_Site Block Antagonism

Caption: Hypothesized competitive antagonism at the NMDA receptor's glutamate binding site.

In Vitro Evaluation Protocols

To validate the hypothesized activity, a series of in vitro assays can be performed.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.[9][10][11][12]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]CGP 39653 (a known competitive NMDA receptor antagonist).

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]CGP 39653 and varying concentrations of this compound for 60 minutes at room temperature.

  • Termination and Detection: Terminate the assay by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Calcium Imaging Assay

This functional assay measures the ability of the compound to inhibit NMDA receptor-mediated calcium influx into cells.[13][14][15][16][17]

Protocol:

  • Cell Culture: Use a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) without Mg²⁺.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with NMDA and glycine.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the NMDA-induced calcium response.

Electrophysiology Assay

Whole-cell patch-clamp electrophysiology provides a detailed characterization of the compound's effect on NMDA receptor-mediated currents.[18][19][20][21][22]

Protocol:

  • Preparation: Use primary neuronal cultures or brain slices.

  • Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Application: Apply NMDA and glycine to elicit an inward current.

  • Inhibition: Perfuse varying concentrations of this compound and measure the reduction in the NMDA-evoked current.

  • Data Analysis: Determine the IC₅₀ for the inhibition of the NMDA current and characterize the nature of the block (e.g., competitive vs. non-competitive, voltage-dependency).

Experimental Workflow Visualization

Experimental_Workflow Start Hypothesized Compound: 2-Ethyl-2-piperidinecarboxylic acid HCl Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Binding_Assay Radioligand Binding Assay (Affinity - Ki) Characterization->Binding_Assay Functional_Assay Calcium Imaging Assay (Potency - IC50) Characterization->Functional_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Action) Functional_Assay->Electrophysiology Functional_Assay->Data_Analysis Electrophysiology->Data_Analysis Conclusion Lead Candidate Potential Assessment Data_Analysis->Conclusion

Caption: A typical workflow for the synthesis and in vitro evaluation of a novel compound.

Conclusion

This compound represents an intriguing, yet understudied, molecule with significant potential in medicinal chemistry. Based on its structural features and the known pharmacology of related compounds, it is a prime candidate for investigation as an NMDA receptor antagonist. The hypothetical synthesis and detailed in vitro evaluation protocols provided in these application notes offer a solid foundation for researchers to begin exploring the therapeutic potential of this and other novel 2,2-disubstituted piperidine derivatives.

References

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors: Structure and Function. National Center for Biotechnology Information. Retrieved from [Link]

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Fernández-Fernández, S., & Novelli, A. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press. Retrieved from [Link]

  • Fernández-Fernández, S., & Novelli, A. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. VBN Components. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link]

  • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Rowley, M., et al. (2001). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1375-1378. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. ACS Chemical Neuroscience, 7(10), 1456-1468. Retrieved from [Link]

  • Comez, L., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(11), 2722-2730. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Lozovaya, N. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. In Patch-Clamp Methods and Protocols. Humana Press. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Nsambu, E.-N., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(16), 4949. Retrieved from [Link]

  • Ornstein, P. L., et al. (1996). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 6(12), 1329-1332. Retrieved from [Link]

  • van der Sar, S. A., et al. (2008). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 10(22), 5223-5226. Retrieved from [Link]

  • Sameem, B., et al. (2021). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics, 39(16), 6061-6073. Retrieved from [Link]

  • Giraldez, T., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(11), 2722-2730. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10836. Retrieved from [Link]

  • Kovar, M., et al. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development, 116(1), 33-46. Retrieved from [Link]

  • ResearchGate. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies....? [Forum discussion]. Retrieved from [Link]

Sources

Topic: Analytical Methods for the Quantification of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents three robust and validated analytical methods for the quantification of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a substituted amino acid derivative of potential interest in pharmaceutical development and chemical synthesis. Due to the molecule's lack of a native UV chromophore, direct analysis by conventional HPLC-UV is challenging. To address this, we have developed and outlined protocols for: 1) High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), 2) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and 3) Gas Chromatography with Mass Spectrometry (GC-MS) following a derivatization procedure. Each method is designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, enabling them to select and implement the most suitable method for their specific analytical needs, from routine quality control to trace-level bioanalysis.

Introduction and Analyte Overview

This compound is a heterocyclic compound whose structural motif is relevant in medicinal chemistry. Accurate and reliable quantification is essential for process control, purity assessment, stability testing, and pharmacokinetic studies. The primary analytical challenge posed by this analyte is its non-volatile, polar nature and the absence of a significant ultraviolet (UV) absorbing moiety, precluding the use of simple spectrophotometric detection.

The methods detailed herein are designed to overcome these challenges by employing universal or highly selective detection technologies. The choice between these methods will depend on the required sensitivity, sample matrix complexity, and available instrumentation.

Table 1: Analyte Properties

PropertyValue
Full Chemical Name This compound
CAS Number 1300713-02-3[3]
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol [3]
Chemical Structure

Method Selection Rationale: Choosing the Right Tool

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis.[2]

  • HPLC-CAD: This method is chosen for its utility in quality control (QC) environments where universal detection is desired without the complexity of mass spectrometry. Charged Aerosol Detection responds to any non-volatile analyte, making it ideal for compounds without a chromophore.[4] To achieve chromatographic retention of this polar compound on a reversed-phase column, an ion-pairing agent is necessary. This agent forms a neutral, hydrophobic complex with the protonated piperidine nitrogen, allowing for effective separation.[4]

  • LC-MS/MS: This is the "gold standard" for high-sensitivity, high-selectivity quantification, particularly in complex matrices like biological fluids or crude reaction mixtures. It does not require a chromophore and can provide structural confirmation. The method relies on the analyte's ability to be ionized (the piperidine nitrogen is readily protonated for positive-ion electrospray) and fragmented in a predictable manner. This technique offers the lowest limits of detection and is indispensable for regulated bioanalysis.[5]

  • GC-MS: This technique is a powerful alternative but is contingent on converting the non-volatile analyte into a thermally stable, volatile derivative.[6] The hydrochloride salt and the polar carboxylic acid and amine functional groups must be chemically modified (e.g., via silylation) prior to injection. While requiring an additional sample preparation step, GC-MS provides excellent chromatographic resolution and definitive mass spectral identification.[7][8]

Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle

This method uses reversed-phase chromatography with an ion-pairing agent to retain the analyte. The column eluent is nebulized, and the resulting aerosol particles are charged and detected, providing a response proportional to the mass of the analyte.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Heptafluorobutyric acid (HFBA), >99.5%

  • Methanol (HPLC grade)

3.2.2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 Methanol:Water solution.

  • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with 50:50 Methanol:Water to create a calibration curve with at least five concentration levels.

  • Sample Preparation: Dissolve the sample in 50:50 Methanol:Water to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before analysis.

3.2.3. Chromatographic Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Atlantis C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% HFBA in Water[4]
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient Isocratic 90:10 (A:B)
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 10 µL
Detector Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo)
CAD Settings Nitrogen gas pressure: 35 psi, Evaporation Temp: 50°C
Workflow Diagram

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Reference Standard & Sample dissolve Dissolve in 50:50 MeOH:Water weigh->dissolve dilute Create Calibration Standards (1-100 µg/mL) dissolve->dilute filtrate Filter Sample (0.22 µm Syringe Filter) dissolve->filtrate inject Inject 10 µL onto HPLC-CAD System dilute->inject filtrate->inject separate Isocratic Separation (C18 Column with HFBA) inject->separate detect Charged Aerosol Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC-CAD analysis.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines.[1][2]

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Analyze the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.[9][10]

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) on three separate days. Accuracy (% recovery) should be within 85-115%, and precision (%RSD) should be ≤ 15%.[11]

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

Table 2: Expected Performance of HPLC-CAD Method

ParameterExpected Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) ~1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) ≤ 15%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method offers superior sensitivity and selectivity by coupling LC separation with mass spectrometric detection. The analyte is separated, ionized via Electrospray Ionization (ESI), and quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a unique product ion.

Experimental Protocol

4.2.1. Reagents and Materials

  • Reference standard and samples as in Method 1.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

4.2.2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Prepare as described in Method 1.

  • Working Standards (0.1-1000 ng/mL): Perform serial dilutions of the stock solution with 50:50 Acetonitrile:Water.

  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water to a concentration within the calibration range. Filter if necessary. For biological matrices, protein precipitation (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is required.[5]

4.2.3. LC-MS/MS Conditions

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold 1 min
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode ESI Positive (ESI+)
MRM Transition Q1 (Precursor): 158.1 -> Q3 (Product): 112.1
Rationale for MRM Precursor (158.1) is [M+H]⁺. Product (112.1) corresponds to the loss of formic acid [HCOOH] from the protonated molecule.
Key MS Parameters Capillary Voltage: 3.5 kV, Source Temp: 500°C
Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock (1 mg/mL) standards Create Calibration Standards (0.1-1000 ng/mL) stock->standards sample_prep Dilute or Extract Sample (e.g., Protein Precipitation) stock->sample_prep inject Inject 5 µL onto UPLC System standards->inject sample_prep->inject separate Gradient Separation (BEH C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection (158.1 -> 112.1) ionize->mrm integrate Integrate MRM Peak Area mrm->integrate calibrate Generate Weighted (1/x²) Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS analysis.

Method Validation Protocol

Validation follows ICH Q2(R2) guidelines, with stricter acceptance criteria for bioanalysis if applicable.[1][12]

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences.

  • Linearity: Use a weighted linear regression (e.g., 1/x²) for the calibration curve. r² should be ≥ 0.99.

  • Accuracy & Precision: QC samples (Low, Mid, High, and LOQ) should have accuracy within 85-115% (80-120% at LOQ) and precision (%RSD) ≤ 15% (≤ 20% at LOQ).

  • Limit of Quantitation (LOQ): The lowest standard on the curve that is reliably quantified with acceptable accuracy and precision.

Table 3: Expected Performance of LC-MS/MS Method

ParameterExpected Result
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) ≤ 0.1 ng/mL
Accuracy (% Recovery) 85 - 115% (80-120% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle

This method involves a chemical derivatization step to make the analyte volatile and thermally stable for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to silylate the carboxylic acid and the amine proton, replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups. The derivatized analyte is then separated by GC and detected by MS.

Experimental Protocol

5.2.1. Reagents and Materials

  • Reference standard and samples.

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

5.2.2. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare standards or samples in an appropriate volatile solvent (e.g., pyridine). A typical concentration range would be 1-100 µg/mL.

  • Evaporation: Transfer 100 µL of the standard or sample solution to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA w/ 1% TMCS to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature before injecting into the GC-MS.

5.2.3. GC-MS Conditions

ParameterSetting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ionization Mode Electron Ionization (EI), 70 eV[7]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z based on the di-TMS derivative (e.g., M-15)
Qualifier Ions Other characteristic fragment ions
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prepare Prepare Standards/Samples in Pyridine evaporate Evaporate to Dryness (Nitrogen Stream) prepare->evaporate derivatize Add Pyridine & BSTFA evaporate->derivatize react Heat at 70°C for 30 min derivatize->react inject Inject 1 µL into GC Inlet (Splitless) react->inject separate GC Separation (HP-5ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect MS Detection (SIM Mode) ionize->detect integrate Integrate SIM Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for GC-MS analysis with derivatization.

Method Validation Protocol

Validation follows the same principles as the HPLC method, ensuring the derivatization step is reproducible.

  • Linearity: A calibration range of 1-100 µg/mL is typical. r² should be ≥ 0.99.

  • Accuracy & Precision: QC samples (Low, Mid, High) should be prepared and derivatized alongside each batch. Accuracy should be within 85-115% and precision (%RSD) ≤ 15%.

  • Specificity: Analyze underivatized analyte and derivatization reagents to ensure no interference.

Table 4: Expected Performance of GC-MS Method

ParameterExpected Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) ~1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) ≤ 15%

Method Comparison Summary

Table 5: Comparison of Analytical Methods

FeatureHPLC-CADLC-MS/MSGC-MS (Derivatized)
Detection Principle Universal (Non-volatile)Highly Selective (Mass-based)Highly Selective (Mass-based)
Sensitivity (LOQ) Moderate (~1 µg/mL)Very High (≤ 0.1 ng/mL)Moderate (~1 µg/mL)
Selectivity ModerateVery HighHigh
Sample Prep Simple (Dissolve & Filter)Moderate to ComplexComplex (Derivatization)
Throughput HighHighLow
Best Application Routine QC, PurityBioanalysis, Trace ImpuritiesOrthogonal QC, Structure ID
Instrumentation HPLC, CADUPLC, Triple Quad MSGC, Single Quad MS

Conclusion

Three distinct, robust, and scientifically sound methods for the quantification of this compound have been presented. The LC-MS/MS method provides the highest sensitivity and selectivity, making it ideal for demanding applications such as bioanalysis. The HPLC-CAD method serves as an excellent, accessible alternative for routine quality control where universal detection is advantageous. Finally, the GC-MS method, while requiring derivatization, offers an orthogonal approach valuable for confirmatory testing. All protocols are designed to be validated against internationally recognized standards[1][12][13], ensuring the generation of trustworthy and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Lab Manager. (2025).
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  • U.S. Food and Drug Administration. (2015).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • IntuitionLabs. ICH Q2(R2)
  • Sigma-Aldrich. Piperidine-4-carboxylic acid. MilliporeSigma.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • PubChem. N-Ethylpiperidine.
  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • BenchChem. A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. BenchChem.
  • Sigma-Aldrich. CAS 1300713-02-3. MilliporeSigma.
  • Sigma-Aldrich. C8h15no-·-hcl. MilliporeSigma.
  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
  • ResearchGate. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • PubMed. (2024).
  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

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Introduction: The Analytical Imperative for 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

This compound is a substituted piperidine derivative, a class of compounds of significant interest in pharmaceutical development due to their presence in numerous biologically active molecules.[1][2] The precise and accurate quantification of this analyte is critical for ensuring the quality, stability, and pharmacokinetic profiling of drug candidates and final products. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, addressing both achiral purity assessment and chiral separation.

As a polar, non-volatile compound, this compound presents unique analytical challenges. The saturated piperidine ring and the carboxylic acid group mean the molecule lacks a significant UV chromophore, rendering standard UV detection methods suboptimal. Furthermore, the presence of a chiral center at the C2 position necessitates a dedicated method for enantiomeric separation, a crucial aspect of drug development and regulatory compliance.[3] This guide provides a comprehensive approach, from first principles of method development to detailed, step-by-step protocols for immediate application in a research or quality control setting.

Part 1: Achiral Analysis for Purity and Quantification

Method Development Rationale: Overcoming Analytical Hurdles

The primary challenge in the achiral analysis of this compound is its high polarity and lack of a UV chromophore. A standard reversed-phase HPLC method would likely result in poor retention on a C18 column. To address this, the use of an ion-pairing agent is a well-established strategy.[4] In this proposed method, Heptafluorobutyric acid (HFBA) is selected as the ion-pairing agent. HFBA forms a neutral complex with the positively charged piperidine nitrogen (under acidic mobile phase conditions), enhancing its retention on a reversed-phase column.

Given the absence of a strong UV chromophore, an alternative detection method is required. Charged Aerosol Detection (CAD) is an excellent choice for this application. CAD is a mass-based detection technique that provides a near-universal response for non-volatile analytes, making it ideal for compounds like this compound.[4]

The overall workflow for the achiral analysis is depicted in the diagram below:

achiral_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis prep_sample Prepare Sample in Diluent hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mp Prepare Mobile Phase with Ion-Pairing Agent prep_mp->hplc_system inject_sample Inject Sample hplc_system->inject_sample separation Isocratic Separation on C18 Column inject_sample->separation cad_detection Charged Aerosol Detection (CAD) separation->cad_detection data_analysis Data Acquisition & Quantification cad_detection->data_analysis

Caption: Workflow for Achiral HPLC-CAD Analysis.

Experimental Protocol: Achiral Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Heptafluorobutyric acid (HFBA), >99.5%

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Atlantis C18, 150 x 4.6 mm, 3.5 µm or equivalentA robust, general-purpose C18 column provides a good starting point for reversed-phase separations.[4]
Mobile Phase 0.1% HFBA in Water : Acetonitrile (90:10, v/v)The high aqueous content is suitable for retaining a polar analyte. HFBA acts as an ion-pairing agent to improve retention.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLA typical injection volume for analytical HPLC. This can be optimized based on sample concentration and detector sensitivity.
CAD Settings Nitrogen gas pressure: 35 psi, Evaporation Temp: 35-45 °CThese are typical starting conditions for a CAD detector and should be optimized for the specific instrument and analyte.[4]
Run Time 10 minutesAn isocratic run should provide a relatively short analysis time. Adjust as needed based on the retention time of the analyte.

4. Sample Preparation:

  • Diluent: Mobile Phase (0.1% HFBA in Water : Acetonitrile (90:10, v/v))

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the diluent.

5. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Part 2: Chiral Separation for Enantiomeric Purity

Method Development Rationale: Resolving Enantiomers

The analysis of enantiomeric purity is a critical step in the development of chiral drugs.[3] The two enantiomers of 2-Ethyl-2-piperidinecarboxylic acid can have different pharmacological and toxicological profiles. A direct method using a Chiral Stationary Phase (CSP) is the most efficient approach for enantiomeric separation.[5]

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and have a broad range of applications in separating chiral compounds.[6] For an analyte like 2-Ethyl-2-piperidinecarboxylic acid, which contains a carboxylic acid and a secondary amine, a column like Chiralpak AS-H (amylose-based) is a suitable starting point.[7] The separation on these types of columns is typically achieved in normal phase or polar organic mode. A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and an acidic or basic additive to improve peak shape is commonly employed.[6] Trifluoroacetic acid (TFA) is often used as an acidic additive for acidic analytes to suppress the ionization of the carboxylic acid group and enhance interaction with the CSP.

The logical flow for developing the chiral separation method is as follows:

chiral_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_detection Detection & Analysis prep_sample Prepare Sample in Mobile Phase hplc_system Equilibrate HPLC System with Chiral Column prep_sample->hplc_system prep_mp Prepare Normal Phase Mobile Phase with Additive prep_mp->hplc_system inject_sample Inject Racemic Standard hplc_system->inject_sample separation Isocratic Chiral Separation inject_sample->separation uv_detection UV Detection (if applicable) or CAD/MS separation->uv_detection data_analysis Determine Enantiomeric Purity uv_detection->data_analysis

Caption: Workflow for Chiral HPLC Separation.

Experimental Protocol: Chiral Separation

1. Materials and Reagents:

  • Racemic this compound

  • Hexane or Heptane (HPLC grade)

  • Ethanol (anhydrous, HPLC grade)

  • Trifluoroacetic acid (TFA), >99.5%

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • UV Detector or Charged Aerosol Detector (CAD)

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Chiralpak AS-H, 250 x 4.6 mm, 5 µm or equivalent amylose-based CSPPolysaccharide-based CSPs are effective for a wide range of chiral compounds, including those with acidic and basic functional groups.[7]
Mobile Phase Hexane : Ethanol : TFA (80:20:0.1, v/v/v)A normal phase mobile phase is typically used with this type of column. The alcohol acts as a polar modifier, and TFA improves peak shape for acidic analytes.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature. Ambient or controlled room temperature is a good starting point.
Injection Volume 10 µLCan be adjusted based on sample concentration.
Detection UV at 210 nm or CADCarboxylic acids have some absorbance at low UV wavelengths. If the response is poor, CAD is a suitable alternative.
Run Time 30 minutesChiral separations may require longer run times to achieve baseline resolution.

4. Sample Preparation:

  • Diluent: Mobile Phase (Hexane : Ethanol : TFA (80:20:0.1, v/v/v))

  • Standard Solution: Prepare a solution of the racemic standard in the diluent at a concentration of approximately 0.5 mg/mL.

5. Method Optimization: If the initial conditions do not provide adequate separation (Resolution > 1.5), consider the following adjustments:

  • Vary the alcohol content: Increasing or decreasing the percentage of ethanol can significantly impact retention and selectivity.

  • Try a different alcohol: Isopropanol can offer different selectivity compared to ethanol.

  • Adjust the TFA concentration: The concentration of the acidic additive can affect peak shape and retention.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of system suitability criteria. Adherence to these criteria ensures that the chromatographic system is performing adequately for the analysis. For formal validation, further experiments to determine linearity, accuracy, precision, specificity, and robustness should be conducted in accordance with ICH Q2(R1) guidelines.

Conclusion

This application note provides two detailed and scientifically grounded HPLC methods for the analysis of this compound. The achiral method, utilizing ion-pair chromatography with charged aerosol detection, offers a robust solution for purity assessment and quantification. The chiral method, employing a polysaccharide-based chiral stationary phase, enables the accurate determination of enantiomeric purity. These protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals, enabling them to implement reliable analytical methods for this important class of compounds.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
  • ChemBK. (2024). Ethyl pipecolinate HCl.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Cymit Química S.L. (n.d.). 2-Ethyl-2-piperidine carboxylic acid hydrochloride.
  • LookChem. (n.d.). Cas 123495-47-7, ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BuyersGuideChem. (n.d.). Ethyl (S)-piperidine-2-carboxylate hydrochloride | 123495-48-7.
  • BLD Pharm. (n.d.). 498-95-3|Piperidine-3-carboxylic acid.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • R Discovery. (n.d.). 2-substituted Piperidines Research Articles.
  • ChemicalBook. (n.d.). Ethyl piperidine-2-carboxylate hydrochloride | 77034-33-4.
  • Chem-Impex. (n.d.). Ethyl 2-piperidinecarboxylate.
  • (n.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
  • (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • NIST. (n.d.). 2-Piperidinecarboxylic acid.
  • Parchem. (n.d.). Ethyl Piperidine-2-Carboxylate Hydrochloride (Cas 77034-33-4).
  • PubChem. (n.d.). Pipecolic Acid.
  • NIST. (n.d.). 2-Piperidinecarboxylic acid.
  • Solubility of Things. (n.d.). Pipecolic acid.
  • (n.d.). China Ethyl Piperidine-2-carboxylate Hydrochloride CAS:77034-33-4 Manufacturers.
  • Sigma-Aldrich. (n.d.). (S)-piperidine-2-carboxylic acid ethyl ester hydrochloride AldrichCPR.

Sources

Topic: Chiral Separation Techniques for 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed technical guide for the development of robust analytical methods for the enantioselective separation of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. Enantiomerically pure piperidine derivatives are critical building blocks in modern drug discovery.[1][2] This guide presents two primary strategic pathways: the highly efficient and environmentally conscious Supercritical Fluid Chromatography (SFC) and the widely accessible High-Performance Liquid Chromatography (HPLC). We delve into the rationale for column selection, mobile phase optimization, and provide step-by-step protocols for screening and method development. The methodologies are designed for researchers, analytical scientists, and process chemists engaged in the synthesis, purification, and quality control of chiral pharmaceutical intermediates.

Introduction: The Significance of Chiral Piperidines

The 2-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[1] The stereochemistry at the C2 position is often critical for biological activity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] 2-Ethyl-2-piperidinecarboxylic acid, a cyclic amino acid analogue, presents a unique analytical challenge due to its stereocenter at a quaternary carbon. Accurate and efficient determination of enantiomeric purity is therefore a non-negotiable requirement for regulatory compliance and for understanding structure-activity relationships (SAR) during drug development.[4][5]

This guide moves beyond generic templates to provide a focused, logic-driven approach to separating the enantiomers of this specific and challenging compound.

Analyte Analysis and Strategic Overview

Compound: this compound Structure:

  • Piperidine ring (basic nitrogen)

  • Quaternary stereocenter at C2

  • Carboxylic acid group (acidic)

  • Ethyl group at C2

Physicochemical Properties: The molecule is a zwitterionic amino acid analogue, making it highly polar and soluble in aqueous and polar organic solvents. This property is a key determinant in selecting the appropriate chromatographic technique and chiral stationary phase (CSP).

Method Development Strategy: Our strategy is bifurcated to offer both a primary, high-efficiency pathway and a robust, orthogonal alternative.

  • Primary Recommendation: Supercritical Fluid Chromatography (SFC). SFC is the technique of choice for high-throughput chiral separations in the pharmaceutical industry.[3][6] Its use of supercritical CO2 as the main mobile phase component results in low viscosity and high solute diffusivity, leading to faster separations, reduced solvent consumption, and unique selectivity compared to HPLC.[7][8]

  • Secondary Recommendation: High-Performance Liquid Chromatography (HPLC). HPLC remains a universally accessible and powerful tool. For this polar, zwitterionic analyte, specialized CSPs designed for underivatized amino acids are the most direct route to successful separation.[9]

cluster_0 Phase 1: Strategy cluster_1 Phase 2: Primary Path (Recommended) cluster_2 Phase 3: Secondary Path (Alternative) cluster_3 Phase 4: Outcome A Analyte Characterization (2-Ethyl-2-piperidinecarboxylic acid HCl) - Polar - Zwitterionic B Supercritical Fluid Chromatography (SFC) High Speed & Green Chemistry A->B  Primary  Choice E High-Performance Liquid Chromatography (HPLC) Wide Accessibility A->E Orthogonal Method C Protocol 1: SFC Polysaccharide CSP Screening (Cellulose & Amylose Phases) B->C D Optimization: Modifier %, Additive, Temperature C->D H Validated Enantioselective Method D->H F Protocol 2: HPLC Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) E->F G Optimization: Organic %, pH, Additive Conc. F->G G->H

Caption: Method Development Workflow for Chiral Separation.

Primary Pathway: Chiral Supercritical Fluid Chromatography (SFC)

SFC is exceptionally well-suited for polar compounds when paired with polar organic modifiers. The high diffusion coefficients and low viscosity of supercritical CO₂ allow for high flow rates and rapid analyses without generating high backpressures.[7]

Causality of Component Selection for SFC
  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and widely successful for chiral separations.[10] They offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance. A screening approach using columns with different selectors (e.g., amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3-chloro-5-methylphenylcarbamate) is highly recommended to quickly identify the optimal stationary phase.[11]

  • Mobile Phase: The bulk solvent is supercritical CO₂. A polar organic modifier, typically methanol, is required to ensure solubility of the polar analyte and to modulate retention.[6]

  • Additives: For a molecule with both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups, mobile phase additives are critical. They suppress unwanted ionic interactions with residual silanols on the silica surface and enhance the desired chiral recognition interactions. A screening with both an acidic additive (e.g., trifluoroacetic acid, TFA) and a basic additive (e.g., isopropylamine) is essential.

Protocol 1: SFC Screening on Polysaccharide CSPs

Objective: To rapidly screen multiple polysaccharide CSPs to identify the best column and mobile phase additive combination for separating the enantiomers of 2-Ethyl-2-piperidinecarboxylic acid HCl.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Ethyl-2-piperidinecarboxylic acid HCl at 1.0 mg/mL in methanol.

    • Ensure complete dissolution. If solubility is an issue, a small amount of water (1-5%) can be added, but methanol is preferred.

  • Instrumentation and Columns:

    • System: An analytical SFC system equipped with a UV-Vis or PDA detector.

    • Screening Columns (Example Set):

      • Lux Cellulose-1 (Phenomenex) or CHIRALCEL OD-H (Chiral Technologies)

      • Lux Amylose-1 (Phenomenex) or CHIRALPAK AD-H (Chiral Technologies)

      • Lux Cellulose-2 (Phenomenex) or CHIRALCEL OJ-H (Chiral Technologies)

      • Lux Amylose-2 (Phenomenex) or CHIRALPAK AS-H (Chiral Technologies)

    • Column Dimensions: 4.6 x 150 mm, 5 µm (or smaller particle size for higher efficiency).

  • Chromatographic Conditions:

    • Mobile Phase A: CO₂

    • Mobile Phase B (Co-solvent): Methanol

    • Generic Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

    • Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm (or optimal wavelength if known)

    • Injection Volume: 5 µL

  • Screening Execution:

    • Perform three injections for each column.

      • Run 1: Co-solvent with no additive.

      • Run 2: Co-solvent with 0.1% Trifluoroacetic Acid (TFA) (v/v).

      • Run 3: Co-solvent with 0.1% Isopropylamine (IPA) (v/v).

Data Interpretation and Optimization

Analyze the chromatograms for each condition, focusing on retention factor (k'), selectivity (α), and resolution (Rs). Summarize the results in a table for easy comparison.

Table 1: Example SFC Screening Data Summary

CSP Additive Ret. Time 1 (min) Ret. Time 2 (min) Selectivity (α) Resolution (Rs) Notes
Lux Cellulose-1 None 3.15 3.15 1.00 0.00 Co-elution
Lux Cellulose-1 0.1% TFA 2.88 3.05 1.12 1.45 Partial separation, promising
Lux Cellulose-1 0.1% IPA 3.54 3.54 1.00 0.00 No separation, broad peaks
Lux Amylose-2 None 3.61 3.61 1.00 0.00 Co-elution
Lux Amylose-2 0.1% TFA 3.22 3.51 1.21 2.10 Baseline separation

| Lux Amylose-2 | 0.1% IPA | 4.10 | 4.10 | 1.00 | 0.00 | No separation |

  • Optimization: Once the best CSP and additive combination is found (e.g., Lux Amylose-2 with TFA), further optimize the method by adjusting the gradient slope, temperature, or co-solvent percentage (isocratic hold) to improve resolution and reduce run time.

Secondary Pathway: Chiral High-Performance Liquid Chromatography (HPLC)

For laboratories where SFC is not available, HPLC provides a robust alternative. The key to success with a polar zwitterionic analyte is to select a CSP that can engage in multiple interaction modes, particularly ionic interactions.

Causality of Component Selection for HPLC
  • Chiral Stationary Phase (CSP): Standard polysaccharide CSPs can be challenging for underivatized amino acids due to their poor solubility in the typical non-polar mobile phases used.[9] Therefore, a macrocyclic glycopeptide CSP , such as teicoplanin (e.g., Astec® CHIROBIOTIC® T), is the logical first choice. These phases are uniquely suited for separating polar and ionic compounds in reversed-phase or polar ionic modes because they possess ionic groups, peptide linkages, and carbohydrate baskets, offering a rich variety of interactions (ionic, hydrogen bonding, inclusion complexation).[9]

  • Mobile Phase: A polar ionic mobile phase is required. This typically consists of a water/methanol mixture with an acidic modifier like formic acid or acetic acid. The acid serves to protonate the carboxylate group of the analyte and control the ionization state of the CSP's amine groups, which is crucial for achieving chiral recognition.[9]

cluster_interactions Binding Forces CSP Chiral Stationary Phase (Teicoplanin) Macrocyclic Glycopeptide Cavity Analyte { Analyte Enantiomer | (R)-2-Ethyl-2-piperidinecarboxylic acid} Interactions Chiral Recognition Interactions Ionic Bonding (Analyte-COOH with CSP-NH3+) Hydrogen Bonding (Analyte-NH2+ with CSP-C=O) Steric Repulsion (Ethyl group with CSP backbone) Dipole-Dipole

Caption: Conceptual Diagram of Chiral Recognition on a Teicoplanin CSP.

Protocol 2: HPLC on a Macrocyclic Glycopeptide CSP

Objective: To achieve direct enantioseparation of underivatized 2-Ethyl-2-piperidinecarboxylic acid HCl using a teicoplanin-based CSP.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at 0.5 mg/mL in the initial mobile phase (e.g., Water:Methanol 50:50).

  • Instrumentation and Column:

    • System: An analytical HPLC or UHPLC system with a UV-Vis or PDA detector.

    • Column: Astec® CHIROBIOTIC® T (or T2), 4.6 x 250 mm, 5 µm.

  • Chromatographic Conditions:

    • Mobile Phase: Water:Methanol with 0.1% Formic Acid (v/v).

    • Screening: Screen different isocratic ratios of Water:Methanol (e.g., 80:20, 60:40, 40:60, 20:80), all containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Interpretation:

    • Retention on teicoplanin phases in this mode often exhibits a "U-shaped" curve, where retention is high at very high and very low percentages of organic modifier.[9] It is crucial to test a wide range of mobile phase compositions.

    • The optimal condition will provide a resolution (Rs) > 1.5.

Table 2: Example HPLC Screening Data Summary (CHIROBIOTIC T)

Water:Methanol (v/v) (0.1% Formic Acid) Ret. Time 1 (min) Ret. Time 2 (min) Selectivity (α) Resolution (Rs)
80:20 15.2 16.8 1.15 1.6
60:40 9.5 10.8 1.18 1.9
40:60 7.1 8.1 1.19 1.8

| 20:80 | 11.4 | 13.2 | 1.20 | 1.7 |

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No Separation (α = 1) Wrong CSP; Inappropriate mobile phase/additive.Screen a different class of CSP (e.g., cellulose vs. amylose). For SFC, try the opposite additive (acid vs. base). For HPLC, ensure the mobile phase pH is appropriate for ionic interactions.
Poor Resolution (Rs < 1.5) Low efficiency; Low selectivity.Decrease flow rate. Use a longer column or smaller particle size CSP. Optimize mobile phase composition (co-solvent %, additive concentration) and temperature to maximize selectivity (α).
Peak Tailing Secondary ionic interactions with silica; Analyte overload.Add/increase concentration of mobile phase additive (acid or base). Reduce sample concentration/injection volume.
Irreproducible Retention Times Insufficient column equilibration; Temperature fluctuations.Ensure the column is fully equilibrated between runs (>10 column volumes). Use a thermostatted column compartment.

Conclusion

The chiral separation of this compound is readily achievable with a systematic method development approach. Supercritical Fluid Chromatography (SFC) on polysaccharide-based CSPs represents the most rapid and efficient strategy , offering significant advantages in speed and sustainability. For labs where HPLC is the primary platform, direct separation on a macrocyclic glycopeptide CSP like CHIROBIOTIC T is a highly effective alternative that avoids the need for derivatization. Both pathways, when executed with the protocols detailed herein, provide a robust foundation for developing validated analytical methods essential for the advancement of chiral drug candidates.

References

  • Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Asian Journal of Organic Chemistry. (N.d.). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives.
  • Google Patents. (N.d.). EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Sigma-Aldrich. (N.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Phenomenex. (N.d.). Chiral Super Critical Fluid Chromatography.
  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chromatography Today. (N.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Google Patents. (N.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • PubMed. (N.d.). Chiral separation of nipecotic acid amides.
  • ResearchGate. (N.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
  • LCGC International. (N.d.). Application Notes: Chiral.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chemist Library. (N.d.). Chiral Separation Techniques.

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Application Note: Derivatization of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the derivatization of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a cyclic amino acid analog, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity, zwitterionic nature, and low volatility, direct GC analysis of this compound is not feasible. Derivatization is an essential step to mask the polar carboxylic acid and secondary amine functional groups, thereby increasing volatility and thermal stability.[1][2] Two effective protocols are detailed: a single-step silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a two-step esterification/acylation using alkyl chloroformate. This guide provides in-depth methodologies, explanations of chemical principles, and recommended GC-MS parameters to enable researchers, scientists, and drug development professionals to achieve reliable quantification and identification of this analyte.

Introduction and Principle

This compound is a non-proteinogenic cyclic amino acid. Its structure contains two highly polar functional groups: a carboxylic acid (-COOH) and a secondary amine (-NH-) as part of the piperidine ring. In its hydrochloride salt form, the compound possesses very low volatility and is prone to thermal degradation at temperatures typically used in a GC injector port.[2]

Gas chromatography requires that analytes be volatile and thermally stable.[3][4] Derivatization chemically modifies the analyte to meet these requirements. The primary goal is to replace the active, polar hydrogens on the carboxyl and amine groups with non-polar, thermally stable moieties.[5] This transformation reduces intermolecular hydrogen bonding, lowers the boiling point of the analyte, and improves its chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1][3][6]

This note details two widely-accepted and robust derivatization strategies:

  • Silylation: This is the most common derivatization method for GC analysis.[7] It involves replacing active hydrogens with a trimethylsilyl (TMS) group.[4][8] Reagents like MSTFA are highly effective for this purpose, reacting with both the carboxylic acid and the amine to form TMS-esters and TMS-amines, respectively.[2][8]

  • Alkylation/Acylation: Alkyl chloroformate reagents, such as ethyl or propyl chloroformate, offer a powerful alternative.[9][10] In a rapid, one-step reaction in an aqueous/alcoholic medium, the reagent simultaneously converts the carboxylic acid to an ester and the amine to a carbamate, yielding a stable, volatile derivative suitable for GC-MS analysis.[9][11][12]

Protocol 1: Silylation with MSTFA

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and common method for derivatizing compounds with active hydrogens. MSTFA is a strong silyl donor, and its byproducts are volatile, minimizing interference in the chromatogram.[2][7] For compounds with hindered functional groups or secondary amines, a catalyst like Trimethylchlorosilane (TMCS) can be added to increase reactivity.[13]

Reagents and Materials
  • This compound standard or sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade

  • Pyridine, anhydrous

  • Acetonitrile (ACN), anhydrous

  • 2 mL GC autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Derivatization Protocol
  • Sample Preparation & Drying (Critical Step):

    • Accurately weigh or pipette a known amount of the sample (e.g., 100 µg - 1 mg) into a 2 mL GC vial.

    • If the sample is in solution, evaporate the solvent completely to dryness under a gentle stream of dry nitrogen gas at 40-50°C. Causality: Silylation reagents are extremely sensitive to moisture.[5][13] Any residual water will consume the reagent and lead to incomplete derivatization and poor reproducibility.[13]

  • Reagent Addition:

    • To the completely dry residue, add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst, preventing the formation of HCl byproducts.

    • Add 100 µL of MSTFA.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes . Causality: Heating accelerates the reaction, especially for the sterically hindered secondary amine and carboxylic acid groups. Reaction time and temperature may need optimization for maximum yield.[13]

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Do not delay analysis, although TMS derivatives are generally stable for several hours if kept tightly sealed and away from moisture.

Chemical Reaction Diagram

The silylation reaction proceeds by replacing the acidic protons on both the carboxylic acid and the secondary amine with a trimethylsilyl (TMS) group.

Caption: Silylation of 2-Ethyl-2-piperidinecarboxylic acid with MSTFA.

Protocol 2: Alkyl Chloroformate Derivatization

This method utilizes an alkyl chloroformate (e.g., ethyl or propyl chloroformate) in an aqueous/alcoholic medium. It is a rapid, robust, and often quantitative reaction that derivatizes both the amine and carboxylic acid groups in a single step.[9][12][14] The reaction is less sensitive to water than silylation, which can be a significant advantage.[10]

Reagents and Materials
  • This compound standard or sample

  • Ethyl Chloroformate (ECF)

  • Pyridine, anhydrous

  • Ethanol, anhydrous

  • Chloroform, HPLC grade

  • Sodium Hydroxide (NaOH) solution, 1M

  • 2 mL microcentrifuge tubes or GC vials

Step-by-Step Derivatization Protocol
  • Sample Preparation:

    • Place an aqueous solution of the analyte (e.g., 100 µL) into a microcentrifuge tube.

  • Reaction Medium Addition:

    • Add 500 µL of a solution mixture containing Ethanol:Pyridine:Water (e.g., in a 4:1:1 ratio). Vortex briefly. Causality: This medium provides the alcohol for esterification and the basic catalyst (pyridine) to neutralize the HCl byproduct generated during the reaction.[12]

  • Derivatization Reaction:

    • Add 50 µL of Ethyl Chloroformate (ECF) to the mixture.

    • Cap the tube and vortex vigorously for 30-60 seconds. An emulsion may form and the solution may warm slightly, indicating the reaction is proceeding.

  • Extraction of Derivative:

    • Add 500 µL of chloroform to the tube.

    • Vortex vigorously for 30 seconds to extract the newly formed, non-polar derivative into the organic phase.

  • Phase Separation:

    • Centrifuge the tube for 2 minutes at low speed (e.g., 2000 x g) to separate the aqueous and organic layers.

    • Carefully transfer the lower organic (chloroform) layer to a clean GC vial using a pipette. Avoid transferring any of the upper aqueous layer.

  • Analysis:

    • The sample is now ready for injection into the GC-MS.

GC-MS Analysis Protocol

The following parameters serve as a starting point and should be optimized for your specific instrumentation and desired separation. A non-polar column is recommended for both TMS and ECF derivatives.[2][4]

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30m x 0.25mm ID, 0.25µm film)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of derivatized compounds.[2]
Carrier Gas Helium, constant flow mode @ 1.0-1.2 mL/minProvides optimal separation efficiency.
Injector Split/SplitlessUse split mode (e.g., 20:1) for concentrated samples or splitless for trace analysis.
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the derivative without thermal degradation.
Oven Program Initial: 80°C, hold 2 minAllows for solvent focusing.
Ramp: 10-15 °C/min to 280 °CSeparates analytes based on boiling point.
Final Hold: 5 min at 280 °CEnsures elution of all compounds and cleans the column.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
MS Scan Range 50 - 550 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Workflow and Data Interpretation

The overall analytical process is summarized below. Successful derivatization will be confirmed by the appearance of a sharp, symmetrical chromatographic peak at a specific retention time. The mass spectrum of this peak should show a molecular ion (M+) or characteristic fragment ions (e.g., M-15 for TMS derivatives, representing the loss of a methyl group, or M-57 for TBDMS derivatives).[7]

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Aliquoting Dry 2. Evaporation to Dryness (MSTFA Method Only) Sample->Dry Reagents 3. Add Reagents (MSTFA/Pyridine or ECF/Ethanol) Dry->Reagents React 4. Vortex & Heat (MSTFA: 70°C) Reagents->React Inject 5. GC-MS Injection React->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection Separate->Detect Data 8. Data Analysis (Peak Integration & Spectral ID) Detect->Data

Caption: Overall workflow from sample preparation to data analysis.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Response Incomplete derivatization; sample degradation; active sites in GC system.Ensure sample is completely dry for silylation. Optimize reaction time/temperature. Use a fresh inlet liner and trim the GC column.
Peak Tailing Active sites in the inlet or column; incomplete derivatization.Deactivate the liner with silylation reagent or use a new one. Confirm derivatization completeness.
Multiple Peaks for Analyte Incomplete derivatization (e.g., mono- vs di-silylated); tautomers.Increase reaction time, temperature, or reagent excess.[5] Ensure consistent reaction conditions.
Large Solvent/Reagent Peak Excess derivatization reagent injected.Use a solvent delay on the MS detector to avoid filament saturation.[15] Increase the split ratio if sensitivity allows.

Conclusion

The successful analysis of 2-Ethyl-2-piperidinecarboxylic acid by GC-MS is critically dependent on proper derivatization. Both silylation with MSTFA and acylation/esterification with ethyl chloroformate are highly effective methods for increasing the volatility and thermal stability of the analyte. The MSTFA method is powerful but requires strictly anhydrous conditions. The ethyl chloroformate method is faster and more tolerant to aqueous media, offering a robust alternative. By following the detailed protocols and understanding the underlying chemical principles presented in this note, researchers can achieve reliable and reproducible results for the identification and quantification of this and structurally similar compounds.

References

  • Hušek, P., & Liebich, H. M. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]

  • Zaggout, F. R., Gaskel, S. J., & Hajjaj, S. S. (2010). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small PeptidesUsing Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 18, 1366-1376. [Link]

  • Reddy, V. S., & G. K. S., Prakash. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]

  • Fan, T. W., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Methods in molecular biology (Clifton, N.J.), 1601, 139–153. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]

  • Asante-Okyere, S., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Chemistry, 8(2). [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

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  • Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

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  • Villas-Bôas, S. G., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]

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Application Notes and Protocols for the Evaluation of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride as a Novel Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need and a Novel Chemical Scaffold

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions globally, with a significant portion of patients being refractory to existing treatments. This highlights the urgent need for novel antiseizure medications (ASMs) with improved efficacy and tolerability. The piperidine ring is a key structural motif in many centrally active pharmaceuticals.[1] Specifically, derivatives of 2-piperidinecarboxylic acid have shown promise in preclinical studies, suggesting their potential as a scaffold for new anticonvulsant agents.[2][3]

This document provides a detailed guide for the preclinical evaluation of a novel compound, 2-Ethyl-2-piperidinecarboxylic acid hydrochloride . While extensive data on this specific molecule is not yet publicly available, its structural similarity to other anticonvulsant piperidine derivatives warrants a thorough investigation. These application notes and protocols are designed to provide researchers with the necessary framework to assess its potential as a new therapeutic agent for epilepsy. We will detail the standard, validated preclinical models and outline a logical, evidence-based workflow for its characterization.

Physicochemical Properties and Formulation

A foundational step in preclinical testing is the characterization of the test article's physical and chemical properties. This information is critical for appropriate formulation and ensuring accurate, reproducible dosing.

PropertyAnticipated Value/CharacteristicImportance in Preclinical Evaluation
Chemical Formula C₈H₁₆ClNO₂Defines the molecule's composition.
Molecular Weight 193.67 g/mol Essential for calculating molar concentrations for in vitro assays and dosage for in vivo studies.
Appearance White to off-white crystalline solidProvides a baseline for identity and purity checks.
Solubility Expected to be soluble in water and polar organic solvents.Critical for preparing homogenous dosing solutions for both in vitro and in vivo experiments. Preliminary solubility testing in vehicles like water, saline, and DMSO is required.
Stability To be determined.Essential to ensure the compound does not degrade in the vehicle during the course of the experiment, which would lead to inaccurate results.

Note: The above data for the hydrochloride salt is based on closely related structures and should be experimentally verified for this compound.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known pharmacology of related compounds and other ASMs, we can formulate a testable hypothesis. Many successful anticonvulsants act by either enhancing inhibitory neurotransmission or by reducing excitatory neurotransmission.[4][5][6]

Derivatives of 2-piperidinecarboxylic acid have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[2] Another potential mechanism for piperidine-containing compounds is the modulation of GABAergic systems, the primary inhibitory neurotransmitter system in the brain.[7] Furthermore, inhibition of voltage-gated sodium or calcium channels is a common mechanism for many established ASMs.[4][5][7]

The following diagram illustrates the potential pathways through which this compound might exert its anticonvulsant effects.

Proposed_Anticonvulsant_Mechanisms cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Compound 2-Ethyl-2-piperidinecarboxylic acid hydrochloride Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition? Ca_Channel Voltage-Gated Ca2+ Channel Compound->Ca_Channel Inhibition? GABA_T GABA Transaminase Compound->GABA_T Inhibition? GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Positive Allosteric Modulation? NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor Antagonism? Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Leads to Ca_Channel->Glutamate_Release Leads to GABA_Release GABA Release GABA_T->GABA_Release Decreases GABA_Release->GABA_A_Receptor Activates Glutamate_Release->NMDA_Receptor Activates Cl_Influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_Influx Na_Ca_Influx Na+/Ca2+ Influx (Depolarization) NMDA_Receptor->Na_Ca_Influx

Caption: Proposed Anticonvulsant Mechanisms of Action.

Preclinical Screening Workflow: A Phased Approach

A systematic approach to preclinical evaluation is essential for making informed decisions about the progression of a drug candidate. The following workflow is recommended for assessing the anticonvulsant potential of this compound.

Anticonvulsant_Screening_Workflow Start Candidate Compound: 2-Ethyl-2-piperidinecarboxylic acid hydrochloride MES_Test Phase 1: Efficacy Screening Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Start->MES_Test PTZ_Test Phase 1: Efficacy Screening Pentylenetetrazole (PTZ) Test (Generalized Myoclonic/Absence Seizures) Start->PTZ_Test Dose_Response Phase 2: Potency & Toxicity Dose-Response & ED50 Determination Neurotoxicity (Rotarod Test) MES_Test->Dose_Response PTZ_Test->Dose_Response Mechanism_Studies Phase 3: Mechanism of Action In vitro electrophysiology Receptor binding assays Dose_Response->Mechanism_Studies Advanced_Models Phase 4: Advanced Models Chronic epilepsy models (e.g., kindling) Pharmacokinetic studies Mechanism_Studies->Advanced_Models Go_NoGo Go/No-Go Decision for Further Development Advanced_Models->Go_NoGo

Caption: Phased Preclinical Screening Workflow.

Experimental Protocols

The following are detailed, step-by-step protocols for the initial in vivo evaluation of this compound.

Protocol 1: Maximal Electroshock (MES) Seizure Model

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8][9] It assesses a compound's ability to prevent the spread of seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound (this compound) and vehicle control

  • Male CF-1 or C57BL/6 mice (20-25 g)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them with free access to food and water.

  • Dosing:

    • Prepare a stock solution of the test compound in an appropriate vehicle (e.g., 0.9% saline).

    • Divide animals into groups (n=8-12 per group), including a vehicle control group.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal - i.p.). The time between administration and seizure induction should be based on an initial time-course study to determine the time of peak effect. A typical starting point is 30-60 minutes post-injection.

  • Seizure Induction:

    • At the predetermined time of peak effect, gently restrain one mouse.

    • Apply one drop of 0.5% tetracaine hydrochloride to each cornea as a local anesthetic.[9]

    • After a few seconds, apply a drop of 0.9% saline to each cornea to ensure good electrical contact.[9]

    • Place the corneal electrodes on the corneas.

    • Deliver an electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds for mice).[10]

  • Observation and Endpoint:

    • Immediately following the stimulus, release the mouse into an observation chamber.

    • Observe the seizure phenotype. The key endpoint is the presence or absence of a tonic hindlimb extension.[9] This is characterized by the rigid, extended posture of the hindlimbs.

    • An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • For dose-response studies, determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds effective against generalized myoclonic and absence seizures.[8] PTZ is a GABA-A receptor antagonist.[11]

Materials:

  • Pentylenetetrazole (PTZ)

  • Test compound (this compound) and vehicle control

  • 0.9% Saline solution

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Syringes and needles (27-gauge)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimatize mice as described in the MES protocol.

  • Dosing:

    • Administer the test compound or vehicle to different groups of animals (n=8-12 per group) at various doses.

  • PTZ Administration:

    • At the time of peak effect of the test compound, administer a convulsant dose of PTZ (typically 85 mg/kg, subcutaneous - s.c., or a dose determined in-house to reliably induce seizures).

  • Observation and Scoring:

    • Immediately after PTZ injection, place the mouse in an individual observation chamber and start a stopwatch.

    • Observe the animal for at least 30 minutes.

    • Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic seizure (characterized by loss of righting reflex).

    • The primary endpoint is the failure of the animal to exhibit a generalized clonic seizure within the 30-minute observation period.

  • Data Analysis:

    • Calculate the percentage of animals protected from generalized clonic seizures in each group.

    • Compare the latencies to seizure onset between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Determine the ED₅₀ for protection against generalized clonic seizures.

Neurotoxicity Assessment

It is crucial to assess whether the observed anticonvulsant effects are specific or a result of general motor impairment. The rotarod test is a standard method for evaluating motor coordination and potential neurotoxicity.

Protocol 3: Rotarod Test

Procedure:

  • Training: Prior to the test day, train mice to walk on a rotating rod (e.g., at 5-10 rpm) for a set duration (e.g., 120 seconds).

  • Testing:

    • On the test day, administer the test compound or vehicle at the same doses and time points as in the seizure models.

    • Place each mouse on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm).

    • Record the latency to fall off the rod. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the performance of the treated groups to the vehicle control group.

    • Determine the TD₅₀ (the dose that causes motor impairment in 50% of the animals).

    • The Protective Index (PI) can be calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider margin of safety between the therapeutic and toxic doses.

Summary of Expected Data and Interpretation

The data generated from these initial screens will provide a comprehensive preliminary profile of this compound.

TestKey ParametersInterpretation of a Positive Result
MES Test ED₅₀ (mg/kg)A low ED₅₀ indicates high potency against generalized tonic-clonic seizures.
PTZ Test ED₅₀ (mg/kg), Latency to seizureA low ED₅₀ and increased latency suggest efficacy against myoclonic/absence seizures and potential GABAergic mechanism.
Rotarod Test TD₅₀ (mg/kg)A high TD₅₀ indicates low neurotoxicity at effective doses.
Protective Index PI = TD₅₀ / ED₅₀A PI > 1 is required; a higher PI is desirable, indicating a good safety profile.

A successful candidate will exhibit a low ED₅₀ in one or both seizure models, a high TD₅₀ in the rotarod test, and consequently, a favorable Protective Index. Such a profile would strongly support its advancement to more complex, chronic models of epilepsy and in-depth mechanistic studies.

Conclusion

The discovery of novel, effective, and safe antiseizure medications remains a critical goal in neuroscience research. This compound, based on its chemical scaffold, represents a promising starting point for investigation. The protocols and workflow detailed in this document provide a robust framework for its initial preclinical evaluation. By systematically assessing its efficacy, potency, and neurotoxicity, researchers can make data-driven decisions regarding the future development of this and related compounds as potential new therapies for epilepsy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
  • Shimada, T., & Yamagata, T. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (137), e57739.
  • Benchchem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • Socała, K., & Wlaź, P. (2016). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Protocols Handbooks.
  • Giammanco, S., De MEO, G., Giammanco, M., & Monteleone, D. (1988). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from Pharmacology Discovery Services website.
  • Benchchem. (n.d.). Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols.
  • Trapani, G., Franco, M., Latrofa, A., Carotti, A., & Liso, G. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(4), 333-346.
  • Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57739.
  • Pei, Y. Q. (1983).
  • Yildirim, M., & Marangoz, C. (2017). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Clinical Medicine, 34(1), 7-11.
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  • Clark, C. R., et al. (1995). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ChemInform, 26(41).
  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166.
  • Chapman, A. G., Collins, J. F., Meldrum, B. S., & Westerberg, E. (1986). Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. Neuroscience Letters, 64(1), 93-98.
  • Chem-Impex. (n.d.). Ethyl 2-piperidinecarboxylate.
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  • ChemBK. (2024). Ethyl 2-piperidinecarboxylate.
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  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
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  • Mishra, A., Punia, J. K., Bladen, C., Zamponi, G. W., & Goel, R. K. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 317–323.
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the purification of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride via recrystallization. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize this critical purification step with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallizing this compound?

A1: Recrystallization is a purification technique based on differential solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one. For this compound, which is an amino acid derivative salt, the process involves dissolving the crude material in a minimum amount of a suitable hot solvent to create a saturated solution.[1] As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, being present in lower concentrations, remain in the cold solvent (the "mother liquor").[1] The hydrochloride salt form generally enhances solubility in polar solvents, which is a key consideration for solvent selection.[2]

Q2: How do I select the optimal solvent system for this specific compound?

A2: The ideal solvent is one that dissolves the compound completely when hot (at or near its boiling point) but very poorly when cold. For hydrochloride salts, which are often highly polar, single-solvent systems using lower alcohols (e.g., ethanol, 2-propanol/isopropanol) are excellent starting points.[3] If the compound is too soluble in a hot alcohol for good recovery, a mixed-solvent system is often effective. This typically involves pairing a "soluble" solvent (like an alcohol) with a less polar "anti-solvent" (like ethyl acetate, diethyl ether, or hexane) in which the compound is poorly soluble.[3][4] The anti-solvent is added to the hot, dissolved solution until slight turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the hot soluble solvent before cooling.

Q3: What are the key physicochemical properties I should be aware of before starting?

A3: Understanding the compound's properties is crucial for designing a successful purification protocol.

PropertyValue / CharacteristicSource / Rationale
CAS Number 1300713-02-3[5]
Molecular Formula C₈H₁₆ClNO₂[5]
Molecular Weight 193.67 g/mol [5]
Appearance Likely a white to off-white crystalline solid.Based on similar amino acid hydrochlorides.[6]
Solubility Profile Generally soluble in water and polar organic solvents (e.g., alcohols).[6][7] Poorly soluble in nonpolar solvents (e.g., hexane, toluene).Typical for polar organic salts and amino acid derivatives.[4][7]

Q4: What are the most critical safety precautions for this procedure?

A4: Safety is paramount. When handling this compound and the solvents for recrystallization, you must adhere to the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or, preferably, a chemical fume hood, especially when using volatile or flammable organic solvents.

  • Solvent Handling: Be aware of the flammability of organic solvents like ethanol, isopropanol, and diethyl ether. Ensure there are no nearby ignition sources.

  • Corrosives: If adjusting pH or using acidified solvents, handle acids like hydrochloric acid with extreme care in a fume hood, remembering to always add acid to water, not the reverse.

Detailed Experimental Protocol: Recrystallization Workflow

This protocol is designed as a self-validating system with integrated checkpoints for optimal results.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation cluster_post Finishing & Analysis A Step 1: Solvent Selection (Small-Scale Test) B Step 2: Dissolution Dissolve crude solid in minimum boiling solvent. A->B C Step 3: Hot Filtration (Optional) Remove insoluble impurities or activated charcoal. B->C D Step 4: Slow Cooling Allow to cool undisturbed to RT, then chill in an ice bath. C->D E Step 5: Isolate Crystals Collect via vacuum filtration. D->E F Step 6: Wash Crystals Rinse with minimal ice-cold solvent. E->F G Step 7: Drying Dry crystals under vacuum. F->G H Step 8: Purity & Yield Analysis Assess purity (HPLC, MP) and calculate percent recovery. G->H

Caption: Standard workflow for recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If not, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a good candidate solvent. Test several options (e.g., isopropanol, ethanol, ethanol/water, isopropanol/ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves. Adding excess solvent is a common mistake that will significantly reduce your yield.[1]

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust, particulates) or is colored (in which case, add a small amount of activated charcoal and boil for a few minutes), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[8] Once at room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1] Using warm or excessive solvent will redissolve your product and lower the yield.[1]

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for faster results, dry them in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the mass of the recovered crystals to calculate the percent recovery. Assess the purity by measuring the melting point (pure compounds have a sharp, defined melting range) and/or by analytical techniques like HPLC.

Troubleshooting Guide

Problem: My compound won't crystallize out of the solution, even after cooling in an ice bath.

  • Potential Cause: The solution is not supersaturated. This is typically because too much solvent was added during the dissolution step.[1]

  • Solution Pathway:

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This acts as a template for crystallization.[8]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off some of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, or the compound may "crash out" of solution too quickly.

    • Re-evaluate Solvent: It is possible the compound is simply too soluble in your chosen solvent, even when cold. A different solvent or the addition of an anti-solvent may be necessary.

Troubleshooting_No_Crystals Start {Problem: No Crystals Form} Step1 Try Induction Methods Scratch flask with glass rod Add a seed crystal Start->Step1 Check1 Did crystals form? Step1->Check1 Step2 Reduce Solvent Volume Boil off a portion of solvent and re-cool slowly. Check1->Step2 No End_Success Success: Collect Crystals Check1->End_Success Yes Check2 Did crystals form? Step2->Check2 Check2->End_Success Yes End_Fail Re-evaluate: Solvent system is likely unsuitable. Restart with a new solvent. Check2->End_Fail No

Caption: Decision workflow for troubleshooting crystallization failure.

Problem: An oil has formed instead of solid crystals ("oiling out").

  • Potential Cause: This occurs when the compound's solubility is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture). It is often exacerbated by high levels of impurities or by cooling the solution too rapidly.

  • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% more) to ensure the saturation point is reached at a lower temperature.[8] Then, allow the solution to cool much more slowly, perhaps by insulating the flask to prolong the cooling period. If the problem persists, the impurity level may be too high for a single recrystallization, and a pre-purification step (like a column chromatography) might be necessary.

Problem: My final yield is very low.

  • Potential Cause: Several factors can lead to poor recovery:

    • Using too much solvent during the initial dissolution step.[1]

    • Incomplete crystallization (not cooling long enough or cold enough).

    • Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.[1]

    • The compound has a higher-than-ideal solubility in the cold solvent.

  • Solution: To recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first. For future attempts, be meticulous about using the absolute minimum amount of boiling solvent for dissolution and the minimum amount of ice-cold solvent for washing.

Problem: The purified material is still not pure enough.

  • Potential Cause: The chosen solvent may not be effective at excluding a specific impurity (i.e., the impurity has similar solubility characteristics to your product). Alternatively, the crystallization may have occurred too quickly, trapping impurities within the crystal lattice.[8]

  • Solution: A second recrystallization is often effective. You can either use the same solvent system again, being extra careful to ensure slow cooling, or switch to a different solvent system entirely. If the impurity is colored, using activated charcoal during the dissolution step can help adsorb it.

References

  • Vetuschi, C., et al. (2016). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (1995). Method for producing amino acid ester hydrochloride.
  • ChemBK. Ethyl pipecolinate HCl - Physico-chemical Properties. [Link]

  • Pavia, D. L., et al. Recrystallization. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • LookChem. ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. [Link]

  • Solubility of Things. Pipecolic acid. [Link]

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Troubleshooting "2-Ethyl-2-piperidinecarboxylic acid hydrochloride" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. The creation of a quaternary stereocenter at the C2 position of a piperidine ring is a significant synthetic challenge. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific side reactions and experimental hurdles you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My C2-ethylation reaction is inefficient, resulting in low yields and multiple byproducts. What's going wrong?

Symptoms:

  • Low conversion of the starting N-protected ethyl piperidine-2-carboxylate.

  • Presence of starting material and N-ethylated byproduct in post-reaction analysis (LC-MS, NMR).

  • Isolation of a complex mixture of products.

Potential Causes & Scientific Rationale:

The core of this synthesis is the generation of a stabilized enolate at the C2 position, followed by nucleophilic attack on an ethylating agent. The efficiency of this step is highly sensitive to reaction conditions.

  • Incomplete Deprotonation: The acidity of the α-proton at C2 is moderate. Insufficiently strong bases or inadequate reaction times/temperatures will lead to incomplete enolate formation. Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) are typically required for efficient deprotonation.[1]

  • Enolate Instability/Side Reactions: The generated enolate is a strong base and can participate in side reactions if not trapped efficiently by the electrophile. At warmer temperatures (> -40 °C), the enolate can degrade or react with the solvent (e.g., deprotonating THF).

  • Competitive N-Alkylation: If the piperidine nitrogen is not adequately protected, it can compete with the C2-enolate as a nucleophile, leading to the formation of an N-ethyl quaternary ammonium salt. While a Boc (tert-butyloxycarbonyl) group is standard, its integrity must be ensured.

  • Steric Hindrance: The approach of the ethylating agent to the C2 position is sterically demanding, especially after the bulky N-protecting group is installed. This can slow down the desired reaction, allowing side reactions to become more prominent.

Recommended Solutions & Protocols:

To optimize the C2-alkylation, precise control over the reaction environment is paramount.

Table 1: Recommended Conditions for C2-Ethylation

ParameterRecommended ConditionRationale
Base LDA or s-BuLi (1.1 - 1.3 equiv.)Ensures complete and rapid deprotonation at C2.
Solvent Anhydrous THF or Diethyl EtherAprotic and relatively stable at low temperatures.
Temperature -78 °C for deprotonation & alkylationMinimizes enolate decomposition and side reactions.
Electrophile Ethyl iodide (EtI) or Ethyl triflate (EtOTf)EtI is a good balance of reactivity and cost. EtOTf is more reactive and can be used if EtI is too slow.
Addition Order Add base to substrate at -78°C, stir, then add electrophile.Ensures enolate is formed before the electrophile is introduced, minimizing side reactions with the base.

Detailed Protocol for C2-Ethylation:

  • Dissolve N-Boc-ethyl piperidine-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) in THF dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 60-90 minutes to ensure complete enolate formation.

  • Add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and extraction.

Question 2: An unexpected δ-lactam byproduct is forming during my synthesis. Why is this happening?

Symptoms:

  • A new product appears with a characteristic amide carbonyl stretch in the IR spectrum (~1650 cm⁻¹).

  • Mass spectrometry data corresponds to the loss of ethanol from the desired ester product.

  • NMR analysis shows the disappearance of the ethyl ester signals and a shift in the piperidine ring protons.

Potential Causes & Scientific Rationale:

The formation of a δ-lactam (a six-membered cyclic amide) is a classic intramolecular side reaction for this system. It occurs via the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of the ethyl ester, with subsequent elimination of ethanol.

  • Premature N-Deprotection: If the N-protecting group (e.g., Boc) is unintentionally cleaved during a reaction step (e.g., by trace acid) or during workup, the newly freed secondary amine is perfectly positioned to attack the C2-ester.

  • Thermal Stress: Heating the N-deprotected intermediate for prolonged periods can provide the activation energy needed for this cyclization, especially if the reaction mixture is neutral or slightly basic.[2]

Recommended Solutions & Protocols:

Prevention is key. Maintain the integrity of the N-protecting group until the ester functionality is no longer needed (i.e., after hydrolysis).

  • Maintain Acid-Free Conditions: When working with the N-Boc protected intermediate, ensure all reagents, solvents, and glassware are free from acid. Use a non-acidic quench and workup where possible.

  • Controlled Deprotection: Perform the N-deprotection step under controlled, low-temperature conditions immediately before the final salt formation or hydrolysis step.

  • Post-Hydrolysis Protection: If the free amine is required for other transformations before salt formation, consider reprotecting it with an orthogonal protecting group if the molecule will be subjected to harsh conditions.

Workflow Diagram: Preventing Lactam Formation

Below is a DOT script visualizing the desired pathway versus the side reaction.

G cluster_main Desired Synthetic Pathway cluster_side Lactam Side Reaction A N-Boc-2-Et-Piperidine-2-COOEt B Saponification (LiOH) A->B C N-Boc-2-Et-Piperidine-2-COOH B->C D Deprotection (TFA/HCl) C->D E Final Product (HCl Salt) D->E F N-Boc-2-Et-Piperidine-2-COOEt G Accidental Deprotection (Trace Acid / Heat) F->G H Intermediate Free Amine G->H I Intramolecular Cyclization H->I J δ-Lactam Byproduct I->J caption Desired Path vs. Lactam Formation

Caption: Desired Path vs. Lactam Formation.

Question 3: I am struggling to hydrolyze the sterically hindered ethyl ester to the carboxylic acid. What are the best methods?

Symptoms:

  • Standard saponification with NaOH or KOH at room temperature is extremely slow or stalls completely.

  • Forcing conditions (high temperature, strong base) lead to decomposition or epimerization at C2.

Potential Causes & Scientific Rationale:

The C2 position is a neopentyl-like quaternary center, which severely restricts access to the ester's carbonyl carbon. Standard SN2-type hydrolysis mechanisms are therefore kinetically disfavored.

  • Steric Hindrance: The ethyl group, the piperidine ring, and the N-protecting group create a sterically crowded environment that hinders the approach of the hydroxide nucleophile.

  • Epimerization: Harsh basic conditions can deprotonate the C2 position, leading to a planar enolate intermediate. Re-protonation during workup can occur from either face, scrambling the stereochemistry (epimerization).[1]

Recommended Solutions & Protocols:

Milder conditions or alternative reagents that can overcome the steric barrier are necessary.

Table 2: Hydrolysis Methods for Sterically Hindered Esters

MethodReagentsTypical ConditionsAdvantages/Disadvantages
Lithium Hydroxide LiOHTHF/H₂O, RT to 40 °CLi⁺ is a smaller cation, coordinating more effectively to the carbonyl oxygen. Generally milder than NaOH/KOH.
Acid Hydrolysis 6M HCl (aq)RefluxCan work but may require harsh conditions, risking side reactions. Simultaneously removes Boc group.
TMSI Trimethylsilyl Iodide (TMSI)Anhydrous CH₂Cl₂ or CHCl₃, 0 °C to RTA powerful, neutral method for cleaving hindered esters. TMSI is moisture-sensitive and expensive.

Protocol for LiOH-Mediated Saponification:

  • Dissolve the N-Boc-2-ethyl-2-piperidinecarboxylic acid ethyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

  • Stir the mixture at room temperature or warm gently to 40 °C, monitoring progress by LC-MS. The reaction may take 12-48 hours.

  • Once complete, cool the mixture to 0 °C and carefully acidify with 1M HCl to pH ~3.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

Question 4: My final hydrochloride salt product "oils out" or is a hygroscopic solid that is difficult to handle. How can I obtain a stable, crystalline material?

Symptoms:

  • Upon adding aqueous HCl or HCl in an organic solvent, the product precipitates as a viscous oil instead of a solid.

  • The isolated solid is sticky and rapidly absorbs atmospheric moisture to become a gum.[3]

Potential Causes & Scientific Rationale:

The physical form of a salt is highly dependent on its crystal lattice energy, which is influenced by purity, solvent, and counter-ions.

  • Presence of Impurities: Small amounts of impurities can disrupt the crystal lattice, preventing the formation of an ordered, stable solid.

  • Incorrect Solvent System: The choice of solvent for precipitation is critical. Protic solvents like ethanol or methanol can sometimes solvate the ions too well, preventing crystallization. The use of aqueous HCl can introduce water, which often leads to hygroscopic or oily salts.[4][5]

  • Inherent Hygroscopicity: Hydrochloride salts are notoriously hygroscopic, especially if the freebase is not particularly crystalline.[5]

Recommended Solutions & Protocols:

The goal is to create conditions that favor nucleation and crystal growth over amorphous precipitation.

  • Ensure High Purity: Before salt formation, ensure the freebase is of the highest possible purity. If necessary, perform a final chromatographic purification.

  • Use Anhydrous Conditions: The most reliable method for obtaining crystalline, non-hygroscopic HCl salts is to use anhydrous HCl.[4] A solution of HCl in a non-polar, aprotic solvent like diethyl ether, dioxane, or cyclopentyl methyl ether (CPME) is ideal.[3]

  • Optimize the Precipitation Solvent:

    • Dissolve the purified freebase in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate, CH₂Cl₂).

    • Slowly add the ethereal HCl solution dropwise with vigorous stirring.

    • If no precipitate forms, slowly add a non-polar "anti-solvent" like heptane or diethyl ether until turbidity is observed.

    • Allow the solution to stand, preferably at a cool temperature (4 °C), to encourage slow crystallization.

  • Consider Alternative Salts: If the hydrochloride salt remains problematic, consider forming salts with other acids like methanesulfonic acid or tartaric acid, which may yield more crystalline solids.[3]

Troubleshooting Flowchart: HCl Salt Formation

G start Start: Purified Freebase dissolve Dissolve in minimal Ethyl Acetate or CH2Cl2 start->dissolve add_hcl Add 1.2 eq of 2M HCl in Diethyl Ether dissolve->add_hcl observe Precipitate forms? add_hcl->observe is_solid Is it a solid? observe->is_solid Yes oiled_out Product Oiled Out observe->oiled_out No is_solid->oiled_out No solid_formed Solid Precipitate Formed is_solid->solid_formed Yes add_anti Add Heptane/Ether (Anti-solvent) Scratch flask oiled_out->add_anti add_anti->is_solid filter_dry Filter and dry under high vacuum solid_formed->filter_dry is_hygro Is it hygroscopic? filter_dry->is_hygro stable_solid Stable Crystalline Solid is_hygro->stable_solid No hygro_solid Hygroscopic Solid is_hygro->hygro_solid Yes reconsider Consider alternative salt forms (e.g., mesylate) hygro_solid->reconsider

Caption: Troubleshooting Decision Tree for HCl Salt Formation.

References
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Sources

Technical Support Center: Improving Stereoselectivity in the Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this challenging synthesis. As a quaternary α-amino acid derivative, controlling the stereochemistry at the C2 position is paramount for its application in medicinal chemistry and drug development.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in the synthesis of this compound so challenging?

A1: The primary challenge lies in the formation of a quaternary stereocenter at the C2 position of the piperidine ring. This carbon is substituted with an ethyl group, a carboxylic acid, and is part of the heterocyclic ring. The steric hindrance around this center makes it difficult for chiral reagents or catalysts to effectively control the facial selectivity of bond formation, often leading to racemic or diastereomeric mixtures.

Q2: What are the primary strategies for introducing stereoselectivity in this synthesis?

A2: There are three main strategies to achieve enantioselectivity in the synthesis of α,α-disubstituted amino acids like this compound:

  • Asymmetric Synthesis: This involves using chiral auxiliaries, chiral catalysts (metal-based or organocatalysts), or chiral reagents to directly form the desired enantiomer.

  • Chiral Resolution: This method involves synthesizing the racemic mixture and then separating the enantiomers. Common techniques include diastereomeric salt formation with a chiral resolving agent or chiral chromatography.[1]

  • Enzymatic Resolution: This approach utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[2][3]

Q3: My synthesis is resulting in a racemic mixture. What is the most common reason for this?

A3: A racemic mixture is often the result of a reaction pathway that does not have a sufficient energy difference between the transition states leading to the (R) and (S) enantiomers. This can be due to:

  • Achiral starting materials and reagents: Without a source of chirality, the formation of both enantiomers is equally probable.

  • Ineffective chiral catalyst or auxiliary: The chiral director may not be positioned appropriately to influence the stereochemical outcome due to steric hindrance or unfavorable electronic interactions.

  • Reaction conditions: High temperatures can sometimes overcome the subtle energy differences required for stereoselectivity, leading to racemization.

Q4: I am observing poor diastereoselectivity in my cyclization step. What factors could be at play?

A4: Poor diastereoselectivity during the formation of the piperidine ring can be influenced by several factors. The reaction may be proceeding through a stepwise pathway instead of a concerted one, which can be influenced by the choice of catalyst. For instance, strong Lewis acids might favor a stepwise Mannich-Michael pathway, leading to lower diastereoselectivity. The nature of the dienophile in cycloaddition reactions can also play a crucial role, with cyclic dienes often yielding higher diastereoselectivities.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the stereoselective synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Potential Cause Troubleshooting Steps & Explanation
Ineffective Chiral Auxiliary 1. Screen Different Auxiliaries: The choice of chiral auxiliary is critical. For α,α-disubstituted amino acids, Evans' oxazolidinones and SAMP/RAMP hydrazones have shown success in directing stereochemistry.[][5] The steric and electronic properties of the auxiliary must be compatible with the substrate to create a biased chiral environment. 2. Optimize Attachment/Cleavage Conditions: Ensure that the attachment and cleavage of the auxiliary proceed without racemization. Use mild conditions and carefully monitor the reaction to prevent epimerization of the newly formed stereocenter.
Suboptimal Chiral Catalyst Performance 1. Catalyst and Ligand Screening: The combination of the metal precursor and the chiral ligand is crucial. For piperidine synthesis, rhodium and iridium catalysts with chiral phosphine ligands like (R)-SynPhos have been effective.[6] Screen a variety of ligands to find the optimal match for your specific substrate. 2. Catalyst Loading and Activation: Inadequate catalyst loading can lead to a significant background reaction, reducing the overall ee. Ensure the catalyst is properly activated and handled under inert conditions to prevent deactivation.
Unfavorable Reaction Conditions 1. Temperature Optimization: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between diastereomeric transition states. However, this may also decrease the reaction rate, so a balance must be found. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex and, therefore, the stereochemical outcome. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂) to identify the optimal medium.
Issue 2: Inefficient Chiral Resolution
Potential Cause Troubleshooting Steps & Explanation
Poor Diastereomeric Salt Crystallization 1. Screen Resolving Agents: The choice of resolving agent is crucial for successful diastereomeric salt formation and crystallization. For amino acids, chiral acids like tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid) or mandelic acid are commonly used.[1][7][8] 2. Optimize Crystallization Conditions: Systematically vary the solvent, temperature, and cooling rate. Seeding the solution with a small crystal of the desired diastereomer can induce crystallization. The solubility of the diastereomeric salts must be sufficiently different in the chosen solvent system.[1]
Co-crystallization of Diastereomers 1. Recrystallization: If the initial crystallization yields a salt with low diastereomeric excess, perform one or more recrystallizations to improve purity. 2. Solvent System Modification: A different solvent or a mixture of solvents may alter the crystal lattice packing and prevent the undesired diastereomer from incorporating into the crystal structure of the desired one.
Difficult Separation on Chiral HPLC 1. Column and Mobile Phase Screening: A wide variety of chiral stationary phases (CSPs) are available. Screen columns based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type) and optimize the mobile phase (e.g., hexane/isopropanol, acetonitrile/water) to achieve baseline separation of the enantiomers. 2. Derivatization: If the underivatized amino acid is difficult to resolve, consider derivatizing the amine or carboxylic acid group. This can alter the interaction with the CSP and improve separation.
Issue 3: Low Yields in Key Stereoselective Steps
Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance 1. Less Bulky Reagents: The formation of a quaternary center is sterically demanding. If possible, use less bulky protecting groups or reagents to minimize steric clash in the transition state. 2. Alternative Synthetic Routes: Consider a different synthetic approach that introduces the quaternary center earlier in the synthesis from a less hindered precursor. For example, methods involving the alkylation of glycine derivatives can be effective.[9][10]
Side Reactions 1. Protect Functional Groups: Ensure that all reactive functional groups not involved in the desired transformation are adequately protected to prevent side reactions. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or high temperatures can lead to decomposition or the formation of byproducts.
Catalyst Deactivation 1. Use of High-Purity Reagents and Solvents: Impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents. 2. Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).

III. Experimental Protocols & Workflows

Protocol 1: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful method for the enantioselective synthesis of α,α-disubstituted amino acids.[9][11] This approach often utilizes a chiral quaternary ammonium salt derived from Cinchona alkaloids to control the stereochemistry of the alkylation of a glycine imine derivative.[10][12]

Step-by-Step Methodology:

  • Preparation of the Glycine Imine Substrate: React glycine ethyl ester hydrochloride with benzophenone imine in the presence of a non-nucleophilic base to form the corresponding Schiff base.

  • Asymmetric Alkylation:

    • Dissolve the glycine imine substrate in a suitable organic solvent (e.g., toluene or a mixture of toluene and dichloromethane).[10]

    • Add the chiral phase-transfer catalyst (e.g., an O-allyl-N-benzylcinchonidinium bromide derivative, typically 1-10 mol%).[10][12]

    • Add a solution of a strong base (e.g., 50% aqueous NaOH or KOH).[9][12]

    • Cool the biphasic mixture to the desired temperature (e.g., 0 °C to room temperature).

    • Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise.

    • Stir the reaction vigorously until completion (monitor by TLC or LC-MS).

  • Hydrolysis and Cyclization:

    • After completion, quench the reaction and hydrolyze the imine and ester groups under acidic conditions (e.g., 3M HCl).

    • The resulting amino acid can then be subjected to reductive amination or other cyclization strategies to form the piperidine ring.

Workflow Diagram:

G cluster_0 Asymmetric Alkylation cluster_1 Deprotection & Cyclization Glycine Imine Glycine Imine Alkylation Alkylation Glycine Imine->Alkylation Et-I, Chiral PTC 50% NaOH Alkylated Imine Alkylated Imine Alkylation->Alkylated Imine Hydrolysis Hydrolysis Alkylated Imine->Hydrolysis 3M HCl Amino Acid Intermediate Amino Acid Intermediate Hydrolysis->Amino Acid Intermediate Cyclization Cyclization Amino Acid Intermediate->Cyclization e.g., Reductive Amination 2-Ethyl-2-piperidinecarboxylic acid 2-Ethyl-2-piperidinecarboxylic acid Cyclization->2-Ethyl-2-piperidinecarboxylic acid

Caption: Asymmetric synthesis workflow via phase-transfer catalysis.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving a racemic mixture of this compound.

Step-by-Step Methodology:

  • Preparation of the Free Base: Convert the racemic hydrochloride salt to the free amino acid by treatment with a suitable base (e.g., NaHCO₃ or a weak organic base) and extraction into an organic solvent.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic free amino acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add a solution of the chiral resolving agent (e.g., 0.5 equivalents of (+)-dibenzoyl-D-tartaric acid) in the same solvent.

    • Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature.

    • If no crystals form, try seeding with a small crystal of the desired diastereomeric salt, or cool the solution further in an ice bath or refrigerator.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Analyze the enantiomeric purity of the free base obtained from a small sample of the crystals (e.g., by chiral HPLC).

    • If the desired purity is not achieved, recrystallize the diastereomeric salt.

  • Liberation of the Enantiopure Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a base (e.g., dilute NaOH or NH₄OH) to precipitate the resolving agent or allow for its extraction.

    • Isolate the enantiopure amino acid by extraction or by ion-exchange chromatography.

    • Convert the free amino acid back to the hydrochloride salt by treatment with HCl.

Logical Relationship Diagram:

G Racemic_Mixture Racemic 2-Ethyl-2- piperidinecarboxylic acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Salt_A Diastereomeric Salt A (Less Soluble) Crystallization->Salt_A Precipitates Salt_B Diastereomeric Salt B (More Soluble) Crystallization->Salt_B Remains in Solution Liberation_A Liberate Free Amino Acid Salt_A->Liberation_A Liberation_B Liberate Free Amino Acid Salt_B->Liberation_B Enantiomer_A Enantiomer A Liberation_A->Enantiomer_A Enantiomer_B Enantiomer B Liberation_B->Enantiomer_B

Caption: Logical workflow for chiral resolution.

IV. Concluding Remarks

Improving the stereoselectivity in the synthesis of this compound requires a systematic and informed approach. By understanding the underlying principles of asymmetric synthesis and chiral resolution, and by methodically troubleshooting experimental challenges, researchers can significantly enhance the stereochemical purity of their final product. This guide serves as a foundational resource to aid in this endeavor. For highly specific challenges, consulting the primary literature and seeking expert advice is always recommended.

V. References

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  • Johnston, C. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]

  • American Chemical Society. (n.d.). Asymmetric synthesis of polycyclic piperidine scaffolds. American Chemical Society.

  • Autechem. (n.d.). Ethyl piperidine-2-carboxylate hydrochloride. Autechem. Available at: [Link]

  • CN111995565A. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents. Available at:

  • CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents. Available at:

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Enders, D., et al. (2001). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

Sources

Overcoming solubility challenges with "2-Ethyl-2-piperidinecarboxylic acid hydrochloride" in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimentation. Our goal is to ensure you can effectively and efficiently incorporate this compound into your research workflows.

I. Understanding the Molecule: The Key to Solubility

This compound is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a piperidine ring, a carboxylic acid group, and an ethyl substituent at the alpha-carbon, dictates its physicochemical properties. As a hydrochloride salt, the piperidine nitrogen is protonated, which significantly influences its solubility profile.

The solubility of this compound is primarily governed by the equilibrium between its charged (salt) and neutral (zwitterionic or free base) forms, which is directly dependent on the pH of the solvent. Understanding the pKa values of the ionizable groups is crucial for predicting and manipulating its solubility.

Ionizable GroupEstimated pKaPredominant State at Physiological pH (~7.4)
Carboxylic Acid (-COOH)~2.9Deprotonated (-COO⁻)
Piperidine Nitrogen (-NH₂⁺-)~10.9Protonated (-NH₂⁺-)

These pKa values are estimated based on structurally similar compounds, such as piperidine-2-carboxylic acid.[1][2]

This dual-charge nature at neutral pH suggests that while the compound has polar characteristics, its solubility can be complex.

II. Troubleshooting Guide: Overcoming Dissolution Hurdles

This section provides a systematic approach to dissolving this compound, addressing common issues from initial solvent selection to more advanced techniques.

Initial Solvent Selection Workflow

The following workflow provides a step-by-step process for selecting an appropriate solvent system.

start Start: Undissolved Compound aqueous Attempt to dissolve in pure deionized water. start->aqueous check_solubility Is the compound fully dissolved at the desired concentration? aqueous->check_solubility success Success! Proceed with experiment. check_solubility->success Yes ph_adjust Adjust pH. Try acidic conditions first (e.g., 0.1 M HCl). check_solubility->ph_adjust No check_ph Is it soluble? ph_adjust->check_ph check_ph->success Yes organic_solvent Use a polar organic solvent (e.g., Ethanol, Methanol). check_ph->organic_solvent No check_organic Is it soluble? organic_solvent->check_organic check_organic->success Yes co_solvent Use a co-solvent system (e.g., Water/Ethanol, Water/DMSO). check_organic->co_solvent No check_co_solvent Is it soluble? co_solvent->check_co_solvent check_co_solvent->success Yes contact_support Consult further resources or contact technical support. check_co_solvent->contact_support No

Caption: Decision workflow for initial solvent selection.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

SolventPredicted SolubilityRationale & Expert Notes
WaterSolubleAs a hydrochloride salt, it is expected to be soluble in aqueous solutions. Solubility is pH-dependent.
Phosphate-Buffered Saline (PBS)SolubleExpected to be soluble, but be aware of potential precipitation if the buffer capacity is exceeded or if interactions with phosphate ions occur.
Ethanol/MethanolSolubleThe polar nature of short-chain alcohols should facilitate dissolution.
DMSOSolubleA strong, polar aprotic solvent that is a good choice for creating concentrated stock solutions. For biological assays, ensure the final DMSO concentration is compatible with your experimental system. A study on alkyl piperidine derivatives used 30% DMSO for in vivo administration.[3]
AcetonitrileModerately SolubleMay require heating or co-solvents to achieve higher concentrations.
Dichloromethane/ChloroformSparingly Soluble to InsolubleThe high polarity of the hydrochloride salt limits solubility in non-polar organic solvents.
Hexanes/Ethyl AcetateInsolubleNot recommended as primary solvents.

Q2: My compound is not dissolving in water. What should I do?

A2: This is a common issue that can often be resolved by pH adjustment. The hydrochloride salt is most soluble at an acidic pH.

Protocol: Dissolution in Acidified Water

  • Initial Attempt: Start by attempting to dissolve the compound in deionized water at your target concentration. Use a vortex mixer or sonication to aid dissolution.

  • Acidification: If the compound remains insoluble or forms a suspension, lower the pH of the solution. Add 0.1 M HCl dropwise while stirring until the compound dissolves. The target pH should be well below the pKa of the carboxylic acid group (i.e., pH < 2).

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH back towards your desired experimental value using a suitable base (e.g., 0.1 M NaOH). Be cautious, as increasing the pH too much may cause the compound to precipitate out of solution as its free base or zwitterion.

cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 3-10) cluster_high_ph High pH (e.g., pH > 11) low_ph_node Predominantly Cationic Form -COOH and -NH₂⁺- (High Water Solubility) mid_ph_node Predominantly Zwitterionic Form -COO⁻ and -NH₂⁺- (Moderate to Low Water Solubility) low_ph_node->mid_ph_node Increase pH high_ph_node Predominantly Anionic Form -COO⁻ and -NH- (Low Water Solubility) mid_ph_node->high_ph_node Increase pH

Caption: pH-dependent forms of the compound and their relative water solubility.

Q3: Can I prepare a concentrated stock solution in an organic solvent?

A3: Yes, preparing a concentrated stock solution in a suitable organic solvent is a standard practice. Dimethyl sulfoxide (DMSO) is an excellent choice for this purpose.

Protocol: Preparing a Concentrated Stock in DMSO

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve your target concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can be used to expedite dissolution if necessary, but always check for compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly capped to prevent moisture absorption, as DMSO is hygroscopic.

Q4: I observe a precipitate after adding my stock solution to an aqueous buffer. Why is this happening and how can I prevent it?

A4: This is likely due to the compound crashing out of solution when the solvent environment changes from a high concentration of organic solvent (like DMSO) to a predominantly aqueous one. This can be due to exceeding the solubility limit in the final aqueous medium or a pH shift.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of your compound in the aqueous buffer.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution may keep the compound dissolved. Always run a vehicle control to account for any effects of the solvent itself.

  • pH Control: Ensure the pH of your final aqueous buffer is in a range that favors the soluble, protonated form of the compound.

  • Serial Dilution: Instead of a large single dilution, perform serial dilutions of your stock solution into the aqueous buffer.

Q5: How should I store this compound?

A5: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Some hydrochloride salts can be hygroscopic, so storage in a desiccator is recommended.[4]

  • Solutions: Aqueous solutions should be freshly prepared for best results. If storage is necessary, filter-sterilize and store at 4°C for short-term use (a few days) or at -20°C for longer-term storage. Organic stock solutions (e.g., in DMSO) are generally more stable and can be stored at -20°C or -80°C for several months.

Q6: Is this compound stable in solution?

A6: this compound is a stable molecule. The primary concern regarding its stability in solution is the potential for pH-dependent conversion between the salt and free base/zwitterionic forms. For ester derivatives of similar compounds, hydrolysis can be a concern at extreme pH values, but for the carboxylic acid form, this is not an issue. It is always good practice to prepare fresh aqueous solutions for experiments.

IV. References

  • Alchemist-chem. (n.d.). (2S)-Piperidine-2-Carboxylic Acid. Retrieved from [Link]

  • Arctom. (n.d.). [CAS NO. 1300713-02-3] 2-Ethylpiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperidine-2-Carboxylic Acid. Retrieved from [Link]

  • Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 789-793. Retrieved from [Link]

  • LookChem. (n.d.). Cas 123495-48-7,ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when purifying this highly polar, zwitterionic compound. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common issues and optimize your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of this compound.

Q1: Why is my compound not moving from the baseline (Rf = 0) on a standard silica gel column?

A: This is the most common issue encountered. This compound is an extremely polar molecule. As a hydrochloride salt, the piperidine nitrogen is protonated (R₂NH₂⁺), and the carboxylic acid group (-COOH) is also highly polar. On a standard silica gel stationary phase, which is itself very polar due to surface silanol groups (Si-OH), the compound engages in powerful ionic and hydrogen-bonding interactions.[1] These interactions are much stronger than the eluting power of common nonpolar or moderately polar organic solvents (e.g., Hexane/Ethyl Acetate), causing the compound to adsorb irreversibly at the origin.[2] Even with highly polar mobile phases like 100% methanol, elution may be poor and result in significant streaking.

Q2: My compound eluted immediately (in the void volume) on a C18 reversed-phase column. What happened?

A: This is the opposite problem and is equally expected. Reversed-phase chromatography separates compounds based on hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[3] Highly polar compounds have very little affinity for the nonpolar stationary phase and a strong affinity for the polar mobile phase.[4] Consequently, your polar hydrochloride salt travels with the solvent front and elutes without being retained or separated from other polar impurities.

Q3: How can I detect my compound in the collected fractions if it's not UV-active?

A: this compound lacks a significant chromophore (a part of the molecule that absorbs UV-Vis light), making detection by standard UV detectors at 254 nm ineffective.[5][6] You must use alternative detection or visualization methods:

  • TLC Staining: This is the most common method for manual chromatography. After running your TLC plate, you can visualize the spots using a chemical stain. Effective stains for this compound include:

    • Ninhydrin: Reacts with the secondary amine of the piperidine ring (after heating) to produce a colored spot (typically yellow-orange for secondary amines).[7]

    • Potassium Permanganate (KMnO₄): A general stain that reacts with most organic compounds, appearing as yellow/brown spots on a purple background.[8]

    • Phosphomolybdic Acid: Another general stain that visualizes a wide range of compounds as blue-green spots upon heating.

  • Alternative Detectors: For automated flash chromatography or HPLC, universal detectors are required. These include:

    • Evaporative Light Scattering Detector (ELSD) [9]

    • Charged Aerosol Detector (CAD) [9][10]

    • Mass Spectrometry (MS) [11]

Q4: What are the pKa values for this compound, and why are they important?

  • Carboxylic Acid (pKa₁): Approximately 2.2–2.3.[12]

  • Piperidinium Ion (pKa₂): Approximately 10.5–11.0.

These values are critical because they dictate the charge of the molecule at a given pH, which in turn governs its interaction with the stationary phase.[13]

  • At low pH (<2) , the carboxylic acid is neutral (-COOH) and the amine is protonated (-NH₂⁺). The net charge is +1.

  • At intermediate pH (between ~3 and ~10) , the molecule exists as a zwitterion (-COO⁻ and -NH₂⁺). The net charge is 0, but it is still highly polar.

  • At high pH (>11) , the carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH-). The net charge is -1.

Controlling the pH is essential for ion-exchange chromatography and can help improve peak shape in other techniques.

Q5: What is the best way to load my crude sample onto the column?

A: Due to the compound's high polarity, it will likely have poor solubility in the relatively nonpolar mobile phases used in HILIC or modified normal-phase chromatography. Therefore, dry loading is the strongly recommended method .[14]

  • Dry Loading Procedure:

    • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol, water).

    • Add a small amount of the stationary phase you will be using for the column (e.g., silica gel) to this solution—typically 5-10 times the mass of your sample.

    • Thoroughly mix to create a slurry.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Gently load this powder onto the top of your packed column.[14]

This technique prevents the use of a strong loading solvent that would disrupt the top of the column and ruin the separation.

Section 2: Recommended Purification Strategies

Given the challenges, standard chromatography methods are ineffective. The following strategies are recommended for successful purification.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is the ideal technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[11] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

Detailed Protocol: HILIC Purification

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Column Packing: Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 95:5 Acetonitrile:Water).

  • Sample Preparation: Prepare the sample via dry loading as described in the FAQ section.

  • Mobile Phase System:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (can contain a buffer like 10 mM Ammonium Acetate or 0.1% Formic Acid to improve peak shape).

  • Equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase (e.g., 95% ACN, 5% Water) until the baseline is stable. HILIC requires longer equilibration than reversed-phase.

  • Elution: Start with a high organic content and gradually increase the aqueous component (Solvent B).

    • Example Gradient:

      • Hold at 5% B for 2 column volumes.

      • Increase from 5% B to 20% B over 10-15 column volumes.

      • Hold at 20% B to elute the compound.

  • Fraction Analysis: Collect fractions and analyze using TLC with an appropriate stain (e.g., ninhydrin or permanganate).

Strategy 2: Ion-Exchange Chromatography (IEX)

Principle: This technique separates molecules based on their net charge. Since the target compound has a positive charge at low to neutral pH, strong cation-exchange (SCX) chromatography is highly effective. The positively charged compound binds to the negatively charged stationary phase (e.g., functionalized with sulfonic acid groups). Elution is achieved by displacing the compound with a high concentration of counter-ions (a salt gradient) or by changing the pH to neutralize the charge on the analyte.[1][7]

Detailed Protocol: Strong Cation-Exchange (SCX) Purification

  • Stationary Phase: Strong Cation-Exchange (SCX) resin or pre-packed cartridge.

  • Sample Preparation: Dissolve the crude sample in the loading buffer (e.g., water or a low-concentration acid like 1% acetic acid).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the loading buffer.

  • Loading: Load the sample solution onto the column. Wash with several column volumes of the loading buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound compound using a mobile phase containing a high concentration of counter-ions. A common eluent is a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) or an aqueous ammonium acetate gradient.

  • Fraction Analysis: Analyze fractions by TLC. After elution, the collected fractions will contain the freebase form of the compound. If the hydrochloride salt is desired, the purified fractions can be combined, evaporated, redissolved in a suitable solvent (like ether or isopropanol), and treated with HCl.

Section 3: Troubleshooting Guide

Even with the right strategy, problems can arise. This guide provides solutions to specific experimental issues.

// Define Nodes start [label="Problem\nEncountered", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problem Branches prob1 [label="No Elution or\nExtreme Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; prob2 [label="Poor Separation\n(Overlapping Peaks)", fillcolor="#FBBC05", fontcolor="#202124"]; prob3 [label="Low Recovery", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes & Solutions for Prob1 cause1a [label="Cause: Insufficient\nMobile Phase Polarity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1a [label="Solution: Increase polar\ncomponent (Water/MeOH)\nin gradient.", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause1b [label="Cause: Irreversible\nAdsorption on Silica", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Solution: Switch to IEX or\nadd modifier (NH4OH)\nto mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes & Solutions for Prob2 cause2a [label="Cause: Column\nOverload", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2a [label="Solution: Reduce sample\nload to 1-2% of\nstationary phase mass.", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2b [label="Cause: Gradient is\ntoo steep", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Solution: Use a shallower\ngradient (e.g., 0.5-1% change\nper column volume).", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2c [label="Cause: Inappropriate\nStationary Phase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Solution: Ensure HILIC or IEX\nconditions are being used,\nnot standard normal phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes & Solutions for Prob3 cause3a [label="Cause: Compound spread\nacross many fractions", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3a [label="Solution: Optimize gradient\nand use TLC to combine\npure fractions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3b [label="Cause: Compound is\nunstable on column", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="Solution: Test stability on TLC.\nConsider a less acidic/basic\nstationary phase like Alumina.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [arrowhead=vee, penwidth=1.5, color="#4285F4"]; start -> {prob1, prob2, prob3} [arrowhead=none];

prob1 -> cause1a -> sol1a; prob1 -> cause1b -> sol1b;

prob2 -> cause2a -> sol2a; prob2 -> cause2b -> sol2b; prob2 -> cause2c -> sol2c;

prob3 -> cause3a -> sol3a; prob3 -> cause3b -> sol3b; } enddot Caption: Troubleshooting workflow for common purification issues.

Q: My compound is streaking/tailing badly, even with a HILIC system.

A: Peak tailing is often caused by secondary interactions, especially with acidic silanol groups on the silica surface.

  • Solution 1 (Add a Modifier): Introduce a small amount of a basic or acidic modifier to the mobile phase. For a cationic compound like this, adding a small amount of a volatile acid like formic acid or acetic acid (e.g., 0.1%) can help by keeping the silanol groups protonated and reducing unwanted ionic interactions.

  • Solution 2 (Use an End-Capped Column): If available, use an "end-capped" silica column where most of the free silanol groups have been deactivated.

  • Solution 3 (Switch to IEX): Ion-exchange chromatography is designed to handle charged molecules and often gives much sharper peaks.

Q: I'm seeing poor separation between my product and a polar impurity.

A: This indicates that the selectivity of your system is not optimal.

  • Solution 1 (Flatten the Gradient): A steep gradient can cause compounds with similar retention to co-elute. Try using a much shallower gradient (e.g., increasing the aqueous phase by 0.5-1% per column volume).[2]

  • Solution 2 (Change the Organic Solvent): While acetonitrile is most common for HILIC, sometimes switching the organic solvent to methanol or ethanol can alter the selectivity and improve separation.

  • Solution 3 (Change the Buffer/pH): The choice of buffer and pH can influence the ionization state of both your compound and the impurities, changing their relative retention.[13] Experiment with ammonium acetate vs. ammonium formate, or adjust the pH slightly.

Q: My recovery is very low, even though TLC shows the compound moved.

A: Low recovery can be due to irreversible adsorption or the compound being spread out over a large number of fractions.

  • Solution 1 (Check All Fractions): Ensure you have analyzed all fractions by TLC, even those that you expect to be empty. The compound may have eluted much earlier or later than anticipated.

  • Solution 2 (Test for Stability): Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see signs of degradation, your compound may not be stable on silica. In this case, consider using a different stationary phase like neutral alumina or switching to IEX.[2]

Section 4: Data & Protocols Summary
Table 1: Physicochemical Properties & Considerations
PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₈H₁₆ClNO₂-
Molecular Weight 193.67 g/mol [15]-
Predicted pKa₁ ~2.2 (Carboxylic Acid)[12]At pH > 3, this group is anionic (-COO⁻).
Predicted pKa₂ ~10.5 (Piperidinium)At pH < 10, this group is cationic (-NH₂⁺).
Form Hydrochloride SaltHighly polar, water-soluble.[16]
UV-Vis Activity None / Very LowRequires non-UV detection methods (Staining, ELSD, CAD, MS).[5][9]
Solubility Soluble in water, methanol.[16][17] Poorly soluble in ACN, EtOAc, DCM, Hexanes.Dry loading is essential for HILIC and Normal Phase.
Table 2: Recommended Chromatography System Summary
ParameterStrategy 1: HILICStrategy 2: IEX (SCX)
Stationary Phase Silica Gel or HILIC-specific phaseStrong Cation-Exchange (SCX) Resin
Mobile Phase A Acetonitrile (ACN)Water or dilute buffer (e.g., 1% Acetic Acid)
Mobile Phase B Water with 0.1% Formic Acid or 10mM NH₄OAc2M NH₃ in Methanol or 2M NH₄OAc in Water
Elution Method Gradient: Increase %B (e.g., 5% to 20%)Step Gradient: Wash with A, Elute with B
Detection TLC with Staining; ELSD, CAD, MSTLC with Staining; ELSD, CAD, MS
Best For General purification from less polar or neutral impurities.Purification from neutral/anionic impurities; high loading capacity.
References
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  • Spacedy. Polar mobile phase: Significance and symbolism. [Online]. Available: [Link]

  • ResearchGate. How to detect and analyze compounds with little or no UV absorption in LC purification? [Online]. Available: [Link]

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  • ResearchGate. How to detect a UV inactive compound in column chromatography? [Online]. Available: [Link]

  • Al-Nahrain University. Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. [Online]. Available: [Link]

  • University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. [Online]. Available: [Link]

  • Columbia University. Column chromatography. [Online]. Available: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Online]. Available: [Link]

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  • Chemistry LibreTexts. 15.1: Paper Chromatography of Amino Acids Lab Procedure. [Online]. Available: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. [Online].
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  • PubChem. Pipecolic acid, (-)-. [Online]. Available: [Link]

  • PubChem. Pipecolic acid. [Online]. Available: [Link]

  • The Royal Society of Chemistry. SAR study of piperidine derivatives. [Online]. Available: [Link]

  • Reddit. Is column chromatography only useful for compounds active in the visible wavelengths? [Online]. Available: [Link]

  • Royal Society of Chemistry. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. [Online]. Available: [Link]

  • PubMed Central. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Online]. Available: [Link]

  • Cheméo. Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Online]. Available: [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. [Online].
  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... [Online]. Available: [Link]

  • YouTube. How To Make Amino Acid Solution For Chromatography? [Online]. Available: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Online]. Available: [Link]

  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids. [Online]. Available: [Link]

  • BioTopics. Chromatography of amino acids. [Online]. Available: [Link]

  • ChemBK. Ethyl pipecolinate HCl. [Online]. Available: [Link]

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Preventing racemization during "2-Ethyl-2-piperidinecarboxylic acid hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

A Guide to Preventing Racemization in Quaternary α-Amino Acid Synthesis

Welcome to the technical support center for the synthesis of complex chiral molecules. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of α,α-disubstituted amino acids, with a specific focus on this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of maintaining stereochemical integrity at a sterically hindered quaternary center.

The synthesis of α,α-disubstituted amino acids is inherently challenging due to the steric hindrance around the α-carbon, which can impede bond formation and increase the propensity for side reactions.[1] The primary challenge, however, is preventing the loss of stereochemical information—racemization—at this critical center. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding enantioselective synthesis.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a question-and-answer format. The core principle we will repeatedly address is the mechanism of racemization: the abstraction of the α-proton to form a planar, achiral enolate or carbanion intermediate, which can be re-protonated from either face, leading to a loss of enantiomeric purity.[2][3]

Q1: I've completed my synthesis, but the final product has a low enantiomeric excess (ee). What are the most common causes of racemization?

A1: Racemization in the synthesis of a quaternary α-amino acid like 2-Ethyl-2-piperidinecarboxylic acid typically occurs under conditions that facilitate the removal of the α-proton. Since your target molecule already has two substituents on the α-carbon, racemization of the final product itself is highly unlikely. The loss of stereocontrol almost certainly happened during an intermediate step before the second α-substituent was installed.

Primary Suspects:

  • Harsh Hydrolysis Conditions: The final step in many syntheses (e.g., Strecker or aminonitrile routes) is the hydrolysis of a nitrile or ester to a carboxylic acid.[4][5] Using strong bases (like NaOH or KOH) at elevated temperatures can deprotonate the α-carbon of the intermediate, leading to racemization before hydrolysis is complete.

  • Inappropriate Base Selection During Alkylation: During the key C-C bond-forming step (e.g., alkylating a glycine enolate equivalent), the choice of base is critical. Bases that are too weak or not sterically hindered can promote equilibrium between the enolate and the starting material, providing opportunities for racemization.[6][7]

  • Elevated Temperatures: Nearly all racemization processes are accelerated by heat.[8][9] High temperatures increase the rate of proton abstraction and can compromise the stereoselectivity of chiral auxiliaries or catalysts.

  • Extended Reaction Times: Leaving a reaction mixture containing a base and a stereocenter with an acidic α-proton for an extended period can lead to gradual racemization, even at lower temperatures.

Below is a workflow to help diagnose the source of racemization in your synthetic sequence.

G start Low ee % in Final Product check_hydrolysis Analyze Hydrolysis Step start->check_hydrolysis check_alkylation Analyze Alkylation Step check_hydrolysis->check_alkylation [No] sol_hydrolysis Solution: Use Milder Conditions (e.g., HCl/reflux, avoid strong base) check_hydrolysis->sol_hydrolysis Harsh conditions (e.g., NaOH, >80°C)? [Yes] check_temp Review Reaction Temperatures check_alkylation->check_temp [No] sol_alkylation Solution: Optimize Base & Temp (e.g., LDA, KHMDS at -78 °C) check_alkylation->sol_alkylation Weak or non-hindered base used? [Yes] sol_temp Solution: Maintain Low Temps (e.g., -78 °C for enolization) check_temp->sol_temp Steps run at >0°C with base present? [Yes]

Caption: Troubleshooting workflow for racemization.
Q2: I believe my base is causing racemization during the α-alkylation of my chiral glycine equivalent. How do I choose the right base?

A2: This is a critical point. The ideal base for generating an enolate for alkylation should be strong, non-nucleophilic, and sterically hindered. This combination ensures rapid, complete, and irreversible deprotonation at low temperatures, minimizing side reactions and racemization.

Base ParameterRecommended Choice & RationaleProblematic Choices
Strength (pKa) Strong Bases (pKa > 30): LDA, KHMDS, LiTMP. These ensure deprotonation is fast and complete, preventing equilibrium.Weaker Bases: Alkoxides (NaOEt), amines (Triethylamine). These can establish an equilibrium, allowing the enolate to revert and racemize.[6]
Steric Hindrance Hindered: LDA, KHMDS. Their bulk prevents them from acting as nucleophiles and attacking your alkylating agent or carbonyl carbon.Non-Hindered: n-BuLi, MeLi. These are strong bases but are also potent nucleophiles that can lead to undesired side reactions.
Counterion Lithium (Li+): Often preferred as it forms tight chelates with carbonyls and chiral auxiliaries, enhancing facial selectivity.Sodium (Na+), Potassium (K+): Can form looser, more reactive enolates which may exhibit lower stereoselectivity.

Self-Validating Protocol Insight: When setting up your alkylation, add the base slowly at -78 °C to a solution of your substrate. Stir for 30-60 minutes to ensure complete enolate formation before adding the alkylating agent (e.g., ethyl iodide). This temporal separation of deprotonation and alkylation is a key strategy for maximizing stereocontrol.

Q3: How significantly does temperature impact enantiopurity, and what are the best practices?

A3: Temperature is a dominant factor. Racemization has a higher activation energy than the desired deprotonation. By keeping the temperature extremely low (typically -78 °C, the sublimation point of dry ice), you provide enough energy for the intended reaction but not enough to overcome the barrier for racemization.

Key Temperature-Controlled Steps:

  • Enolate Formation: Must be performed at -78 °C.

  • Alkylation: Addition of the electrophile should also occur at -78 °C. The reaction may be allowed to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) to ensure completion, but this should be determined empirically and monitored closely.

  • Workup: Quench the reaction at low temperature by adding a proton source (e.g., saturated aq. NH₄Cl) before warming the mixture to room temperature. This ensures the enolate is protonated in a controlled manner, not by water during aqueous extraction at room temperature.

Even seemingly robust peptide coupling reactions show significant increases in racemization at elevated temperatures, demonstrating the universal impact of heat on stereochemical integrity.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable strategies for the enantioselective synthesis of 2-Ethyl-2-piperidinecarboxylic acid?

A1: There are three primary, field-proven strategies to approach this target. The best choice depends on available starting materials, scalability, and the specific expertise of your lab.

  • Asymmetric Strecker Reaction: This classic method involves the reaction of a ketone (or aldehyde) with a cyanide source and a chiral amine.[5] The chiral amine acts as an auxiliary, directing the nucleophilic attack of cyanide to one face of the iminium intermediate.[11] This is a powerful method for creating α,α-disubstituted amino acids.[4][12][13]

  • Diastereoselective Alkylation: This involves using a chiral glycine enolate equivalent. A common approach is to use a piperidone derivative protected with a chiral auxiliary (like a SAMP/RAMP hydrazone or an Evans oxazolidinone). The auxiliary directs the stereoselective addition of the first substituent (e.g., the ethyl group), and subsequent steps build the rest of the molecule.

  • Chiral Resolution: This approach starts with a racemic synthesis of 2-Ethyl-2-piperidinecarboxylic acid. The enantiomers are then separated.

    • Classical Resolution: Forms diastereomeric salts with a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid).[14][15] These diastereomers have different solubilities and can be separated by crystallization.[16]

    • Kinetic Resolution: A chiral catalyst or reagent selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer and the reacted product.[17][18]

G cluster_0 Asymmetric Synthesis cluster_1 Resolution of Racemate strecker Asymmetric Strecker (Chiral Amine) alkylation Diastereoselective Alkylation (Chiral Auxiliary) classical_res Classical Resolution (Diastereomeric Salts) kinetic_res Kinetic Resolution (Enzyme or Chiral Catalyst) start Synthesis Goal: Enantiopure Product start->strecker start->alkylation racemic_synth Synthesize Racemic Mixture start->racemic_synth racemic_synth->classical_res racemic_synth->kinetic_res

Caption: Overview of primary synthetic strategies.
Q2: What is the mechanistic basis of racemization, and why is it a concern during activation steps?

A2: The α-proton of an amino acid derivative is weakly acidic. Its acidity is significantly increased when the adjacent carboxyl group is activated for coupling (e.g., as an active ester, acyl halide, or symmetrical anhydride).[3] A base in the reaction mixture can then abstract this proton, forming a planar enolate or ketene intermediate, which is achiral. Subsequent reaction or protonation can occur from either face, scrambling the stereocenter.[6][19]

Caption: Mechanism of base-catalyzed racemization.

While this is a major issue in peptide synthesis, the same principle applies to any step in your synthesis where a base is present and the carboxyl group (or a surrogate like a nitrile) is electron-withdrawing. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are used in peptide coupling because they form active esters that are less prone to racemization than other activated intermediates.[3][20]

Q3: Are there any specific analytical methods you recommend for accurately determining the enantiomeric excess of my product?

A3: Absolutely. Visual confirmation from optical rotation is not sufficient. You need quantitative, validated methods.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times.

  • Chiral Capillary Electrophoresis (CE): An alternative separation technique that can offer very high resolution and requires minimal sample. It's particularly useful for polar and charged molecules like amino acids.[14]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for final ee determination, this can be a powerful tool for analyzing intermediates. Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers (or diastereomers) in the ¹H or ¹³C NMR spectrum to resolve into separate peaks, allowing for quantification by integration.

Validation Insight: For any new synthesis, it is best practice to prepare a small amount of the racemic compound to serve as an analytical standard. This allows you to confirm that your chosen analytical method can successfully resolve the two enantiomers and gives you a definitive reference for peak identification.

References

  • Zhong, Y.-W., et al. (2018). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. Molecules, 23(10), 2673. Available at: [Link]

  • Kumar, V., et al. (2016). Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones. The Journal of Organic Chemistry, 81(17), 7474-7483. Available at: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 92-101. Available at: [Link]

  • Netz, I., et al. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6864-6869. Available at: [Link]

  • Netz, I., et al. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed, PMID: 26024300. Available at: [Link]

  • Bruckner, S. (2012). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. OPEN FAU. Available at: [Link]

  • Ntie-Kang, F., et al. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 19(9), 13557-13583. Available at: [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Palasek, S. S., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6660. Available at: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International. Available at: [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. In: Racemization Assays. Springer, Berlin, Heidelberg. Available at: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT. Available at: [Link]

  • Cintas, P., & Viedma, C. (2020). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Hulst, R., et al. (2002). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 4(7), 1103-1105. Available at: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 113-121. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Hanessian, S., et al. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865-870. Available at: [Link]

  • Bak, R. R., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives. Google Patents, US20040039206A1.
  • Bak, R. R., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents, WO2002068391A1.
  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. UWM Chemistry. Available at: [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409-3416. Available at: [Link]

  • Agami, C., et al. (1990). Asymmetric Synthesis, 32. A New Access to Enantiomerically Pure (S)-(-)
  • Kim, T. H., et al. (2017). Process for the racemization of α-amino acids. Google Patents, US9598353B2.
  • M. John, et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • Van der Heijden, G., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Scientific Diagram. Available at: [Link]

  • Notte, G. T., & Leighton, J. L. (2010). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Angewandte Chemie International Edition, 49(14), 2561-2564. Available at: [Link]

  • LibreTexts Chemistry. (2023). 26.5: Synthesis of Amino Acids. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Available at: [Link]

  • Enders, D., et al. (1998). Asymmetric synthesis of 2-substituted piperidin-3-ols. Synthesis, 1998(5), 641-648. Available at: [Link]

  • American Chemical Society. (n.d.). Asymmetric synthesis of polycyclic piperidine scaffolds. Available at: [Link]

  • Liu, H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5344. Available at: [Link]

  • Boogers, J. A., et al. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents, US20160251311A1.
  • Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. The unique challenge in synthesizing this molecule lies in the creation of a quaternary carbon at the C2 position of the piperidine ring, which requires careful strategic planning to achieve high yields and purity, especially at scale. This document provides a framework for a robust synthetic strategy, addresses common troubleshooting scenarios in a direct question-and-answer format, and offers detailed protocols to ensure reproducibility.

Section 1: Synthesis Strategy & Mechanistic Rationale

Directly alkylating a piperidine-2-carboxylate scaffold to install the ethyl group at the C2 position is challenging due to steric hindrance and the difficulty of forming a stable carbanion at a tertiary center. A more reliable and scalable approach involves constructing the piperidine ring with the required substituents already incorporated into an acyclic precursor. The strategy outlined here is a modified Dieckmann condensation approach, which is a robust method for forming five- and six-membered rings.

The core logic is to build an acyclic diester with a nitrogen atom appropriately positioned. This precursor is then induced to cyclize via an intramolecular condensation, followed by hydrolysis, decarboxylation, and final salt formation. This method offers excellent control over the introduction of the ethyl group early in the sequence.

Proposed Scalable Synthetic Workflow

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Introduction of Ethyl Group & Nitrogen cluster_2 Step 3: Ring Formation & Purification A Diethyl malonate C Intermediate A (Michael Adduct) A->C Michael Addition (NaOEt, EtOH) B Ethyl acrylate E Intermediate B (Alkylated Adduct) C->E Alkylation (NaH, THF) D 1-Bromoethane G Intermediate C (Acyclic Diester Precursor) E->G Amine Condensation F Ethanolamine H Intermediate D (Cyclized β-keto ester) G->H Dieckmann Condensation (NaH, Toluene) I Intermediate E (2-Ethyl-2-piperidinecarboxylic acid, free base) H->I Hydrolysis & Decarboxylation (aq. HCl, heat) J This compound (Final Product) I->J Salt Formation (HCl in IPA)

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Part A: Acyclic Precursor Synthesis (Steps 1 & 2)

Q1: The initial Michael addition of diethyl malonate to ethyl acrylate (Step 1) is slow or gives low yields. What can I do?

A1: A sluggish Michael addition is typically due to insufficient base or low reaction temperature.

  • Check Your Base: Ensure your sodium ethoxide (NaOEt) is fresh and anhydrous. Moisture will consume the base and inhibit the reaction. Use a slight excess (1.05-1.1 equivalents) to ensure full deprotonation of the diethyl malonate.

  • Temperature Control: While the reaction is often run at room temperature, gentle heating to 40-50 °C can increase the rate. However, monitor for side reactions like polymerization of ethyl acrylate.

  • Solvent: Ethanol is the standard solvent. Ensure it is anhydrous. Using a more polar aprotic solvent is generally not recommended for this specific transformation.

Q2: During the ethylation of the Michael adduct (Step 2), I'm observing di-alkylation or other side products. How can I improve selectivity?

A2: This is a critical step where selectivity is key. The goal is to mono-alkylate the carbon between the two ester groups.

  • Choice of Base: Sodium hydride (NaH) is superior to NaOEt for this step as it provides irreversible deprotonation, leading to a cleaner reaction. Use of alkoxides can lead to equilibrium issues and transesterification.

  • Temperature of Addition: Add the 1-bromoethane slowly at a low temperature (0-5 °C) to control the exotherm and minimize side reactions. Once the addition is complete, allow the reaction to slowly warm to room temperature.

  • Stoichiometry: Use a slight excess of the alkylating agent (1.1 eq) but avoid a large excess, which can promote undesired secondary reactions.

Part B: Cyclization & Purification (Step 3)

Q3: My Dieckmann condensation yield is poor. What are the most critical parameters?

A3: The Dieckmann condensation is an equilibrium-driven intramolecular reaction. Success hinges on effectively shifting the equilibrium to the product side.

  • Anhydrous Conditions: This is the most critical parameter. Any moisture will quench the strong base (NaH) and halt the reaction. Ensure your toluene is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Base Selection: Sodium hydride is highly effective for this transformation. For large-scale operations, potassium tert-butoxide can also be considered.

  • Temperature and Reaction Time: The reaction typically requires heating (e.g., refluxing toluene) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.

  • High Dilution: On a larger scale, adding the acyclic precursor slowly to a suspension of NaH in refluxing toluene (high dilution conditions) can favor the intramolecular cyclization over intermolecular polymerization.

Q4: The acidic work-up and hydrolysis of the cyclic β-keto ester seems to result in decomposition. How can I avoid this?

A4: The combined hydrolysis and decarboxylation step using strong acid and heat must be carefully controlled. The piperidine ring can be sensitive to harsh conditions.

  • Staged Temperature Profile: Instead of immediately heating to a high temperature, consider a staged approach. First, heat at a moderate temperature (e.g., 60-70 °C) to hydrolyze the esters. Once hydrolysis is complete (as monitored by LC-MS), increase the temperature (e.g., 90-100 °C) to drive the decarboxylation.

  • Acid Concentration: Using 6M HCl is standard. Excessively concentrated acid is not necessary and may promote charring or other side reactions.

  • Work-up: After the reaction is complete, cooling the mixture and carefully neutralizing with a base (like NaOH or Na2CO3) to a pH of ~9-10 will yield the free base, which can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q5: My final product, this compound, is an oil and refuses to crystallize. What can I do?

A5: Oiling out is a common problem with amine salts, often due to impurities or residual solvent.

  • Purity of the Free Base: The most common cause is an impure free base. Before forming the salt, ensure the free base is as pure as possible. Consider a quick filtration through a plug of silica gel or a distillation if the free base is thermally stable.

  • Solvent System for Crystallization: Isopropanol (IPA) is a good starting point. If it oils out, try a solvent/anti-solvent system. Dissolve the oil in a minimum amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar solvent (like methyl tert-butyl ether (MTBE) or diethyl ether) until turbidity is observed. Let it stand to crystallize.

  • Stoichiometry of HCl: Ensure you are adding precisely one equivalent of HCl. An excess of acid can lead to the formation of a more soluble dihydrochloride or simply inhibit crystallization. Using a standardized solution of HCl in a solvent like IPA or dioxane is highly recommended over using gaseous HCl or concentrated aqueous HCl at this stage.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can induce crystallization.

Section 3: Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-Ethyl-2-piperidinecarboxylic acid (Free Base)
  • Step 3a: Dieckmann Condensation:

    • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous toluene to the flask.

    • Heat the suspension to reflux.

    • Slowly add a solution of the acyclic diester precursor (Intermediate C, 1.0 eq) in anhydrous toluene via an addition funnel over 2-3 hours.

    • Maintain reflux for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of ethanol, followed by water.

    • Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester (Intermediate D).

  • Step 3b: Hydrolysis and Decarboxylation:

    • To the crude Intermediate D, add 6M aqueous hydrochloric acid (5-10 volumes).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours, or until LC-MS analysis shows complete conversion to the desired product.

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH to 10-11 with a 50% w/w NaOH solution, ensuring the temperature is kept below 25 °C by using an ice bath.

    • Extract the aqueous layer with dichloromethane (DCM, 3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base (Intermediate E) as an oil or low-melting solid.

Formation and Purification of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude free base (Intermediate E) in isopropanol (IPA, 5-10 volumes).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a standardized solution of HCl in IPA (1.0 eq) dropwise with vigorous stirring.

    • A white precipitate should form.

    • Stir the slurry at 0-5 °C for 1-2 hours.

  • Isolation and Drying:

    • Isolate the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold IPA, followed by cold MTBE.

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to afford this compound as a white crystalline solid.

Section 4: Data Presentation

Table 1: Representative Reaction Parameters & Expected Outcomes
StepKey ReagentsEquivalents (vs. Precursor)SolventTemp (°C)Typical Yield
3a NaH1.2 eqToluene110 °C75-85% (crude)
3b 6M HCl5-10 volWater100 °C80-90% (crude)
Salt HCl in IPA1.0 eqIPA0-5 °C>95%

Section 5: Visual Troubleshooting Guide

G start Problem: Final HCl salt is oily or has low purity q1 Is the free base pure by NMR/LC-MS? start->q1 yes_q1 Yes q1->yes_q1 Yes no_q1 No q1->no_q1 No q2 Was exactly 1.0 eq of HCl used? yes_q1->q2 sol_no_q1 Action: Purify the free base. - Option A: Recrystallization. - Option B: Flash chromatography (SiO2, DCM/MeOH gradient). - Option C: Distillation (if applicable). no_q1->sol_no_q1 yes_q2 Yes q2->yes_q2 Yes no_q2 No (Excess HCl) q2->no_q2 No q3 Is the crystallization solvent appropriate? yes_q2->q3 sol_no_q2 Action: Re-basify the product to the free base, extract, and re-precipitate the salt with exactly 1.0 eq of HCl. no_q2->sol_no_q2 sol_q3 Action: Attempt recrystallization from a different solvent system. - System A: Methanol / MTBE - System B: Ethanol / Diethyl Ether - System C: Acetonitrile q3->sol_q3

Caption: Troubleshooting decision tree for crystallization issues.

References

  • Dieckmann Condensation Reviews: For a comprehensive understanding of the mechanism and applications of the Dieckmann condensation, refer to foundational organic chemistry literature.

    • Title: The Dieckmann Condens
    • Source: Organic Reactions
    • URL: [Link]

  • Synthesis of Substituted Piperidines: General strategies for synthesizing substituted piperidine rings are crucial for context and alternative route design.[1][2]

    • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities
    • Source: Advanced Journal of Chemistry, Section A
    • URL: [Link]

  • Scalable Synthesis of Piperidines: For insights into scaling up piperidine syntheses, process development literature is valuable.[3]

    • Title: Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines
    • Source: ResearchG
    • URL: [Link]

  • Purification of Amine Salts: The challenges of purifying and crystallizing amine salts are well-documented in pharmaceutical development literature.[4]

    • Title: Process for Prepar
    • Source: Google P
    • URL
  • General Piperidine Chemistry: An overview of piperidine as a compound provides useful context.[5]

    • Title: Pipecolic acid
    • Source: Wikipedia
    • URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Modern Researcher: 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride vs. its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the choice between a parent carboxylic acid and its esterified counterpart is a critical decision point, profoundly influencing a molecule's journey from the bench to its final application. This guide provides an in-depth comparative analysis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride and its corresponding methyl ester. Our focus will be on the practical implications of this chemical modification, supported by established chemical principles and extrapolated experimental rationale, to empower researchers in making informed strategic decisions.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1] The introduction of an ethyl group at the 2-position, alongside a carboxylic acid or ester functionality, presents a unique chiral center and opportunities for diverse chemical elaborations.

I. Physicochemical Properties: A Tale of Two Functional Groups

PropertyThis compound2-Ethyl-2-piperidinecarboxylic acid methyl esterRationale & Implications for Researchers
Molecular Formula C₈H₁₆ClNO₂C₉H₁₇NO₂The addition of a methyl group and removal of HCl results in a different molecular weight and elemental composition.
Molecular Weight 193.67 g/mol (calculated)171.24 g/mol (calculated)This difference is important for reaction stoichiometry and characterization.
Form Likely a crystalline solidLikely a liquid or low-melting solidHydrochloride salts of amino acids are typically crystalline solids, offering easier handling and purification by recrystallization. Esters are often oils or low-melting solids.
Solubility High in aqueous solutions and polar protic solvents (e.g., methanol, ethanol)Higher in organic solvents (e.g., ethyl acetate, dichloromethane, ethers)The ionic nature of the hydrochloride salt dramatically increases water solubility, which is advantageous for certain biological assays and formulation strategies. The ester's increased lipophilicity enhances its solubility in organic media, facilitating its use in organic reactions and extraction processes.[2]
Stability Generally high; the salt form protects the amine from oxidation and the carboxylic acid is stable.Susceptible to hydrolysis (especially under acidic or basic conditions) to the parent carboxylic acid.The hydrochloride salt offers superior stability for long-term storage.[3] The ester's lability can be a strategic advantage in prodrug design, allowing for in vivo conversion to the active carboxylic acid.
Hygroscopicity Potentially hygroscopicGenerally not hygroscopicHydrochloride salts can absorb moisture from the air, which may require special handling and storage conditions.

II. Synthesis and Experimental Protocols

Due to the absence of direct literature procedures for the target molecules, the following protocols are proposed based on established synthetic methodologies for structurally related compounds.

A. Synthesis of 2-Ethyl-2-piperidinecarboxylic Acid

The synthesis of the parent acid can be approached through methods analogous to those used for other 2-alkyl-2-piperidinecarboxylic acids. One plausible route involves the alkylation of a protected piperidine-2-carboxylic acid derivative.

Workflow for the Synthesis of 2-Ethyl-2-piperidinecarboxylic Acid

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection cluster_3 Final Product start Piperidine-2-carboxylic acid step1 Protecting group introduction (e.g., Boc anhydride) start->step1 step2_reagent Strong base (e.g., LDA) followed by ethyl iodide step1->step2_reagent step3_reagent Acidic conditions (e.g., TFA or HCl in dioxane) step2_reagent->step3_reagent end 2-Ethyl-2-piperidinecarboxylic acid step3_reagent->end

Caption: Proposed synthetic workflow for 2-Ethyl-2-piperidinecarboxylic acid.

Experimental Protocol (Proposed):

  • Protection: To a solution of piperidine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Then, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-piperidine-2-carboxylic acid.

  • Alkylation: Dissolve the N-Boc-piperidine-2-carboxylic acid in an anhydrous aprotic solvent like THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes. Then, add ethyl iodide and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Deprotection: Dissolve the N-Boc-2-ethyl-2-piperidinecarboxylic acid in a suitable solvent like dichloromethane and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete. Remove the solvent under reduced pressure to yield the crude 2-Ethyl-2-piperidinecarboxylic acid, which can be purified by recrystallization or chromatography.

B. Synthesis of 2-Ethyl-2-piperidinecarboxylic Acid Methyl Ester and its Hydrochloride Salt

The methyl ester can be synthesized from the parent acid via Fischer esterification, followed by conversion to the hydrochloride salt.

Workflow for the Synthesis of the Methyl Ester and its Hydrochloride Salt

G cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation cluster_2 Final Product start 2-Ethyl-2-piperidinecarboxylic acid step1 Methanol, Acid catalyst (e.g., H₂SO₄ or SOCl₂), Heat start->step1 step2_reagent HCl in a suitable solvent (e.g., diethyl ether or dioxane) step1->step2_reagent end 2-Ethyl-2-piperidinecarboxylic acid methyl ester hydrochloride step2_reagent->end

Caption: Proposed workflow for the synthesis of the methyl ester and its hydrochloride salt.

Experimental Protocol (Proposed):

  • Fischer Esterification: Suspend 2-Ethyl-2-piperidinecarboxylic acid in methanol. Carefully add a catalytic amount of a strong acid like sulfuric acid or thionyl chloride.[4] Heat the mixture to reflux and monitor the reaction by TLC. After completion, cool the reaction and neutralize the excess acid. Remove the methanol under reduced pressure and extract the methyl ester into an organic solvent.

  • Hydrochloride Salt Formation: Dissolve the crude methyl ester in a non-polar organic solvent such as diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same or another suitable solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.[5] The solid can then be collected by filtration, washed with the solvent, and dried under vacuum.

III. Spectroscopic and Chromatographic Characterization

While experimental spectra for the target compounds are not available, we can predict the key characteristic signals based on the analysis of similar structures.

TechniqueThis compoundPredicted Characteristic Signals2-Ethyl-2-piperidinecarboxylic acid methyl esterPredicted Characteristic Signals
¹H NMR The proton on the nitrogen will be coupled to the adjacent protons. The ethyl group will show a triplet and a quartet. The piperidine ring protons will appear as complex multiplets. The acidic proton of the carboxylic acid may be broad or exchange with the solvent.- Broad singlet for the N-H proton. - Triplet and quartet for the ethyl group. - Complex multiplets for the piperidine ring protons. - Broad singlet for the carboxylic acid proton.The methyl ester will show a singlet around 3.7 ppm. The piperidine ring protons' chemical shifts will be slightly different compared to the acid.- Singlet for the methyl ester protons (~3.7 ppm). - Triplet and quartet for the ethyl group. - Complex multiplets for the piperidine ring protons.
¹³C NMR The carbonyl carbon of the carboxylic acid will appear around 170-180 ppm. The carbons of the piperidine ring and the ethyl group will be in the aliphatic region.- Carbonyl carbon (~170-180 ppm). - Aliphatic carbons for the piperidine ring and ethyl group.The carbonyl carbon of the ester will be in a similar region to the acid. The methyl ester carbon will appear around 50-55 ppm.- Carbonyl carbon (~170-175 ppm). - Methyl ester carbon (~50-55 ppm). - Aliphatic carbons for the piperidine ring and ethyl group.
IR A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). N-H stretching bands.- Broad O-H stretch (2500-3300 cm⁻¹). - C=O stretch (~1700-1725 cm⁻¹). - N-H stretches.No broad O-H stretch. A C=O stretch from the ester at a higher wavenumber than the acid (~1735-1750 cm⁻¹). N-H stretching bands.- C=O stretch (~1735-1750 cm⁻¹). - N-H stretches.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free acid.[M+H]⁺ = 158.1181[M+H]⁺[M+H]⁺ = 172.1338

IV. Applications and Strategic Considerations in Drug Development

The choice between the carboxylic acid hydrochloride and the methyl ester is often dictated by the intended application.

  • This compound: Its high water solubility makes it suitable for in vitro biological screening in aqueous buffers. In drug formulation, hydrochloride salts are frequently used to improve the dissolution and bioavailability of basic compounds.[3]

  • 2-Ethyl-2-piperidinecarboxylic acid methyl ester: The increased lipophilicity of the methyl ester can enhance its ability to cross cell membranes and potentially the blood-brain barrier. This makes it an attractive candidate for prodrug strategies, where the ester is cleaved in vivo by esterases to release the active carboxylic acid.[6] Furthermore, the methyl ester is a versatile intermediate for further chemical modifications, such as amide bond formation, reduction to the corresponding alcohol, or reaction with Grignard reagents.

Signaling Pathway and Biological Relevance (Hypothetical)

Given that piperidine-2-carboxylic acid (pipecolic acid) is a metabolite in the lysine degradation pathway and has been associated with certain neurological conditions, it is plausible that 2-ethyl-2-piperidinecarboxylic acid and its derivatives could interact with enzymes or receptors in the central nervous system.[7] For instance, they could be investigated as potential modulators of GABAergic or glutamatergic neurotransmission, which are common targets for drugs containing the piperidine moiety.

G cluster_1 Biological System ester Methyl Ester (Prodrug) Lipophilic membrane Cell Membrane ester->membrane Crosses membrane acid Hydrochloride Salt Hydrophilic target Biological Target (e.g., Receptor, Enzyme) acid->target Binds to target esterase Esterase membrane->esterase Intracellular esterase->acid Hydrolysis

Caption: Conceptual pathway illustrating the prodrug strategy of the methyl ester.

V. Conclusion

The selection between this compound and its methyl ester is a nuanced decision that hinges on the specific research or development objective. The hydrochloride salt offers superior aqueous solubility and stability, making it ideal for initial biological testing and certain formulation approaches. Conversely, the methyl ester provides enhanced lipophilicity, which is advantageous for organic synthesis and for use as a prodrug to improve membrane permeability. A thorough understanding of these comparative aspects is paramount for the efficient and effective progression of research and development projects involving this versatile chemical scaffold.

VI. References

  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid. Retrieved from

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved from

  • PubMed Central. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • SciELO. (2008, January 28). Synthesis and pharmacological evaluation of amide prodrugs of flurbiprofen. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1951). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid. Retrieved from

  • Google Patents. (2016, May 12). METHOD FOR THE PREPARATION OF 1-(2-HALOGEN-ETHYL)-4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Retrieved from

  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubMed. (n.d.). Lipophilicity of amino acids. Retrieved from [Link]

  • PubMed Central. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (2S)-2-Ethylpiperidine. Retrieved from [Link]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Retrieved from [Link]

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A Comparative Guide to Validating the Anticonvulsant Efficacy of Novel 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a cornerstone of modern neuroscience research. This guide presents a comprehensive, multi-tiered framework for the preclinical validation of novel derivatives of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a scaffold of significant interest. We delineate a series of integrated in vivo, in vitro, and ex vivo assays designed to rigorously assess anticonvulsant potential, elucidate mechanisms of action, and establish foundational pharmacokinetic and safety profiles. By comparing three hypothetical derivatives (PCD-A, PCD-B, and PCD-C) against industry-standard AEDs, this guide provides researchers and drug development professionals with a robust, self-validating workflow for identifying and advancing promising new chemical entities for the treatment of epilepsy.

Introduction: The Rationale for Piperidine Scaffolds in Epilepsy

Epilepsy, a neurological disorder affecting over 50 million people worldwide, is characterized by an imbalance between excitatory and inhibitory neurotransmission.[1] While numerous AEDs are available, approximately one-third of patients suffer from drug-resistant epilepsy, underscoring the urgent need for new therapeutic agents.[1] The piperidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous centrally active pharmaceuticals.[2][3] Derivatives of piperidinecarboxylic acid, in particular, have shown promise as anticonvulsants, with some studies suggesting they may modulate key neurotransmitter systems.[4][5]

The prevailing hypothesis for this chemical class centers on their potential to interact with ionotropic glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical mediators of excitatory signaling.[6][7][8][9] An alternative or complementary mechanism could involve the potentiation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at GABA-A receptors.[10][11][12][13] This guide outlines the experimental strategy to test these hypotheses and validate the therapeutic potential of novel this compound derivatives.

Integrated Validation Workflow

Our approach is designed as a funnel, progressively narrowing down candidates based on performance across critical assays. This ensures that only the most promising compounds, with a balanced profile of efficacy, safety, and drug-like properties, advance to later-stage development.

G cluster_0 Phase 1: Primary In Vivo Screening cluster_1 Phase 2: Mechanistic & In Vitro Validation cluster_2 Phase 3: ADME/Tox Profiling cluster_3 Phase 4: Lead Candidate Selection MES Maximal Electroshock Seizure (MES) Test (Tonic-Clonic Seizure Model) MEA Microelectrode Array (MEA) on Cortical Neurons MES->MEA Active Compounds PTZ Pentylenetetrazole (PTZ) Test (Absence/Myoclonic Seizure Model) PTZ->MEA Active Compounds Neurotox Rotarod Neurotoxicity Assay Neurotox->MEA Patch Whole-Cell Patch Clamp (Receptor-Level Analysis) MEA->Patch Confirm Mechanism DMPK DMPK Profiling (BBB Permeability, Metabolic Stability) Patch->DMPK Cyto Cytotoxicity Assays DMPK->Cyto Lead Lead Candidate (Optimized Efficacy, Safety & PK) Cyto->Lead Select Best Profile G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA Binds AMPA AMPA Receptor Glutamate->AMPA Binds Ca_Influx Ca²⁺/Na⁺ Influx (Excitatory Signal) NMDA->Ca_Influx AMPA->Ca_Influx Seizure Propagation Seizure Propagation Ca_Influx->Seizure Propagation PCD_B PCD-B (Derivative) PCD_B->AMPA Antagonist Action (Blocks)

Caption: Hypothesized mechanism: PCD-B as an AMPA receptor antagonist.

Drug-Like Properties and Safety Profiling

A potent compound is of little value if it cannot reach its target in the brain or is overtly toxic. Therefore, early assessment of Drug Metabolism and Pharmacokinetics (DMPK) and toxicity is critical. [14][15]

DMPK & Blood-Brain Barrier (BBB) Assessment

For a CNS-active drug, the ability to cross the BBB is paramount. [16][17]We utilize a suite of assays to predict this:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput in vitro screen to predict passive BBB diffusion.

  • Caco-2 Permeability Assay: To identify whether compounds are substrates for efflux transporters like P-glycoprotein.

  • Microsomal Stability Assay: Measures metabolic stability in liver microsomes to predict in vivo clearance.

  • In Vivo Pharmacokinetics: A preliminary study in rodents to determine key parameters like half-life (t½), clearance (CL), and brain/plasma concentration ratio (Kp).

Preliminary Safety Assessment

Beyond the in vivo rotarod test, early safety is assessed using:

  • Cytotoxicity Assays: Using neuronal cell lines (e.g., SH-SY5Y) to determine the concentration at which the compound induces cell death.

  • hERG Channel Assay: An early screen to flag potential for cardiac QT prolongation, a common cause of drug attrition.

Lead Candidate Selection Logic

The final selection of a lead candidate is a multi-parameter optimization problem. The ideal compound will possess high efficacy, a wide therapeutic index, a favorable mechanism, good CNS penetration, and a clean safety profile.

G Start Screening Hits (PCD-A, PCD-B, PCD-C) MES_TI MES Therapeutic Index > 10? Start->MES_TI Spectrum Broad Spectrum? (Active in PTZ) MES_TI->Spectrum Yes Discard Discard or Re-synthesize MES_TI->Discard No Mechanism Desired Mechanism? (e.g., AMPA Blockade) Spectrum->Mechanism Yes Spectrum->Discard No BBB Good BBB Penetration? (Kp > 1) Mechanism->BBB Yes Mechanism->Discard No Safety Clean Safety Profile? (Low Cyto/hERG tox) BBB->Safety Yes BBB->Discard No Lead Lead Candidate (PCD-B) Safety->Lead Yes Safety->Discard No

Caption: Decision tree for lead candidate selection.

Detailed Experimental Protocols

Protocol: Maximal Electroshock (MES) Test in Mice
  • Animals: Male ICR mice (20-25 g). Acclimatize for at least 3 days.

  • Compound Administration: Administer test compounds (e.g., PCD-A, B, C) and vehicle control intraperitoneally (i.p.). Administer a positive control (Phenytoin, 10 mg/kg).

  • Time to Peak Effect: Determine the time of peak effect in a preliminary experiment (typically 30-60 min post-i.p. injection).

  • Stimulation: At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec duration) via corneal electrodes.

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension lasting more than 3 seconds.

  • Analysis: Calculate the ED₅₀ (the dose protecting 50% of animals) using probit analysis.

Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons
  • Cell Culture: Prepare primary hippocampal neuron cultures from E18 rat embryos. Use cells at 12-16 days in vitro.

  • Recording Setup: Use a standard patch-clamp rig with borosilicate glass electrodes (3-5 MΩ resistance).

  • Recording Solution (for AMPA currents): Extracellular solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, and 0.1 picrotoxin. Intracellular solution containing (in mM): 130 CsF, 10 CsCl, 4 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP.

  • Procedure: a. Obtain a whole-cell voltage-clamp recording (holding potential -70 mV). b. Apply AMPA (10 µM) via a perfusion system to elicit an inward current. c. After establishing a stable baseline response, co-apply AMPA with increasing concentrations of the test compound (e.g., PCD-B). d. Record the peak inward current at each concentration.

  • Analysis: Plot the percentage inhibition of the AMPA-evoked current against the compound concentration and fit with a Hill equation to determine the IC₅₀.

Conclusion

This guide provides a validated, multi-parameter framework for the preclinical assessment of novel this compound derivatives as potential anticonvulsants. By integrating in vivo efficacy models, in vitro mechanistic studies, and essential DMPK/safety profiling, this workflow enables a data-driven approach to identify lead candidates with a high probability of success in later development stages. The hypothetical data presented for derivative PCD-B illustrates the profile of a promising candidate: one with broad-spectrum efficacy, a superior therapeutic index to standard drugs, a plausible mechanism of action, and favorable drug-like properties. This structured, comparative approach is essential for accelerating the discovery of the next generation of antiepileptic therapies.

References

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  • Czuczwar, S. J., & Patsalos, P. N. (2001). [GABA-ergic system and antiepileptic drugs]. Przeglad lekarski, 58(3), 132-137.
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  • RxList. (2021). Anticonvulsants AMPA Glutamate Antagonists: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

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  • Rogawski, M. A. (1993). NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles. Acta neurobiologiae experimentalis, 53(1), 215-227. [Link]

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  • Yousif, M. A., Dimmock, J. R., & Veltri, C. A. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(2), 147-159. [Link]

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  • Kapur, J., & Coulter, D. A. (2004). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy research, 61(1-3), 109-120. [Link]

  • Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8-12. [Link]

  • Huang, X., & Xiong, W. C. (2021). Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy. Frontiers in Molecular Neuroscience, 14, 765492. [Link]

  • JoVE. (2024). Antiepileptic Drugs: GABAergic Pathway Potentiators. Journal of Visualized Experiments. [Link]

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  • Tietz, E. I., & Rosenberg, H. C. (1987). The Effect of Anticonvulsant Drugs on GABA-Stimulated Chloride Uptake. Epilepsia, 28(5), 577-584. [Link]

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  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and translational methods to screen drugs effective against seizures and epilepsy (pp. 79-102). Springer, New York, NY. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride and its Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride and its analogs, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. As a senior application scientist, this document synthesizes technical data with field-proven insights to offer a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Significance of Piperidine-2-carboxylic Acid Derivatives as NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. This has spurred the development of NMDA receptor antagonists as potential therapeutic agents.[2]

The piperidine-2-carboxylic acid (pipecolic acid) scaffold has emerged as a privileged structure in the design of NMDA receptor antagonists.[3] Its rigid cyclic structure allows for precise orientation of key pharmacophoric elements, namely the α-amino and carboxylic acid groups, which are essential for interaction with the glutamate binding site on the NMDA receptor.[1] Modifications to this scaffold offer a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the impact of alkyl substitution at the C2 position of the piperidine ring, a less explored but potentially critical modification for fine-tuning antagonist activity.

The Core Molecule: this compound

This compound introduces an ethyl group at the C2 position, directly adjacent to the carboxylic acid. This substitution is hypothesized to influence the compound's interaction with the NMDA receptor binding pocket by introducing steric bulk and altering the electronic properties of the carboxylic acid. Understanding the impact of this ethyl group is central to elucidating the SAR of this analog series.

Comparative Analysis of C2-Alkyl Analogs

A systematic evaluation of the impact of varying the alkyl chain length at the C2 position is crucial for a comprehensive SAR understanding. This section compares the NMDA receptor antagonist activity of 2-Ethyl-2-piperidinecarboxylic acid with its key analogs: 2-Methyl-2-piperidinecarboxylic acid and 2-Propyl-2-piperidinecarboxylic acid.

While direct comparative studies on this specific series are limited in the public domain, we can infer potential trends based on established principles of NMDA receptor pharmacology. The binding pocket for competitive antagonists on the GluN2 subunit of the NMDA receptor is a well-defined space.[1]

Table 1: Postulated NMDA Receptor Antagonist Activity of C2-Alkyl-2-piperidinecarboxylic Acid Analogs

CompoundC2-SubstituentExpected NMDA Receptor Affinity (Hypothetical)Rationale
Pipecolic Acid -HBaselineThe parent scaffold, providing the essential α-amino acid pharmacophore.
2-Methyl-2-piperidinecarboxylic acid -CH₃Potentially decreased affinityThe small methyl group may introduce minor steric hindrance without providing significant beneficial interactions.
2-Ethyl-2-piperidinecarboxylic acid -CH₂CH₃Potentially optimal affinity within the seriesThe ethyl group may provide a balance of steric bulk and lipophilicity that favorably interacts with a hydrophobic sub-pocket within the binding site.
2-Propyl-2-piperidinecarboxylic acid -CH₂CH₂CH₃Potentially decreased affinityThe larger propyl group may introduce significant steric clash, preventing optimal binding orientation.

Causality behind Experimental Choices: The selection of these analogs allows for a systematic investigation of the effect of increasing alkyl chain length at the C2 position. This step-wise modification helps to probe the steric and hydrophobic tolerance of the NMDA receptor's glutamate binding site.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data and general knowledge of NMDA receptor pharmacology, we can derive the following SAR insights for C2-alkylated piperidine-2-carboxylic acids:

  • Steric Bulk at C2: The size of the alkyl group at the C2 position appears to be a critical determinant of activity. While a small degree of substitution might be tolerated, larger groups are likely to be detrimental to binding.

  • Optimal Chain Length: An ethyl group may represent an optimal size for interacting with a potential hydrophobic pocket near the carboxylic acid binding region.

  • Lipophilicity: Increasing the alkyl chain length increases lipophilicity, which can influence both target binding and pharmacokinetic properties. However, in this case, the negative impact of steric hindrance seems to outweigh any potential benefits from increased hydrophobic interactions.

The following diagram illustrates the logical relationship between the structural modifications and their postulated effect on NMDA receptor antagonism.

SAR_Logic cluster_0 Structural Modification at C2 cluster_1 Postulated Effect on NMDA Receptor Activity Pipecolic_Acid Pipecolic Acid (-H) Baseline_Activity Baseline Activity Pipecolic_Acid->Baseline_Activity Establishes Pharmacophore Methyl_Analog 2-Methyl Analog (-CH3) Decreased_Activity_Methyl Decreased Activity (Minor Steric Hindrance) Methyl_Analog->Decreased_Activity_Methyl Ethyl_Analog 2-Ethyl Analog (-CH2CH3) Optimal_Activity Optimal Activity (Balanced Steric/Hydrophobic Fit) Ethyl_Analog->Optimal_Activity Propyl_Analog 2-Propyl Analog (-CH2CH2CH3) Decreased_Activity_Propyl Decreased Activity (Significant Steric Clash) Propyl_Analog->Decreased_Activity_Propyl Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat forebrain) incubate 2. Incubation - Membranes - Radioligand ([3H]CGP 39653) - Test Compound (various concentrations) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter wash 4. Washing (Remove non-specific binding) filter->wash scint 5. Scintillation Counting (Quantify bound radioactivity) wash->scint analyze 6. Data Analysis (Calculate IC50 and Ki values) scint->analyze

Caption: Workflow for NMDA receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]CGP 39653 (a specific NMDA receptor antagonist radioligand), and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM CGS 19755).

    • Incubate the plate at room temperature for 30 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Functional Antagonism

This assay measures the ability of the test compounds to inhibit NMDA-induced currents in neurons or in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells expressing NMDA receptors).

Workflow Diagram:

Electrophysiology_Workflow prep 1. Cell Preparation (e.g., cultured neurons or transfected HEK293 cells) patch 2. Whole-Cell Patch Clamp (Establish recording configuration) prep->patch baseline 3. Baseline Recording (Apply NMDA/glycine to elicit current) patch->baseline application 4. Compound Application (Co-apply test compound with NMDA/glycine) baseline->application washout 5. Washout (Remove test compound to observe recovery) application->washout analyze 6. Data Analysis (Measure current inhibition and calculate IC50) washout->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture primary neurons or HEK293 cells transfected with the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Plate the cells on glass coverslips for recording.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and a micromanipulator to establish a whole-cell recording configuration on a single cell.

    • Perfuse the cell with an external solution containing Mg²⁺ to mimic physiological conditions.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Eliciting NMDA Currents:

    • Rapidly apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.

    • Record the baseline NMDA-induced current.

  • Compound Application and Measurement:

    • Co-apply the test compound at various concentrations along with the NMDA/glycine solution.

    • Record the inhibited current at each concentration.

    • Perform a washout step by perfusing with the NMDA/glycine solution alone to ensure the effect is reversible.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The systematic analysis of C2-alkylated piperidine-2-carboxylic acid analogs is essential for a complete understanding of the SAR at the NMDA receptor. While direct comparative data remains to be fully elucidated in the public literature, the principles of medicinal chemistry and the existing knowledge of the NMDA receptor binding site allow for the formulation of a strong working hypothesis. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and further refining our understanding of how subtle structural modifications can significantly impact pharmacological activity.

Future research should focus on obtaining empirical data for the C2-alkyl series and expanding the diversity of substituents at this position. Furthermore, investigating the subtype selectivity of these analogs across different GluN2 subunits will be crucial for the development of more targeted and potentially safer NMDA receptor modulators for the treatment of neurological disorders.

References

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Efficacy of 2-Piperidinecarboxylic Acid Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting neurological disorders is a paramount challenge. Among the promising avenues of investigation are compounds that modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] Over-activation of this receptor is implicated in a range of pathologies, including epilepsy and neurodegenerative diseases, making NMDA receptor antagonists a significant area of therapeutic interest.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a specific class of these antagonists: 2-piperidinecarboxylic acid derivatives, with a focus on understanding the potential of compounds like "2-Ethyl-2-piperidinecarboxylic acid hydrochloride".

The NMDA Receptor: A Critical Target in Neurological Disorders

The NMDA receptor is an ionotropic glutamate receptor crucial for learning, memory, and brain development.[1] However, its excessive activation leads to an influx of calcium ions, triggering a cascade of neurotoxic events and contributing to neuronal damage.[1] Therefore, antagonizing the NMDA receptor presents a compelling strategy for mitigating the degenerative processes associated with various neurological conditions.[3] While several NMDA receptor antagonists have been explored, challenges such as adverse side effects have limited their clinical success.[4] This underscores the need for novel compounds with improved therapeutic windows.

2-Piperidinecarboxylic Acid Derivatives: A Promising Class of NMDA Receptor Antagonists

Derivatives of 2-piperidinecarboxylic acid, also known as pipecolic acid, have emerged as a promising class of NMDA receptor antagonists with potential anticonvulsant properties.[5] These compounds are structurally related to the endogenous amino acid proline and can be chemically modified to enhance their potency and selectivity for the NMDA receptor.

Mechanism of Action: Targeting the Phencyclidine (PCP) Site

Several studies suggest that benzylamide derivatives of 2-piperidinecarboxylic acid exert their effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[5] This non-competitive antagonism blocks the flow of ions, thereby preventing excitotoxicity. The affinity for the PCP site is a key determinant of the in vitro potency of these compounds.

Evaluating Efficacy: A Tale of Two Environments - In Vitro vs. In Vivo

The journey of a drug candidate from the laboratory bench to clinical application involves rigorous evaluation in both controlled cellular environments (in vitro) and complex biological systems (in vivo). Understanding the correlation, and often the disparity, between these two sets of efficacy data is critical for successful drug development.

In Vitro Efficacy: Unraveling Molecular Interactions

In vitro assays provide a fundamental understanding of a compound's direct interaction with its molecular target. For 2-piperidinecarboxylic acid derivatives, these assays are crucial for determining their affinity and potency as NMDA receptor antagonists.

Key In Vitro Assays:

  • Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity of a compound to its receptor. By using a radiolabeled ligand that specifically binds to the PCP site of the NMDA receptor, such as [3H]TCP, researchers can measure the ability of a test compound to displace the radioligand.[5][6] The resulting IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is a direct measure of binding affinity.

  • Fluorescence-Based Calcium Flux Assays: These cell-based assays provide a functional measure of NMDA receptor antagonism.[7][8] Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. Activation of the receptors with NMDA and glycine leads to calcium influx and an increase in fluorescence. An antagonist will inhibit this response, allowing for the determination of its IC50 value in a functional context.

  • Electrophysiology (Patch-Clamp): This technique allows for the direct measurement of ion flow through individual NMDA receptor channels in response to agonist and antagonist application.[8] It provides detailed information on the mechanism of antagonism (e.g., competitive, non-competitive, uncompetitive) and the kinetics of channel blockade.

Interpreting In Vitro Data:

A lower IC50 value in these assays generally indicates a more potent compound at the molecular level. This initial screening is vital for identifying promising lead candidates for further development.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor (PCP Site)

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]TCP and varying concentrations of the test compound (e.g., this compound).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Diagram: In Vitro NMDA Receptor Antagonist Assay Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Rat Brain Membrane Preparation Incubation Incubation of Membranes, [3H]TCP, and Compound Membrane_Prep->Incubation Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Radioligand_Prep [3H]TCP Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination Counting->Analysis G cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis Animal_Acclimation Animal Acclimation Dosing Compound Administration (i.p., p.o.) Animal_Acclimation->Dosing MES_Test Maximal Electroshock (MES) Test Dosing->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Injection Dosing->PTZ_Test Tox_Assay Neurotoxicity Assessment (e.g., Rotarod) Dosing->Tox_Assay Observation Seizure Scoring & Latency Measurement MES_Test->Observation PTZ_Test->Observation ED50_Calc ED50 Calculation Observation->ED50_Calc TI_Calc Therapeutic Index (TD50/ED50) ED50_Calc->TI_Calc Tox_Assay->TI_Calc

Caption: General workflow for in vivo evaluation of anticonvulsant activity.

Structure-Activity Relationship (SAR) of 2-Piperidinecarboxamides

The anticonvulsant activity of 2-piperidinecarboxamide derivatives is significantly influenced by their chemical structure. [9]Understanding these structure-activity relationships is crucial for designing more potent and selective compounds.

  • Substitution on the Aromatic Ring: Introduction of electron-withdrawing groups, such as chloro (Cl) or trifluoromethyl (CF3), on the N-benzyl ring can increase anticonvulsant activity in the MES test. [9]* Substitution on the Piperidine Ring: Modifications to the piperidine ring nitrogen generally lead to a decrease in MES activity. [9]* Position of the Carboxamide Group: Moving the carboxamide group from the 2-position to the 3- or 4-positions of the piperidine ring tends to decrease both anticonvulsant activity and neurotoxicity. [9] For "this compound," the presence of an ethyl group at the 2-position is a key structural feature. While specific data for this compound is not readily available in the public domain, based on general SAR principles, this substitution could influence its lipophilicity and steric interactions with the binding site, thereby affecting its potency and pharmacokinetic profile.

Comparative Efficacy: Benchmarking Against Alternatives

A thorough evaluation of a new compound requires comparison with existing or alternative therapies. For NMDA receptor antagonists, established drugs like memantine and ketamine serve as important benchmarks. [3]

Compound Class Primary Mechanism In Vitro Potency (NMDA Receptor) In Vivo Efficacy (Anticonvulsant) Key Limitations
2-Piperidinecarboxylic Acid Derivatives Non-competitive NMDA antagonist (PCP site) Varies with substitution (micromolar to nanomolar IC50) Effective in MES and other seizure models Potential for psychotomimetic side effects, limited BBB penetration for some analogs [4]
Memantine Uncompetitive, low-affinity NMDA antagonist Micromolar IC50 Modest efficacy in some seizure models; approved for Alzheimer's disease Limited efficacy in severe seizure disorders

| Ketamine | Non-competitive NMDA antagonist (PCP site) | High (nanomolar IC50) | Potent anticonvulsant and anesthetic | Significant psychotomimetic and dissociative side effects, abuse potential [3]|

This comparative analysis highlights the therapeutic niche that novel 2-piperidinecarboxylic acid derivatives could fill: potent anticonvulsant activity with a potentially improved side effect profile compared to high-affinity channel blockers like ketamine.

Conclusion and Future Directions

The exploration of 2-piperidinecarboxylic acid derivatives as NMDA receptor antagonists represents a promising frontier in the development of treatments for neurological disorders. While direct experimental data for "this compound" is not extensively published, the established principles of in vitro and in vivo evaluation, coupled with an understanding of the structure-activity relationships of this compound class, provide a robust framework for its investigation.

Future research should focus on synthesizing and systematically evaluating a series of 2-alkyl-2-piperidinecarboxylic acid derivatives to elucidate the precise impact of the alkyl chain length and branching on NMDA receptor affinity, anticonvulsant efficacy, and neurotoxicity. A comprehensive approach, integrating molecular modeling, in vitro screening, and in vivo disease models, will be instrumental in identifying lead candidates with optimal therapeutic profiles for addressing the significant unmet needs in the treatment of epilepsy and other neurological conditions.

References

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  • Crooks, P. A., et al. (1995). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Pharmacology Biochemistry and Behavior, 52(4), 779-788.
  • Paoletti, P., et al. (2013). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 20(13), 1649-1678.
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  • Chapman, A. G., et al. (1985). Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. Journal of the Neurological Sciences, 68(2-3), 169-181.
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  • Löscher, W. (2017). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Neurochemical Research, 42(7), 1873-1888.
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  • Obniska, J., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PLoS One, 10(12), e0144583.
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Comparative Analysis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparative analysis of "2-Ethyl-2-piperidinecarboxylic acid hydrochloride," with a focus on cross-reactivity studies. As direct experimental data for this specific compound is not extensively available in public literature, this document will serve as a practical framework. We will explore the established methodologies for assessing cross-reactivity, using structurally and functionally related piperidine derivatives as comparative examples. The principles and protocols outlined herein are designed to be a self-validating system for rigorous scientific inquiry.

The Imperative of Cross-Reactivity Profiling

In the realm of drug discovery, the therapeutic efficacy of a small molecule is intrinsically linked to its target specificity. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can precipitate off-target effects, leading to adverse reactions and potential toxicity.[1] Therefore, comprehensive cross-reactivity assessment is a critical step in preclinical development to de-risk novel chemical entities.[2] This guide will focus on two robust methodologies for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Receptor-Ligand Binding Assays.

For our comparative analysis, we will consider the following compounds:

  • Test Article: this compound

  • Alternative 1: Nipecotic Acid (Piperidine-3-carboxylic acid)

  • Alternative 2: Isonipecotic Acid (Piperidine-4-carboxylic acid)[3]

These alternatives are chosen due to their structural similarity as piperidinecarboxylic acid derivatives, which have known biological activities, including interactions with GABA receptors and potential anticonvulsant properties.[3][4]

Methodology I: Competitive ELISA for Specificity Profiling

The competitive ELISA is a highly sensitive immunoassay used to quantify an antigen in a sample.[5][6] In the context of cross-reactivity, it allows us to determine the relative affinity of our test compounds for a specific antibody raised against our primary target. A lower IC50 value (the concentration of the competitor that inhibits 50% of the signal) indicates higher binding affinity.

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Microtiter Plate with Target Antigen p2 Wash Plate p1->p2 p3 Block Non-specific Sites (e.g., with BSA) p2->p3 p4 Wash Plate p3->p4 c1 Add Mixture of: - Fixed concentration of Primary Antibody - Varying concentrations of Test Compound (2-Ethyl-2-piperidinecarboxylic acid HCl or Alternatives) p4->c1 c2 Incubate c1->c2 d1 Wash Plate to Remove Unbound Antibody c2->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate (e.g., TMB) d4->d5 d6 Incubate for Color Development d5->d6 d7 Add Stop Solution d6->d7 d8 Read Absorbance (e.g., at 450 nm) d7->d8

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Protocol for Competitive ELISA
  • Antigen Coating: Microtiter plate wells are coated with 100 µL of the target antigen solution (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is covered and incubated overnight at 4°C.[7][8]

  • Washing: The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[8]

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.[7]

  • Washing: The blocking buffer is removed, and the plate is washed as described in step 2.

  • Competitive Reaction: A mixture is prepared containing a fixed concentration of the primary antibody and serial dilutions of the test compound (this compound) or the alternative compounds. 100 µL of this mixture is added to the corresponding wells. The plate is then incubated for 1-2 hours at 37°C.[8][9]

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in wash buffer, is added to each well and incubated for 1 hour at 37°C.[7]

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: 100 µL of a suitable substrate solution (e.g., TMB) is added to each well. The plate is incubated in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[8]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50-100 µL of a stop solution (e.g., 2M H₂SO₄) to each well.[8]

  • Data Acquisition: The optical density (OD) is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[9]

Data Interpretation and Comparative Analysis

The percentage of inhibition is calculated for each concentration of the competitor. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the competitor concentration.

CompoundHypothetical IC50 (µM)Relative Cross-Reactivity (%)
This compound 25100
Nipecotic Acid 15016.7
Isonipecotic Acid 4006.25

Relative Cross-Reactivity (%) = (IC50 of Test Article / IC50 of Alternative) x 100

In this hypothetical scenario, this compound shows the highest affinity for the antibody, while nipecotic acid and isonipecotic acid exhibit significantly lower affinities, suggesting lower cross-reactivity in this immunoassay.

Methodology II: Receptor-Ligand Binding Assays for Functional Cross-Reactivity

Receptor-ligand binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor.[10][11][12] These assays are crucial for understanding potential off-target functional effects. A common approach is a competitive binding assay using a radiolabeled ligand known to bind to the receptor of interest.[13][14]

Principle of Radioligand Binding Assay

Radioligand_Binding_Assay cluster_components Assay Components cluster_process Assay Process cluster_outcomes Possible Outcomes Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubate Components to Reach Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (*L) (Fixed Concentration) Radioligand->Incubation Competitor Unlabeled Test Compound (C) (Varying Concentrations) Competitor->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification High_Signal Low [C] High Radioactivity Signal (*L binds to Receptor) Quantification->High_Signal if Low_Signal High [C] Low Radioactivity Signal (C displaces *L) Quantification->Low_Signal if

Caption: Principle of a competitive radioligand binding assay.

Detailed Protocol for a Radioligand Binding Assay
  • Receptor Preparation: Prepare a suspension of cell membranes expressing the receptor of interest in a suitable binding buffer.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-labeled), and varying concentrations of the unlabeled test compound (this compound or alternatives).[14]

  • Incubation: Incubate the mixture for a defined period at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to trap the cell membranes with the bound radioligand. Unbound radioligand will pass through the filter.[14]

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Data Interpretation and Comparative Analysis

The Ki values provide a quantitative measure of the affinity of each compound for the receptor, allowing for a direct comparison of their potential for off-target binding.

CompoundHypothetical Ki (nM) for Off-Target Receptor XInterpretation
This compound 850Moderate Affinity
Nipecotic Acid 50High Affinity
Isonipecotic Acid >10,000Low to No Affinity

In this illustrative example, nipecotic acid shows a high affinity for this hypothetical off-target receptor, indicating a significant potential for cross-reactivity. This compound displays moderate affinity, warranting further investigation. Isonipecotic acid shows very low affinity, suggesting it is less likely to interact with this particular off-target.

Conclusion

The comprehensive assessment of cross-reactivity is a non-negotiable aspect of preclinical drug development. While direct data for "this compound" is sparse, this guide provides a robust framework for its evaluation. By employing established techniques such as competitive ELISA and receptor-ligand binding assays, researchers can systematically profile the specificity of this and other novel compounds. The comparative analysis against structurally related molecules like nipecotic and isonipecotic acids provides essential context for interpreting the experimental data. The methodologies and principles detailed herein are designed to ensure scientific rigor and contribute to the development of safer and more effective therapeutics.

References

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. PubMed. Available at: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Available at: [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. Available at: [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Available at: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

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Comparing analytical methods for "2-Ethyl-2-piperidinecarboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification and Characterization of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

A Senior Application Scientist’s Comparative Guide

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the robust characterization of novel chemical entities is paramount. This compound, a substituted pipecolic acid derivative, presents a unique set of analytical challenges owing to its stereochemistry, polarity, and salt form. As a key building block, its purity, identity, and enantiomeric integrity directly impact the quality and efficacy of downstream products.

This guide provides a comprehensive comparison of the primary analytical methodologies for the complete characterization of this compound. We will move beyond mere procedural lists to explore the underlying principles, explain the rationale behind experimental choices, and present field-proven protocols. Our focus is on creating self-validating systems that ensure data is not only accurate but also reproducible and trustworthy.

Physicochemical Profile and Analytical Implications

Understanding the molecule's inherent properties is the foundation for selecting an appropriate analytical strategy.

PropertyValue / InformationAnalytical Implication
Molecular Formula C₈H₁₆ClNO₂Guides mass spectrometry for molecular ion confirmation.[1][2]
Molecular Weight 193.67 g/mol Essential for MS identification and for preparing standard solutions of known concentration.[1][2]
CAS Number 1300713-02-3Provides a unique identifier for literature and database searches.[1][2]
Structure A piperidine ring with an ethyl and a carboxylic acid group at the C2 position; exists as a hydrochloride salt.The presence of a carboxylic acid and an amine makes the molecule highly polar and zwitterionic at certain pHs. The hydrochloride salt form enhances water solubility. The C2 position is a chiral center.
Solubility Soluble in water.[3]Facilitates sample preparation for reversed-phase liquid chromatography and capillary electrophoresis. Volatility is low, making direct GC analysis challenging.

Core Analytical Methodologies: A Comparative Analysis

The analysis of this compound can be broadly categorized into three areas: separation science for purity and quantification, spectroscopy for structural confirmation, and stereospecific methods for chiral purity.

Chromatographic Techniques: The Workhorse for Purity and Quantification

Chromatography is indispensable for separating the target analyte from impurities, starting materials, and by-products.

HPLC is the premier method for analyzing polar, non-volatile compounds like our target molecule. Its versatility in column chemistry and mobile phase composition allows for tailored separations.

  • Expertise & Rationale : Given the compound's polar and ionizable nature, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. The hydrochloride salt form ensures good solubility in aqueous mobile phases. A C18 column is a robust choice for initial method development.[4] Peak shape can be a challenge for amino acids due to interactions with residual silanols on the silica support. To mitigate this, an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is crucial. This suppresses the ionization of the carboxylic acid and ensures the amine is consistently protonated, leading to sharper, more symmetrical peaks. For detection, UV absorbance is viable if the molecule possesses a chromophore or if analysis is performed at low wavelengths (~210 nm), though sensitivity may be limited. Coupling HPLC with Mass Spectrometry (LC-MS) provides superior sensitivity and specificity.[5]

  • Trustworthiness : A protocol becomes self-validating by incorporating system suitability tests (e.g., tailing factor, theoretical plates), calibration with certified reference standards, and the analysis of spiked samples to determine accuracy and recovery.

Direct GC analysis of amino acids is generally not feasible due to their high polarity and negligible volatility.

  • Expertise & Rationale : To make this compound amenable to GC analysis, a derivatization step is mandatory. This involves converting the polar -COOH and -NH groups into less polar, more volatile esters (e.g., methyl or ethyl esters) or silyl derivatives.[6] This multi-step process increases complexity and introduces potential sources of error. However, GC coupled with Mass Spectrometry (GC-MS) can provide excellent separation efficiency and detailed mass spectral data for structural confirmation and impurity identification.[7][8][9] The fragmentation patterns observed in GC-MS can be highly characteristic for piperidine alkaloids and their derivatives.[7][8]

  • Trustworthiness : Validation requires demonstrating the completeness and reproducibility of the derivatization reaction. Internal standards should be used to correct for variations in reaction efficiency and injection volume.

Spectroscopic Techniques: The Key to Structural Identity

Spectroscopy provides unambiguous confirmation of the molecular structure.

NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be employed.

  • Expertise & Rationale : ¹H NMR will confirm the presence of the ethyl group (a characteristic triplet and quartet), the piperidine ring protons, and the exchangeable proton of the carboxylic acid.[10][11] ¹³C NMR will confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid. For a definitive structural assignment, 2D NMR experiments like COSY and HSQC are invaluable. NMR is also highly effective for assessing purity, as signals from impurities will be readily visible. The sample is simply dissolved in a suitable deuterated solvent (like D₂O or DMSO-d₆).

  • Trustworthiness : The chemical shifts and coupling constants are fundamental properties of the molecule, providing a unique fingerprint. Purity can be quantified using a certified internal standard with a known proton count (qNMR).

MS is essential for confirming the molecular weight of the analyte.

  • Expertise & Rationale : When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides both separation and identification. Electrospray Ionization (ESI) is the preferred method for LC-MS of polar molecules, and will typically show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing a very high degree of confidence in the compound's identity. Tandem MS (MS/MS) experiments can be used to study fragmentation patterns, offering further structural insights.[12]

Chiral Analysis: Assessing Enantiomeric Purity

Since the C2 carbon is a stereocenter, determining the enantiomeric purity is often a critical quality attribute.

  • Expertise & Rationale : The most direct and widely used method is Chiral HPLC . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[13] Polysaccharide-based CSPs are a common and effective choice for a wide range of compounds.[14][15] An alternative, though less common, approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard (non-chiral) HPLC column.[16]

  • Trustworthiness : The method must be validated to show baseline resolution of the two enantiomers. The limit of quantification (LOQ) for the minor enantiomer must be established to ensure the required level of purity can be accurately measured.

Visualization of Analytical Workflows

To clarify the procedural flow, the following diagrams illustrate the workflows for the principal analytical techniques.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV (Purity/Assay) Filtration->HPLC LCMS LC-MS (Identity/MW) Filtration->LCMS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filtration->Chiral_HPLC NMR NMR (Structure) Filtration->NMR Data_Analysis Integration & Calculation HPLC->Data_Analysis LCMS->Data_Analysis Chiral_HPLC->Data_Analysis NMR->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General analytical workflow for this compound.

start Start prep_mobile Prepare Mobile Phase (e.g., ACN:Water with 0.1% TFA) start->prep_mobile prep_sample Prepare Sample & Standards (Dissolve in Mobile Phase) start->prep_sample equilibrate Equilibrate HPLC System (C18 Column) prep_mobile->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic or Gradient Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity/Assay (vs. Standard) integrate->calculate end End calculate->end

Caption: Detailed workflow for a typical RP-HPLC purity/assay analysis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: Purity and Assay by RP-HPLC-UV
  • Objective : To determine the purity and concentration (assay) of this compound.

  • Instrumentation : HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

  • Procedure :

    • Mobile Phase Preparation : Prepare Mobile Phase A as 0.1% TFA in Water and Mobile Phase B as 0.1% TFA in Acetonitrile.

    • Standard Preparation : Accurately weigh ~10 mg of reference standard and dissolve in a 10 mL volumetric flask with Mobile Phase A to create a 1 mg/mL stock solution.

    • Sample Preparation : Prepare sample solutions at the same nominal concentration as the standard.

    • Chromatographic Conditions :

      • Flow Rate : 1.0 mL/min

      • Injection Volume : 10 µL

      • Column Temperature : 30 °C

      • Detection Wavelength : 210 nm

      • Gradient : 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

    • System Suitability : Inject the standard solution five times. The relative standard deviation (RSD) for peak area should be <2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.

    • Analysis : Inject the standard and sample solutions. Calculate purity using area percent. Calculate the assay by comparing the sample peak area to the standard peak area.

Protocol 2: Structural Confirmation by ¹H NMR
  • Objective : To confirm the chemical structure of the compound.

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents : Deuterium Oxide (D₂O) or DMSO-d₆.

  • Procedure :

    • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O in an NMR tube.

    • Instrument Setup : Lock and shim the instrument on the D₂O signal.

    • Acquisition : Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Data Processing : Fourier transform the data, phase correct the spectrum, and perform baseline correction.

    • Interpretation : Integrate the signals and assign the peaks to the corresponding protons in the structure. Verify the presence of the ethyl group, piperidine ring protons, and the absence of significant impurities.

Method Selection Guide: A Decision Matrix

The optimal analytical method depends entirely on the question being asked. This table serves as a quick reference guide for selecting the appropriate technique.

Analytical GoalPrimary MethodSecondary/ConfirmatoryRationale
Identity Confirmation ¹H NMRLC-MSNMR provides definitive structural information. LC-MS confirms molecular weight.
Quantitative Assay HPLC-UVqNMRHPLC is precise, robust, and widely available. qNMR is an absolute method but requires more expertise.
Purity/Impurity Profiling HPLC-UVLC-MSHPLC provides quantitative purity data (area %). LC-MS is crucial for identifying unknown impurities.
Enantiomeric Purity Chiral HPLCDerivatization + HPLCDirect chiral separation is more straightforward and avoids potential reaction side-products.
Trace-Level Analysis LC-MSGC-MS (with derivatization)MS detectors offer superior sensitivity compared to UV for trace contaminants.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. For routine quality control focusing on identity, purity, and strength, a combination of ¹H NMR and RP-HPLC-UV provides a robust and efficient workflow. The NMR confirms the structure, while the HPLC method delivers reliable data on purity and assay. When enantiomeric purity is a critical parameter, Chiral HPLC is the undisputed method of choice. For in-depth impurity identification or trace analysis, the sensitivity and specificity of LC-MS are indispensable. By understanding the strengths and limitations of each technique and implementing self-validating protocols, researchers can ensure the highest data integrity in their drug development and research endeavors.

References

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]

  • Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Semantic Scholar. (1990). Available from: [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. (2022). Available from: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.Google Patents. (CN104297404A).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. (2020). Available from: [Link]

  • 2-Ethylpiperidine. NIST WebBook. Available from: [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Human Metabolome Database. Available from: [Link]

  • Piperidine-2-carboxylate. PubChem. Available from: [Link]

  • Ethyl 2-piperidinecarboxylate. Chem-Impex. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. (2022). Available from: [Link]

  • Chiral separation of nipecotic acid amides. PubMed. (1989). Available from: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. (1987). Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. (2005). Available from: [Link]

  • Ethyl pipecolinate HCl. ChemBK. (2024). Available from: [Link]

  • 2-Ethylpiperidine. NIST WebBook. Available from: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.Google Patents. (CN102174011A).
  • ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Pipecolic acid, (-)-. PubChem. Available from: [Link]

  • Methyl pipecolinate. PubChem. Available from: [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid.Google Patents. (CN111995565A).
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021). Available from: [Link]

  • 2-Piperidinecarboxylic acid. NIST WebBook. Available from: [Link]

  • 2-Ethylpiperidine-2-carboxylic acid hydrochloride, 96% Purity, C8H16ClNO2, 25 grams. Oakwood Chemical. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and robust synthesis of novel molecular entities is paramount. 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a key building block for various pharmacologically active compounds, presents a unique synthetic challenge as a cyclic α,α-disubstituted amino acid. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs.

Introduction: The Synthetic Challenge of α,α-Disubstituted Cyclic Amino Acids

The synthesis of α,α-disubstituted amino acids, particularly those embedded within a cyclic framework like the piperidine ring, is a non-trivial pursuit. The presence of a quaternary carbon at the α-position introduces significant steric hindrance, influencing reactivity and necessitating carefully optimized reaction conditions. The primary synthetic strategies that have emerged for this class of compounds include the venerable Strecker synthesis, the versatile phase-transfer catalysis, and the direct alkylation of a pre-formed piperidine scaffold. This guide will dissect each of these approaches, evaluating their respective strengths and weaknesses with a focus on yield, purity, scalability, and overall efficiency.

Method 1: The Strecker Synthesis - A Classic Approach to Amino Acid Synthesis

The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid synthesis due to its versatility and the use of readily available starting materials.[1][2][3] For the synthesis of α,α-disubstituted amino acids, the classical aldehyde starting material is replaced by a ketone.[1]

The Chemistry Behind the Strecker Synthesis

The synthesis of 2-Ethyl-2-piperidinecarboxylic acid via a Strecker approach would conceptually begin with a cyclic ketone precursor, which upon reaction with an amine, cyanide, and subsequent hydrolysis, would yield the desired amino acid. The key steps involve the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the carboxylic acid.

Strecker_Synthesis Ketone Cyclic Ketone Precursor Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Iminium formation & Cyanide attack AminoAcid 2-Ethyl-2-piperidinecarboxylic acid Aminonitrile->AminoAcid Nitrile Hydrolysis HCN_NH3 + HCN, NH3 Hydrolysis Hydrolysis

Caption: The Strecker synthesis pathway for α,α-disubstituted amino acids.

Experimental Considerations and Causality

The choice of cyanide source is a critical safety and reactivity consideration. While hydrogen cyanide (HCN) was used historically, modern protocols often employ safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) in conjunction with an ammonium salt such as ammonium chloride (NH4Cl).[3] The hydrolysis of the intermediate α-aminonitrile is typically achieved under acidic or basic conditions. Acidic hydrolysis is often preferred as it directly yields the amino acid salt.

Hypothetical Experimental Protocol (Adapted from General Strecker Synthesis Principles)
  • Formation of the α-Aminonitrile: To a solution of the appropriate cyclic ketone in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by potassium cyanide. The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Hydrolysis to the Amino Acid: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This is commonly achieved by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture to reflux.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the desired this compound can be isolated by crystallization or other purification techniques like column chromatography.

Method 2: Phase-Transfer Catalysis - A Powerful Tool for Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, enabling reactions between reactants in immiscible phases.[4][5] For the synthesis of α,α-disubstituted amino acids, PTC is particularly effective for the alkylation of glycine derivatives.[6]

The Underlying Principle of Phase-Transfer Catalysis in Amino Acid Synthesis

This method typically involves the use of a glycine imine Schiff base, which is deprotonated at the α-position to form a nucleophilic enolate. A phase-transfer catalyst, commonly a quaternary ammonium salt, transports the enolate from the aqueous phase to the organic phase where it can react with an alkylating agent.[4][5] To synthesize 2-Ethyl-2-piperidinecarboxylic acid, a two-step alkylation of a glycine imine with suitable bifunctional electrophiles could be envisioned to first form the piperidine ring and then introduce the ethyl group.

PTC_Synthesis GlycineImine Glycine Imine Schiff Base Enolate Enolate Intermediate GlycineImine->Enolate Deprotonation AlkylatedProduct α,α-Dialkylated Glycine Derivative Enolate->AlkylatedProduct Alkylation FinalProduct 2-Ethyl-2-piperidinecarboxylic acid AlkylatedProduct->FinalProduct Base_PTC Base, PTC AlkylatingAgent + Alkylating Agents Hydrolysis Hydrolysis & Deprotection

Caption: Phase-transfer catalysis approach for α,α-disubstituted amino acids.

Experimental Design and Rationale

The success of this method hinges on several factors. The choice of the imine protecting group is crucial for the stability of the starting material and the ease of deprotection. Benzophenone imines are commonly used due to their stability and the acidity they impart to the α-proton. The selection of the phase-transfer catalyst and the reaction conditions (solvent system, temperature, and base concentration) are critical for achieving high yields and selectivity.

Representative Experimental Protocol (Conceptual)
  • Preparation of the Glycine Imine: The Schiff base is prepared by reacting glycine ethyl ester with benzophenone imine.

  • Phase-Transfer Catalyzed Alkylation: The glycine imine is dissolved in an organic solvent (e.g., dichloromethane or toluene). An aqueous solution of a strong base (e.g., sodium hydroxide) is added, along with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The appropriate bifunctional alkylating agent is then added to form the piperidine ring, followed by an ethylating agent (e.g., ethyl iodide). The reaction is stirred vigorously at a controlled temperature.

  • Hydrolysis and Deprotection: The resulting α,α-dialkylated glycine derivative is then hydrolyzed and deprotected, typically under acidic conditions, to yield the final product.

  • Isolation: The this compound is then isolated and purified.

Method 3: Direct Alkylation of a Pre-formed Piperidine Ring

A more direct approach involves the alkylation of a pre-existing 2-piperidinecarboxylic acid derivative, such as ethyl 2-piperidinecarboxylate.[7][8][9] This method avoids the de novo construction of the piperidine ring in the presence of the quaternary center.

The Chemistry of Direct Alkylation

This strategy typically requires the protection of the piperidine nitrogen to prevent N-alkylation and to facilitate α-deprotonation. A suitable N-protecting group, such as a benzyl or a carbamate group, is introduced. The α-proton is then removed using a strong base to generate an enolate, which is subsequently trapped with an ethylating agent.

Direct_Alkylation PiperidineEster N-Protected Ethyl 2-Piperidinecarboxylate Enolate Enolate PiperidineEster->Enolate Deprotonation AlkylatedEster N-Protected 2-Ethyl-2- piperidinecarboxylate Enolate->AlkylatedEster Ethylation FinalProduct 2-Ethyl-2-piperidinecarboxylic acid hydrochloride AlkylatedEster->FinalProduct Base Strong Base (e.g., LDA) EthylIodide + Ethyl Iodide Deprotection_Hydrolysis Deprotection & Hydrolysis

Caption: Direct alkylation strategy for the synthesis of 2-Ethyl-2-piperidinecarboxylic acid.

Critical Experimental Parameters

The choice of the N-protecting group is critical. It must be stable to the strongly basic conditions required for enolate formation and readily cleavable at the end of the synthesis. The selection of the base and reaction temperature are also paramount to ensure efficient deprotonation without side reactions. Lithium diisopropylamide (LDA) is a common choice for generating such enolates at low temperatures.

Illustrative Experimental Protocol
  • N-Protection: Ethyl 2-piperidinecarboxylate is protected on the nitrogen atom, for example, by reaction with benzyl bromide in the presence of a base to form N-benzyl ethyl 2-piperidinecarboxylate.[10]

  • α-Ethylation: The N-protected ester is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A solution of a strong base like LDA is added dropwise to generate the enolate. Ethyl iodide is then added to the reaction mixture to introduce the ethyl group at the α-position.

  • Deprotection and Hydrolysis: The N-protecting group is removed (e.g., by catalytic hydrogenation for a benzyl group), and the ester is hydrolyzed to the carboxylic acid, typically under acidic conditions.

  • Isolation: The final product, this compound, is isolated and purified.

Comparative Analysis of Synthetic Methods

FeatureStrecker SynthesisPhase-Transfer CatalysisDirect Alkylation
Starting Materials Readily available cyclic ketonesGlycine derivatives, bifunctional alkylating agents2-Piperidinecarboxylic acid derivatives
Typical Yields Moderate to goodGood to excellentGood
Purity of Crude Product Variable, often requires significant purificationGenerally highModerate, may contain side-products
Scalability Can be challenging due to the use of cyanideGenerally good and amenable to industrial scale-up[11]Feasible, but may require cryogenic conditions
Control of Stereochemistry Racemic product, requires resolution or asymmetric variantsCan be made highly enantioselective with chiral catalystsCan be diastereoselective depending on the substrate and conditions[12]
Safety Considerations Use of highly toxic cyanide reagentsUse of strong bases and organic solventsUse of strong, pyrophoric bases (e.g., LDA)
Key Advantages Versatility, convergentHigh efficiency, potential for asymmetryMore direct route to the piperidine core
Key Disadvantages Toxicity of reagents, often racemicRequires careful optimization of catalyst and conditionsRequires N-protection and strong bases

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will ultimately depend on the specific requirements of the project, including the desired scale, stereochemical purity, and available resources.

  • The Strecker synthesis offers a classic and versatile approach, but the inherent safety concerns associated with cyanide and the typical formation of racemic products may be significant drawbacks for pharmaceutical applications without the implementation of asymmetric variations.

  • Phase-transfer catalysis represents a highly attractive option, particularly for larger-scale synthesis, due to its operational simplicity and the potential for high enantioselectivity through the use of chiral catalysts. This method is often favored in industrial settings for its efficiency and robustness.[11]

  • Direct alkylation of a pre-formed piperidine ring provides a more convergent route, which can be advantageous. However, the need for N-protection and the use of strong, hazardous bases at low temperatures may limit its applicability, especially on a larger scale.

For researchers in drug discovery and development, the phase-transfer catalysis approach often presents the most balanced profile of efficiency, scalability, and potential for stereocontrol, making it a highly recommended starting point for the synthesis of this compound and its analogs.

References

  • Albericio, F., & Carpino, L. A. (1997). The Ugi four-component condensation. Methods in Enzymology, 289, 447–473.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with achiral Schiff base esters. Accounts of Chemical Research, 34(8), 621-630.
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A Comparative Analysis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride: Efficacy and Mechanism Relative to Established Neurological Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the neurosciences, the landscape of therapeutic agents is in constant evolution. The piperidine scaffold is a well-established pharmacophore present in a multitude of approved drugs, valued for its favorable pharmacokinetic properties and metabolic stability.[1][2] This guide provides a comparative overview of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a derivative of the 2-piperidinecarboxylic acid backbone, contextualizing its potential efficacy against existing pharmaceuticals for neurological disorders. While direct clinical data on this specific compound is not publicly available, this analysis is built upon the established biological activities of structurally related 2-piperidinecarboxylic acid derivatives to project a hypothetical efficacy profile and mechanism of action.[3][4]

Introduction to 2-Piperidinecarboxylic Acid Derivatives and Therapeutic Potential

The 2-piperidinecarboxylic acid (pipecolic acid) nucleus has been a subject of interest in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[3] Research into derivatives of this scaffold has revealed significant potential for anticonvulsant activity and modulation of N-methyl-D-aspartate (NMDA) receptors.[3][5][6] These findings suggest that compounds like this compound could hold promise for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy, and neurodegenerative diseases where glutamatergic dysfunction is a key pathological feature.

Postulated Mechanism of Action: NMDA Receptor Antagonism

Based on the pharmacological profile of related 2-piperidinecarboxylic acid derivatives, it is hypothesized that this compound may act as a non-competitive antagonist at the NMDA receptor.[3] This mechanism involves the blockade of the ion channel associated with the NMDA receptor, thereby inhibiting the influx of calcium ions that triggers neuronal excitotoxicity.

NMDA_Receptor_Antagonism Postulated Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Activation Ca_Influx Ca2+ Influx (Inhibited) Ion_Channel->Ca_Influx Excitotoxicity Neuronal Excitotoxicity (Reduced) Ca_Influx->Excitotoxicity 2_Ethyl_2_piperidinecarboxylic_acid_hydrochloride 2-Ethyl-2-piperidinecarboxylic acid hydrochloride 2_Ethyl_2_piperidinecarboxylic_acid_hydrochloride->Ion_Channel Blockade

Caption: Postulated NMDA receptor antagonism by this compound.

Comparative Efficacy Analysis: A Hypothetical Framework

To contextualize the potential of this compound, we compare its projected profile with two established pharmaceuticals targeting neurological disorders through distinct mechanisms: Memantine, an NMDA receptor antagonist, and Carbamazepine, a sodium channel blocker.

FeatureThis compound (Hypothetical)MemantineCarbamazepine
Primary Mechanism Non-competitive NMDA receptor antagonistUncompetitive, low-to-moderate affinity NMDA receptor antagonist[7][8][9][10]Voltage-gated sodium channel blocker[][12][13][14][15]
Therapeutic Target Epilepsy, Neurodegenerative diseasesAlzheimer's disease (moderate to severe dementia)[1][10]Epilepsy, Bipolar disorder, Neuropathic pain[][14]
Potential Advantages May offer a favorable side-effect profile due to structural novelty.Neuroprotective effects by preventing excitotoxicity.[9][10]Broad-spectrum anticonvulsant activity.[14]
Potential Limitations Efficacy and safety profile are currently unknown.Primarily effective in later stages of Alzheimer's.Significant potential for drug interactions and side effects.

Experimental Protocols for Efficacy Determination

The following experimental workflows are essential for validating the hypothesized efficacy and mechanism of action of this compound.

This assay determines the affinity of the test compound for the NMDA receptor.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

NMDA_Binding_Assay NMDA Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Synaptic Membranes Start->Membrane_Prep Incubation Incubate with [3H]MK-801 and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Calculate IC50 Counting->Analysis End End Analysis->End

Caption: Workflow for in vitro NMDA receptor binding assay.

Animal models are crucial for evaluating the in vivo efficacy of a potential anticonvulsant. The Maximal Electroshock (MES) test is a widely used model.[4]

Protocol:

  • Animal Model: Use adult male mice.

  • Compound Administration: Administer this compound intraperitoneally at various doses.

  • Induction of Seizure: After a set pre-treatment time, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension).

MES_Test_Workflow Maximal Electroshock (MES) Test Workflow Start Start Animal_Dosing Administer Test Compound to Mice Start->Animal_Dosing Pretreatment Pre-treatment Time Animal_Dosing->Pretreatment Seizure_Induction Induce Seizure via Corneal Electrodes Pretreatment->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Analysis Determine ED50 Observation->Analysis End End Analysis->End

Caption: Workflow for the in vivo Maximal Electroshock (MES) test.

Conclusion and Future Directions

While the definitive efficacy of this compound remains to be elucidated through rigorous experimental validation, the existing body of literature on related 2-piperidinecarboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent for neurological disorders. Its hypothesized mechanism as an NMDA receptor antagonist places it in a class of compounds with proven clinical utility. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically evaluate its pharmacological profile and determine its true therapeutic potential in comparison to established pharmaceuticals. Further studies, including pharmacokinetic and toxicology assessments, will be critical in advancing this compound through the drug development pipeline.

References

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A Comparative In Silico Analysis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride: Probing Potential Interactions with the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of "2-Ethyl-2-piperidinecarboxylic acid hydrochloride," a piperidine derivative, against established pharmaceuticals, employing molecular docking and simulation techniques. Our investigation focuses on the Dopamine D2 Receptor (D2R), a critical target in the treatment of various neuropsychiatric disorders, offering a robust framework for the virtual assessment of novel chemical entities.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it a versatile template for ligand design. While "this compound" is a structurally intriguing molecule, its biological targets and interaction profiles remain largely uncharacterized. This guide, therefore, undertakes a hypothetical yet scientifically grounded exploration of its potential as a D2R ligand, comparing its predicted binding behavior with that of Risperidone, a potent atypical antipsychotic, and Haloperidol, a conventional antipsychotic, both of which are known to interact with D2R.

The Scientific Rationale: Why the Dopamine D2 Receptor?

The selection of the Dopamine D2 Receptor as the biological target for this study is predicated on the well-established role of piperidine-containing molecules as D2R modulators. D2R is a G-protein coupled receptor (GPCR) that plays a pivotal role in neurotransmission, and its dysregulation is implicated in conditions such as schizophrenia, Parkinson's disease, and bipolar disorder. Consequently, D2R is a primary target for a wide array of antipsychotic medications. Given the structural similarities of "this compound" to known D2R ligands, it represents a plausible and compelling candidate for in silico investigation against this receptor.

To provide a rigorous comparative framework, we have selected two well-characterized D2R antagonists:

  • Risperidone: An atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors. Its complex with the human D2R has been structurally elucidated (PDB ID: 6CM4), providing an excellent template for our docking studies.[1]

  • Haloperidol: A typical antipsychotic that also exhibits high-affinity antagonism at D2 receptors. The crystal structure of D2R in complex with Haloperidol is also available (PDB ID: 6LUQ), offering another valuable structural reference.[2]

By comparing the predicted binding mode and affinity of "this compound" with these established drugs, we can gain valuable insights into its potential as a novel D2R ligand. Furthermore, to establish a baseline for non-specific interactions, we will include a simple piperidine derivative with no expected significant affinity for D2R as a negative control.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of a ligand is crucial for interpreting its interaction with a biological target. The following table summarizes key computed properties for our molecule of interest and the selected comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C8H16ClNO2193.67---
Risperidone C23H27FN4O2410.52.706
Haloperidol C21H23ClFNO2375.9-13

Data for Risperidone and Haloperidol sourced from PubChem.[3] Properties for this compound are calculated.

In Silico Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the molecular docking and analysis of our compounds of interest against the Dopamine D2 Receptor. This methodology is designed to be self-validating by incorporating both positive and negative controls.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis Phase p_prep Receptor Preparation (PDB: 6CM4) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (2-Ethyl-2-piperidinecarboxylic acid HCl, Risperidone, Haloperidol, Negative Control) l_prep->docking md_sim Molecular Dynamics Simulation (GROMACS) docking->md_sim Optional Refinement pose_analysis Binding Pose Analysis docking->pose_analysis energy_analysis Binding Energy Calculation docking->energy_analysis md_sim->pose_analysis interaction_analysis Interaction Fingerprinting pose_analysis->interaction_analysis

Caption: Workflow for in silico analysis of D2R ligands.

Part 1: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation:

    • The crystal structure of the human Dopamine D2 Receptor in complex with Risperidone (PDB ID: 6CM4) will be downloaded from the RCSB Protein Data Bank.[1]

    • Using molecular modeling software such as UCSF Chimera or PyMOL, all water molecules and non-essential co-factors will be removed.

    • Polar hydrogens will be added to the protein structure, and Gasteiger charges will be computed.

    • The prepared receptor will be saved in the PDBQT format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of "this compound," Risperidone, Haloperidol, and a negative control (e.g., N-methylpiperidine) will be generated using a chemical drawing tool like ChemDraw or MarvinSketch.

    • The structures will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • For "this compound," the hydrochloride salt will be modeled as the protonated amine.

    • Ligand preparation for docking will be performed using AutoDock Tools, which involves assigning polar hydrogens, computing Gasteiger charges, and defining rotatable bonds. The prepared ligands will be saved in the PDBQT format.

Part 2: Molecular Docking
  • Grid Box Generation:

    • A grid box will be defined to encompass the binding site of Risperidone in the D2R crystal structure. The coordinates of the co-crystallized Risperidone will be used to center the grid box.

    • The dimensions of the grid box will be set to approximately 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.

  • Docking with AutoDock Vina:

    • Molecular docking will be performed using AutoDock Vina, a widely used and validated open-source docking program.

    • The exhaustiveness of the search will be set to a high value (e.g., 20) to ensure a thorough exploration of the conformational space.

    • For each ligand, a set of binding poses (typically 9) will be generated, ranked by their predicted binding affinity (in kcal/mol).

Part 3: Analysis and Comparison
  • Binding Affinity Comparison:

    • The predicted binding affinities for "this compound" will be compared to those of Risperidone and Haloperidol. A significantly lower (more negative) binding energy suggests a potentially stronger interaction. The binding energy of the negative control will be used as a baseline.

  • Binding Pose and Interaction Analysis:

    • The top-ranked binding poses for each ligand will be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

    • Key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligands and the D2R active site residues will be identified and compared.

    • The binding mode of "this compound" will be compared to the known binding modes of Risperidone and Haloperidol to identify common and unique interaction patterns.

Predicted Docking Results and Comparative Analysis

The following table presents a hypothetical but plausible outcome of the docking studies, based on the known pharmacology of the comparators and the structural features of our molecule of interest.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -7.5Asp114, Ser193, Phe389
Risperidone (Reference) -9.8Asp114, Ser193, Trp386, Phe389, Phe390
Haloperidol (Reference) -9.2Asp114, Val115, Phe389, Tyr408
N-methylpiperidine (Negative Control) -4.2Non-specific hydrophobic interactions

Interpretation of Hypothetical Results:

  • Risperidone and Haloperidol: The predicted binding affinities for the reference compounds are expected to be in the nanomolar range, consistent with their known high potency at D2R. The key interacting residues would likely include the highly conserved Asp114 in transmembrane helix 3 (TM3), which forms a crucial salt bridge with the protonated amine of many aminergic GPCR ligands, and several aromatic residues in the binding pocket that engage in hydrophobic and pi-stacking interactions.

  • This compound: The hypothetical binding affinity of -7.5 kcal/mol suggests a potentially moderate interaction with D2R. The protonated piperidine nitrogen is predicted to form a salt bridge with Asp114. The ethyl and carboxylic acid groups at the 2-position could potentially form additional hydrogen bonds or hydrophobic interactions with nearby residues, such as Ser193 and Phe389.

  • N-methylpiperidine: The low predicted binding affinity for the negative control would indicate that the observed interactions for the other compounds are not merely due to non-specific binding of a piperidine ring.

Visualization of Binding Interactions

G cluster_receptor Dopamine D2 Receptor cluster_ligand 2-Ethyl-2-piperidinecarboxylic acid HCl Asp114 Asp114 Ser193 Ser193 Phe389 Phe389 Trp386 Trp386 Piperidine_N Piperidine N+ Piperidine_N->Asp114 Salt Bridge Ethyl_group Ethyl Group Ethyl_group->Phe389 Hydrophobic Ethyl_group->Trp386 Hydrophobic Carboxyl_group Carboxyl Group Carboxyl_group->Ser193 H-Bond

Caption: Predicted interactions of 2-Ethyl-2-piperidinecarboxylic acid HCl with D2R.

Discussion and Future Directions

This in silico investigation provides a preliminary assessment of "this compound" as a potential ligand for the Dopamine D2 Receptor. The hypothetical docking results suggest that this compound may exhibit a moderate binding affinity, engaging in key interactions within the D2R binding pocket that are also observed for established antipsychotics. The presence of the ethyl and carboxylic acid substituents at the 2-position of the piperidine ring offers opportunities for further chemical modification to potentially enhance potency and selectivity.

It is imperative to emphasize that these are computational predictions and require experimental validation. Future work should involve the chemical synthesis of "this compound" and its characterization in in vitro binding assays to determine its actual affinity for D2R and other relevant receptors. Furthermore, functional assays would be necessary to ascertain whether the compound acts as an antagonist, agonist, or partial agonist.

This guide serves as a testament to the power of in silico modeling as a hypothesis-generating tool in the early stages of drug discovery. By systematically comparing a novel compound against well-characterized drugs, researchers can make more informed decisions about which chemical scaffolds to prioritize for further development, ultimately accelerating the path towards new and improved therapeutics.

References

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Fan, L., Tan, L., Chen, Z., Qi, J., Nie, F., Luo, Z., ... & Wang, S. (2020). Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands. Nature communications, 11(1), 1-11. [Link]

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  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate work of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety data for analogous compounds and overarching regulatory frameworks.

I. Hazard Identification and Risk Assessment: Understanding the Compound
  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling or disposal activities. This involves evaluating the quantity of the waste, the potential for exposure, and the specific laboratory environment.

II. Personal Protective Equipment (PPE): The First Line of Defense

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound waste:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential irritation.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills on clothing.
Respiratory Protection To be used if there is a risk of generating dust or aerosols. A NIOSH-approved respirator is recommended.Prevents inhalation of the compound, which may cause respiratory irritation.

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be decontaminated or disposed of as hazardous waste.

III. Spill Management: A Rapid and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Increase ventilation in the area to disperse any airborne contaminants.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a suitable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. All cleaning materials should be collected and disposed of as hazardous waste.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) protocols.

IV. Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound must comply with all local, state, and federal regulations.[3] The following workflow provides a general procedure for its safe disposal.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal A 1. Don PPE B 2. Segregate Waste A->B Ensure safety C 3. Use Designated Container B->C Prevent reactions D 4. Label Container Correctly C->D Clear identification E 5. Store in a Designated Area D->E Safe temporary holding F 6. Maintain Storage Log E->F Regulatory compliance G 7. Arrange for Licensed Disposal F->G Final step

Caption: Workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling any waste, don the appropriate PPE as detailed in Section II.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[5] The container should have a secure lid to prevent spills and the release of vapors.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the associated hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][6] The storage area should have secondary containment to capture any potential leaks.[4]

  • Record Keeping: Maintain a log of the accumulated waste, including the quantity and date of addition to the container. This is a requirement for regulatory compliance.[7]

  • Final Disposal: The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[1][6] Contact your institution's EHS department to arrange for pickup and disposal. They will ensure that the waste is transported and disposed of in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[3][7] Disposal may involve incineration at a licensed chemical destruction plant.[1][8]

V. Regulatory Compliance: Adherence to EPA and OSHA Standards

All laboratory personnel are responsible for understanding and complying with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

  • EPA: The EPA's RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[7] Laboratories are classified as waste generators and must adhere to specific requirements for waste identification, accumulation, and disposal.[3]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of the chemicals they work with.[10] This includes proper training on handling and emergency procedures.[11]

Academic laboratories may be subject to specific regulations under Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste.[12]

By adhering to these rigorous protocols, researchers and scientists can ensure a safe laboratory environment and the responsible stewardship of chemical reagents, thereby upholding the principles of scientific integrity and environmental protection.

References

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for managing hazardous chemicals and data from structurally analogous piperidine derivatives. Always consult your institution's safety protocols and a certified safety officer before commencing any work.

Hazard Analysis: Understanding the Risks of Piperidine Derivatives

Core Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.Protects against splashes and airborne particles that can cause serious eye damage.[4][8][9] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2][10]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron should be considered for handling larger quantities.Minimizes skin exposure to the chemical.[9]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient or during a spill, a full-face respirator may be necessary.Piperidine and its derivatives can be harmful if inhaled.[1][2][11]

Standard Operating Procedure: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][12]

  • Keep the container tightly closed and clearly labeled.[1][3]

2. Handling and Use:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[8]

  • Don the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[5][8]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • For larger spills, follow your institution's emergency procedures.

  • Do not let the product enter drains.[2][9]

  • Collect the spilled material and absorbent in a sealed, properly labeled container for disposal.[6]

4. Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[4][8]

  • The first rinse of any contaminated container must be collected and disposed of as hazardous waste.[13]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]

Visual Workflow: Chemical Spill Response

The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Call_EHS Call Emergency Health & Safety Assess->Call_EHS If spill is large or unmanageable Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package & Label Waste Decontaminate->Package Dispose Dispose of Waste Properly Package->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Conclusion: A Culture of Safety

The responsible handling of this compound is not merely a matter of following rules; it is about fostering a culture of safety and scientific integrity. By understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to established protocols, you contribute to a safer research environment for yourself and your colleagues.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
  • Personal protective equipment for handling Ethyl-piperidin-4-ylmethyl-amine - Benchchem. (2025, November).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • 2 - SAFETY DATA SHEET. (2025, December 19).
  • 2-Piperidinecarboxylic acid, hydrochloride (1:1) SDS, 5107-10-8 Safety Data Sheets. (n.d.).
  • Safety Data Sheet - Jubilant Ingrevia. (2024, March 29).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 13).
  • Safety Data Sheet - Biosynth. (2019, October 17).
  • Ethyl piperidine-2-carboxylate hydrochloride (CAS No. 77034-33-4) SDS - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.